Product packaging for BDP R6G amine(Cat. No.:)

BDP R6G amine

Cat. No.: B605999
M. Wt: 474.8 g/mol
InChI Key: MNYJFICGJSOWBU-UHFFFAOYSA-N
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Description

BDP R6G is a borondipyrromethene dye matching Rhodamine 6G (R6G) channel. This derivative of the fluorophore contains aliphatic amine group in salt form. The amine group can be conjugated with electrophiles. Amines can also used in enzymatic transamination.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30BClF2N4O B605999 BDP R6G amine

Properties

IUPAC Name

6-[3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29BF2N4O.ClH/c26-25(27)30-20(13-15-24(32)29-17-7-2-1-6-16-28)10-11-21(30)18-22-12-14-23(31(22)25)19-8-4-3-5-9-19;/h3-5,8-12,14,18H,1-2,6-7,13,15-17,28H2,(H,29,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYJFICGJSOWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC[NH3+])C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30BClF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BDP R6G Amine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Renowned for their high fluorescence quantum yields, sharp excitation and emission peaks, and good photostability, BODIPY dyes are invaluable tools in biological research and drug development. This compound is specifically designed to be spectrally similar to Rhodamine 6G (R6G), a widely used fluorescent label. The key feature of this compound is the presence of a primary amine group, which allows for its covalent conjugation to a wide variety of molecules, particularly those containing electrophilic functional groups such as activated esters (e.g., NHS esters) and isothiocyanates. This reactivity makes it a versatile tool for labeling proteins, antibodies, peptides, and other biomolecules for applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Core Chemical and Physical Properties

This compound is characterized by its distinct chemical structure and favorable photophysical properties. These attributes contribute to its utility as a robust fluorescent probe in various research applications.

Chemical Structure and Properties

The core structure of this compound is based on the boron-dipyrromethene scaffold. The primary amine group is typically attached via a linker to the BODIPY core, providing a reactive handle for bioconjugation.

Chemical Formula: C₂₄H₃₀N₄BClF₂O[1][2]

Molecular Weight: 474.78 g/mol [1][2]

Solubility: this compound exhibits good solubility in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and various alcohols.[1]

Storage and Stability: For long-term storage, it is recommended to keep this compound at -20°C in a desiccated and dark environment. When stored properly, the compound is stable for extended periods.

Spectral Properties

The fluorescence characteristics of this compound are a key aspect of its utility, offering high brightness and detectability.

PropertyValueReference
Excitation Maximum (λex) 530 nm
Emission Maximum (λem) 548 nm
Fluorescence Quantum Yield (Φ) 0.96
Molar Extinction Coefficient (ε) Not explicitly found for the amine derivative, but related NHS ester has ε of 76,000 M⁻¹cm⁻¹
Appearance Orange to brown solid

Experimental Protocols

The primary application of this compound is the fluorescent labeling of biomolecules. The following section provides a generalized protocol for the conjugation of this compound to proteins, which can be adapted for other molecules.

General Protein Labeling Protocol

This protocol outlines the fundamental steps for conjugating this compound to a protein of interest. Optimization of the dye-to-protein molar ratio is often necessary to achieve the desired degree of labeling without compromising protein function.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

  • Storage buffer (e.g., Phosphate-Buffered Saline, PBS)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the dye.

  • Dye Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • While gently stirring the protein solution, slowly add a calculated amount of the this compound stock solution. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching reagent to a final concentration of 50-100 mM. This will react with any unreacted dye.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.

    • Collect the fractions containing the fluorescently labeled protein.

  • Determination of Degree of Labeling (DOL):

    • The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~530 nm). The calculation will also require the molar extinction coefficients of the protein at 280 nm and the dye at its absorbance maximum, as well as a correction factor for the dye's absorbance at 280 nm.

Logical Workflow for Biomolecule Labeling

The following diagram illustrates the general workflow for labeling a biomolecule with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (Amine-free buffer) conjugation Conjugation Reaction (Room Temperature, 1-2h) protein_prep->conjugation dye_prep Prepare this compound Stock Solution (DMF/DMSO) dye_prep->conjugation quenching Quench Reaction (Hydroxylamine/Tris) conjugation->quenching purification Purify Conjugate (Size-Exclusion Chromatography) quenching->purification analysis Analyze Conjugate (Spectrophotometry for DOL) purification->analysis

Caption: General workflow for labeling biomolecules with this compound.

Potential Applications in Research and Drug Development

While specific research articles citing the use of this compound were not identified during the literature search, its properties suggest its utility in a variety of applications common for amine-reactive fluorescent dyes.

Fluorescence Microscopy and Immunofluorescence

Conjugating this compound to antibodies allows for the specific visualization of target proteins in fixed or live cells. The high quantum yield and photostability of the BDP core are advantageous for imaging applications that require high sensitivity and resistance to photobleaching.

Flow Cytometry

Antibodies labeled with this compound can be used in flow cytometry to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.

Drug Delivery and Targeting

This compound can be conjugated to drug delivery vehicles, such as nanoparticles or liposomes, to track their biodistribution and cellular uptake. This allows researchers to visualize the delivery process and assess the targeting efficiency of their drug delivery systems.

The following diagram illustrates a conceptual signaling pathway that could be investigated using a this compound-labeled antibody.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor Phosphorylation gene_expression Gene Expression transcription_factor->gene_expression ligand Ligand (e.g., Growth Factor) ligand->receptor Binding & Dimerization bdp_antibody This compound-Labeled Antibody (targets Receptor) bdp_antibody->receptor Visualization

Caption: Conceptual MAPK signaling pathway visualization with a this compound-labeled antibody.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific applications. Researchers should consult relevant literature and safety data sheets before using any chemical reagents.

References

BDP R6G Amine: A Comprehensive Technical Guide to its Spectral Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral properties of BDP R6G amine, a borondipyrromethene dye analogous to Rhodamine 6G (R6G). Renowned for its brightness and photostability, this compound is a valuable tool in various research and drug development applications, particularly in fluorescence-based assays.[1][2][3][4] This document outlines its key spectral characteristics, provides standardized experimental protocols for their determination, and visualizes the application of this fluorophore in bioconjugation.

Core Spectral Properties

This compound exhibits exceptional fluorescence characteristics, making it an excellent alternative to traditional fluorophores like Rhodamine 6G.[2] Its high fluorescence quantum yield and extinction coefficient contribute to its bright signal in fluorescence microscopy and polarization assays. The spectral properties of this compound are summarized in the table below.

PropertyValueUnit
Maximum Excitation Wavelength (λex)530nm
Maximum Emission Wavelength (λem)548nm
Fluorescence Quantum Yield (Φ)0.96-
Molar Extinction Coefficient (ε)76,000M⁻¹cm⁻¹
Correction Factor (CF₂₆₀)0.17-
Correction Factor (CF₂₈₀)0.18-

Note: The Molar Extinction Coefficient is for the closely related BDP R6G NHS ester, which is expected to be comparable to the amine form.

Physicochemical Properties

Beyond its spectral characteristics, the physical and chemical properties of this compound are crucial for its application.

PropertyDescription
Molecular Formula C₂₄H₃₀N₄BClF₂O
Molecular Weight 474.78
Appearance Orange to brown solid
Solubility Good in DMF, DMSO, and alcohols
Storage Store at -20°C in the dark, desiccated

Experimental Protocols

Accurate determination of the spectral properties of this compound is essential for its effective use. The following are generalized protocols for measuring key spectral parameters.

Measurement of Absorption Spectrum

The absorption spectrum is measured to determine the maximum absorption wavelength (λex) and the molar extinction coefficient (ε).

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., ethanol, DMSO)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • From the stock solution, prepare a dilution series with concentrations that will result in absorbance values between 0.1 and 1.0 at the expected λex.

  • Use the pure solvent as a blank to zero the spectrophotometer.

  • Measure the absorbance of each dilution across a wavelength range that includes the expected maximum (e.g., 400-600 nm).

  • The wavelength at which the highest absorbance is recorded is the λex.

  • The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Emission Spectrum

The fluorescence emission spectrum is measured to determine the maximum emission wavelength (λem).

Materials:

  • This compound solution (with absorbance < 0.1 at λex to avoid inner filter effects)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent.

  • Place the cuvette with the sample in the fluorescence spectrophotometer.

  • Set the excitation wavelength to the determined λex (530 nm).

  • Scan the emission wavelengths over a range that includes the expected emission maximum (e.g., 520-700 nm).

  • The wavelength at which the highest fluorescence intensity is recorded is the λem.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is typically determined using a relative method, by comparing the fluorescence of this compound to a well-characterized fluorescence standard.

Materials:

  • This compound solution

  • Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • UV-Vis spectrophotometer

  • Fluorescence spectrophotometer

Procedure:

  • Prepare solutions of both the this compound and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 for both.

  • Measure the absorbance of both the sample and the standard at the excitation wavelength.

  • Measure the integrated fluorescence intensity of both the sample and the standard across their respective emission spectra.

  • The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates the general workflow for determining the key spectral properties of a fluorophore like this compound.

G Workflow for Spectral Characterization of this compound cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_qy Quantum Yield Determination prep Prepare Stock Solution (Known Concentration) dilute Prepare Dilution Series prep->dilute abs_spec Measure Absorbance Spectrum (UV-Vis Spectrophotometer) dilute->abs_spec For Absorbance fluor_spec Measure Emission Spectrum (Fluorescence Spectrophotometer) dilute->fluor_spec For Fluorescence (Dilute Sample) det_abs_max Determine λex abs_spec->det_abs_max calc_ext Calculate Extinction Coefficient (ε) abs_spec->calc_ext calc_qy Calculate Quantum Yield (Φ) abs_spec->calc_qy Absorbance Value det_abs_max->fluor_spec Set Excitation Wavelength det_em_max Determine λem fluor_spec->det_em_max fluor_spec->calc_qy Integrated Intensity prep_std Prepare Standard Solution measure_fluor_std Measure Fluorescence of Standard prep_std->measure_fluor_std measure_fluor_std->calc_qy

Caption: A flowchart outlining the key steps in characterizing the spectral properties of this compound.

Bioconjugation of this compound

The primary aliphatic amine group of this compound allows for its covalent attachment to various molecules, a process known as bioconjugation. This is particularly useful for labeling proteins and other biomolecules. A common reaction involves the amine group reacting with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.

G Bioconjugation of this compound with an NHS Ester bdp_amine This compound (H₂N-R') reaction + bdp_amine->reaction nhs_ester NHS Ester-functionalized Molecule (Molecule-CO-NHS) reaction->nhs_ester conjugated_product BDP R6G-labeled Molecule (Molecule-CO-NH-R') sg sg sg->conjugated_product Amide Bond Formation

Caption: A diagram illustrating the reaction between this compound and an NHS ester to form a stable amide bond.

References

BDP R6G Amine: A Technical Guide to Excitation and Emission Spectra for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the spectral properties and applications of BDP R6G amine, a high-performance borondipyrromethene (BODIPY) dye. Tailored for researchers, scientists, and drug development professionals, this document details the core photophysical characteristics, experimental protocols for its use, and standardized workflows for labeling and fluorescence analysis.

This compound is a fluorescent dye analogous to Rhodamine 6G (R6G), offering exceptional brightness and photostability.[1] Its utility in various biological applications stems from its amine-reactive nature, allowing for covalent labeling of biomolecules.[1][2]

Core Spectral and Photophysical Properties

The defining characteristics of this compound are its excitation and emission spectra, which dictate its suitability for specific experimental setups. The dye exhibits a strong absorption peak in the green region of the visible spectrum and emits in the yellow-green region. A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference
Excitation Maximum (λex)530 nm[2][3]
Emission Maximum (λem)548 nm
Fluorescence Quantum Yield (Φ)0.96
Molar Extinction Coefficient (ε)76,000 M⁻¹cm⁻¹
CF₂₆₀0.17
CF₂₈₀0.18

Table 1: Key spectral and photophysical properties of this compound.

Experimental Protocols

Accurate and reproducible experimental design is paramount in fluorescence-based research. The following sections provide detailed methodologies for the characterization and application of this compound.

Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for determining the fluorescence excitation and emission spectra of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., ethanol, DMSO)

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance at the excitation maximum should be kept below 0.1 to avoid inner filter effects.

  • Excitation Spectrum Measurement:

    • Set the emission monochromator to the expected emission maximum (around 548 nm).

    • Scan the excitation monochromator across a range of wavelengths (e.g., 400 nm to 540 nm).

    • Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum.

  • Emission Spectrum Measurement:

    • Set the excitation monochromator to the determined excitation maximum (around 530 nm).

    • Scan the emission monochromator across a range of wavelengths (e.g., 530 nm to 700 nm).

    • Record the fluorescence intensity at each emission wavelength to generate the emission spectrum.

  • Data Correction: Correct the raw spectra for instrument-specific factors, such as lamp intensity and detector response, to obtain the true excitation and emission spectra.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, comparing the dye to a standard of known quantum yield, is commonly employed.

Materials:

  • This compound solution (sample)

  • A standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Absorbance Measurements: Prepare a series of dilutions for both the this compound and the standard solution. Measure the absorbance of each solution at the excitation wavelength to be used for the fluorescence measurements. Ensure the absorbance values are in the linear range (typically < 0.1).

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum for each of the prepared solutions of the sample and the standard.

    • The excitation wavelength must be the same for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (mₓ / mₛₜ) * (nₓ² / nₛₜ²) where Φₛₜ is the quantum yield of the standard, mₓ and mₛₜ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and nₓ and nₛₜ are the refractive indices of the sample and standard solutions (if different).

Conjugation of this compound to Proteins

The primary amine group on this compound allows for its covalent attachment to biomolecules, such as proteins, through their primary amines (e.g., the ε-amino group of lysine residues). This protocol is a general guideline for labeling proteins.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve this compound in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Slowly add a calculated molar excess of the reactive dye solution to the stirring protein solution. The optimal dye-to-protein molar ratio should be determined empirically but can start in the range of 10:1 to 20:1.

    • Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Degree of Labeling (DOL) Calculation: Determine the concentration of the protein and the dye in the purified conjugate by measuring the absorbance at 280 nm and the absorption maximum of the dye (530 nm). The DOL can then be calculated.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Measurement_of_Spectra cluster_prep Sample Preparation cluster_excitation Excitation Spectrum cluster_emission Emission Spectrum prep Prepare dilute dye solution (Abs < 0.1) set_em Set emission λ prep->set_em set_ex Set excitation λ prep->set_ex scan_ex Scan excitation λ set_em->scan_ex rec_ex Record intensity scan_ex->rec_ex plot_ex Excitation Spectrum rec_ex->plot_ex Generate Spectrum scan_em Scan emission λ set_ex->scan_em rec_em Record intensity scan_em->rec_em plot_em Emission Spectrum rec_em->plot_em Generate Spectrum

Workflow for Measuring Excitation and Emission Spectra.

Quantum_Yield_Determination cluster_prep Sample & Standard Preparation cluster_measure Measurements cluster_analysis Data Analysis prep_sample Prepare serial dilutions of this compound abs_measure Measure Absorbance at excitation λ prep_sample->abs_measure prep_std Prepare serial dilutions of standard (e.g., R6G) prep_std->abs_measure fluor_measure Measure Fluorescence Emission Spectra abs_measure->fluor_measure integrate Integrate emission spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φ) plot->calculate result Quantum Yield (Φ) calculate->result

Workflow for Relative Quantum Yield Determination.

Protein_Conjugation_Workflow start Start prep_protein Prepare Protein Solution (2-10 mg/mL in basic buffer) start->prep_protein prep_dye Prepare this compound Stock Solution (in DMSO/DMF) start->prep_dye conjugate Mix Protein and Dye (Incubate 1 hr at RT, in dark) prep_protein->conjugate prep_dye->conjugate purify Purify Conjugate (Size-Exclusion Chromatography) conjugate->purify analyze Analyze Degree of Labeling (Spectrophotometry) purify->analyze end Labeled Protein analyze->end

Workflow for Protein Conjugation with this compound.

References

A Technical Guide to BDP R6G Amine: Photophysical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. These dyes are renowned for their exceptional photophysical properties, including high fluorescence quantum yields, sharp absorption and emission peaks, and good photostability. BDP R6G is specifically designed to match the spectral characteristics of Rhodamine 6G (R6G), a widely used fluorescent dye, making it an excellent alternative in various applications. The amine functional group on BDP R6G allows for its covalent conjugation to biomolecules, enabling their use as fluorescent probes in biological research and drug discovery. This technical guide provides an in-depth overview of the fluorescence quantum yield of this compound, detailed experimental protocols for its characterization and use, and a summary of its key applications.

Photophysical Properties of this compound

This compound exhibits excellent brightness and photostability.[1] Its core photophysical parameters are summarized in the table below. The high fluorescence quantum yield indicates a very efficient conversion of absorbed light into emitted fluorescence.

ParameterValueReference
Fluorescence Quantum Yield (Φ) 0.96[1]
Absorption Maximum (λabs) 530 nm[1]
Emission Maximum (λem) 548 nm[1]
Molar Extinction Coefficient (ε) ~70,000 cm-1M-1[1]
Solubility Good in DMF, DMSO, and alcohols

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield of this compound can be determined using a comparative method, with a well-characterized fluorescent standard such as Rhodamine 6G.

Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield. The equation used is:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

  • Subscripts X and ST denote the unknown sample and the standard, respectively.

Materials:

  • This compound

  • Rhodamine 6G (as a standard, Φ = 0.95 in ethanol)

  • Ethanol (spectroscopic grade)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and Rhodamine 6G in ethanol.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions of both the this compound and Rhodamine 6G in ethanol. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement: For each dilution, measure the absorbance spectrum using the UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength (e.g., 510 nm for both dyes).

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 510 nm.

    • For each dilution, record the fluorescence emission spectrum.

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Data Analysis:

    • For both this compound and Rhodamine 6G, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for each data set to obtain the slope (gradient).

    • Using the equation above and the known quantum yield of Rhodamine 6G, calculate the fluorescence quantum yield of this compound. Since the same solvent is used for both the sample and the standard, the refractive index term (η2X / η2ST) equals 1.

G cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (this compound & Rhodamine 6G) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilutions->measure_abs measure_fluo Measure Fluorescence Emission (Fluorometer) measure_abs->measure_fluo Excite at same λ plot_data Plot Integrated Fluorescence vs. Absorbance measure_fluo->plot_data calc_qy Calculate Quantum Yield (Comparative Method) plot_data->calc_qy Determine Gradients

Caption: Experimental workflow for determining relative fluorescence quantum yield.
Amine-Reactive Protein Labeling

The primary amine group of this compound allows for its conjugation to proteins, typically through the use of crosslinking reagents that create a reactive site on the dye (e.g., conversion to an NHS ester) or by directly reacting with activated carboxyl groups on a protein. The following is a general protocol for labeling a protein with an amine-reactive dye.

Materials:

  • BDP R6G NHS ester (amine-reactive form of the dye)

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in the Reaction Buffer. Amine-containing buffers like Tris must be avoided.

  • Dye Preparation: Immediately before use, dissolve the BDP R6G NHS ester in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Slowly add the dye stock solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 20:1. This ratio may need to be optimized for your specific protein.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will typically elute in the first colored fractions.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of BDP R6G (530 nm).

G prep_protein Prepare Protein (Amine-free buffer, pH 8.3-8.5) reaction Labeling Reaction (1 hr, RT, dark) prep_protein->reaction prep_dye Prepare BDP R6G NHS Ester (in DMF or DMSO) prep_dye->reaction quench Quench Reaction (Tris buffer) reaction->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify characterize Characterize (Determine Degree of Labeling) purify->characterize

Caption: Workflow for amine-reactive protein labeling.

Key Applications

Fluorescence Polarization Assays

BODIPY dyes, including BDP R6G, are particularly well-suited for fluorescence polarization (FP) assays due to their relatively long fluorescence lifetimes. FP is a powerful technique for studying molecular interactions in solution, such as protein-ligand binding.

Principle: When a small fluorescent molecule (the tracer, e.g., this compound-labeled ligand) is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. When the tracer binds to a larger molecule (e.g., a protein receptor), its tumbling is slowed, and the emitted light remains more polarized. This change in polarization can be used to monitor binding events.

A common format is a competitive binding assay, where a labeled ligand and an unlabeled test compound compete for the same binding site on a receptor. An effective inhibitor will displace the fluorescent tracer, leading to a decrease in fluorescence polarization.

G cluster_nobind No Binding / Inhibition cluster_bind Binding tracer_free BDP R6G-Ligand (Tracer) (Small, Tumbles Rapidly) low_fp Low Fluorescence Polarization tracer_free->low_fp Emits Depolarized Light tracer_bound Tracer + Receptor Complex (Large, Tumbles Slowly) high_fp High Fluorescence Polarization tracer_bound->high_fp Emits Polarized Light inhibitor Unlabeled Inhibitor inhibitor->tracer_free Displaces Tracer

Caption: Principle of a competitive fluorescence polarization assay.
Cellular Imaging

The high brightness and photostability of BODIPY dyes make them excellent probes for cellular imaging. This compound can be conjugated to antibodies, peptides, or other molecules to visualize specific targets within cells. Its relatively nonpolar and neutral nature can also facilitate cell permeability in certain contexts. The ability to fine-tune the chemical structure of BODIPY dyes allows for the development of probes that localize to specific organelles.

Conclusion

This compound is a high-performance fluorescent dye with an exceptional quantum yield and spectral properties that make it a valuable tool for researchers. Its amine functionality allows for straightforward conjugation to a wide range of biomolecules, enabling applications in fluorescence polarization assays, cellular imaging, and other fluorescence-based detection methods. The detailed protocols provided in this guide offer a starting point for the characterization and application of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Fluorescence Lifetime of BDP R6G Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class, known for its exceptional photophysical properties. Spectrally similar to Rhodamine 6G (R6G), BDP R6G exhibits bright fluorescence, high photostability, and a characteristically long fluorescence lifetime, making it a valuable tool in a variety of advanced fluorescence-based applications.[1][2] This technical guide provides a comprehensive overview of the fluorescence lifetime of this compound, including its quantitative characteristics, factors influencing its lifetime, detailed experimental protocols for its measurement, and its application in cellular imaging and drug discovery.

Core Properties of this compound

This compound is characterized by its excellent extinction coefficient and high fluorescence quantum yield.[2] Its fluorescence is largely independent of pH, a desirable feature for applications in biological systems where pH can vary.[1] The amine functional group allows for straightforward conjugation to biomolecules, enabling targeted labeling of proteins, peptides, and other molecules of interest.

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound and its derivatives. It is important to note that the fluorescence lifetime of BODIPY dyes, including this compound, is highly sensitive to the local environment, particularly solvent polarity and viscosity.

PropertyValueNotes
Excitation Maximum (λex) ~530 nm
Emission Maximum (λem) ~548 nm
Molar Extinction Coefficient (ε) ~76,000 cm⁻¹M⁻¹For the NHS ester derivative.
Fluorescence Quantum Yield (Φf) ~0.96For the NHS ester derivative.
Fluorescence Lifetime (τ) Typically > 5 nsHighly dependent on the environment. Lifetimes of other BODIPY derivatives can range from <1 ns in polar solvents to >5 ns in non-polar or viscous media.

Factors Influencing this compound Fluorescence Lifetime

The fluorescence lifetime of this compound is not an immutable constant but is dynamically influenced by its molecular surroundings. This sensitivity is a key feature that is exploited in many of its applications.

  • Solvent Polarity: For many BODIPY dyes, an increase in solvent polarity leads to a decrease in fluorescence lifetime. This is due to the stabilization of non-radiative decay pathways.

  • Viscosity: In probes designed as "molecular rotors," an increase in the viscosity of the microenvironment restricts intramolecular rotation, a non-radiative decay pathway. This leads to a significant increase in both fluorescence intensity and lifetime. This relationship allows for the quantitative mapping of intracellular viscosity.

  • Quenching: The fluorescence lifetime can be shortened by various quenching processes, including Förster Resonance Energy Transfer (FRET) to a suitable acceptor molecule. This phenomenon is the basis for using this compound in FRET-based assays to study molecular interactions.

  • Conjugation: Covalent attachment of this compound to a biomolecule can alter its fluorescence lifetime depending on the local environment of the conjugation site.

Experimental Protocols

Measurement of this compound Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is the gold-standard technique for measuring fluorescence lifetimes with high precision.

Objective: To determine the fluorescence lifetime of this compound in a specific solvent.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, dimethyl sulfoxide)

  • TCSPC Spectrofluorometer equipped with:

    • Pulsed light source with an excitation wavelength close to 530 nm (e.g., a picosecond pulsed diode laser)

    • A fast single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode)

    • TCSPC electronics (Time-to-Amplitude Converter and Analog-to-Digital Converter)

  • Quartz cuvette (1 cm path length)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Instrument Setup:

    • Set the excitation wavelength of the pulsed laser to 530 nm.

    • Set the emission monochromator to 548 nm.

    • Adjust the laser repetition rate to be significantly longer than the expected fluorescence lifetime of the sample to prevent pile-up effects.

    • Record the Instrument Response Function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

  • Data Acquisition:

    • Acquire the fluorescence decay profile of the this compound solution until a sufficient number of photon counts are collected in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.

  • Data Analysis:

    • Deconvolute the measured fluorescence decay with the IRF using appropriate software.

    • Fit the decay data to a single or multi-exponential decay model to extract the fluorescence lifetime(s) (τ). The goodness of the fit is typically assessed by examining the weighted residuals and the chi-squared (χ²) value.

Cellular Imaging of Intracellular Viscosity using FLIM with a BDP R6G-based Molecular Rotor

Fluorescence Lifetime Imaging Microscopy (FLIM) combines TCSPC with microscopy to create a spatial map of fluorescence lifetimes within a sample.

Objective: To visualize and quantify the microviscosity in different compartments of live cells using a BDP R6G-based molecular rotor.

Materials:

  • A BDP R6G derivative designed as a molecular rotor (e.g., with a rotatable group attached to the BODIPY core).

  • Live cells cultured on a glass-bottom dish suitable for microscopy.

  • Cell culture medium.

  • A confocal or multiphoton microscope equipped with a FLIM system (pulsed laser, single-photon detector, and TCSPC electronics).

  • FLIM data analysis software.

Procedure:

  • Cell Preparation and Staining:

    • Incubate the live cells with the BDP R6G-based molecular rotor at an appropriate concentration and for a sufficient duration to allow for cellular uptake and localization.

    • Wash the cells with fresh medium to remove any unbound probe.

  • FLIM Imaging:

    • Place the dish on the microscope stage.

    • Excite the sample with the pulsed laser at a wavelength appropriate for the BDP R6G chromophore (~530 nm).

    • Collect the fluorescence emission using a bandpass filter centered around the emission maximum (~550 nm).

    • Acquire FLIM data for a region of interest, ensuring sufficient photon counts per pixel for accurate lifetime determination.

  • Data Analysis:

    • For each pixel in the image, fit the fluorescence decay data to an appropriate model to calculate the fluorescence lifetime.

    • Generate a false-color lifetime map where the color of each pixel represents its fluorescence lifetime.

    • Correlate the lifetime map with a calibration curve of fluorescence lifetime versus viscosity (pre-determined by measuring the lifetime of the probe in solutions of known viscosity) to generate a quantitative map of intracellular viscosity.

Applications in Research and Drug Development

The long and environmentally sensitive fluorescence lifetime of this compound makes it a powerful tool for a range of applications.

  • Fluorescence Polarization Assays: The long lifetime of this compound is advantageous for fluorescence polarization assays, which are used to study molecular binding events, such as protein-protein or protein-ligand interactions.

  • Fluorescence Lifetime Imaging (FLIM): As detailed in the protocol above, BDP R6G derivatives can be used as sensors for the intracellular environment. FLIM can provide information on local viscosity, ion concentrations, and pH, independent of probe concentration.

  • FRET-FLIM for Studying Protein-Protein Interactions: this compound can serve as a donor or acceptor in FRET pairs. FLIM is a robust method for quantifying FRET efficiency by measuring the decrease in the donor's fluorescence lifetime in the presence of the acceptor. This allows for the study of protein-protein interactions in living cells with high spatial and temporal resolution.

  • Enzyme Activity Assays: this compound can be incorporated into substrates for enzymes such as kinases or proteases. Cleavage or modification of the substrate by the enzyme can lead to a change in the fluorescence lifetime of the BDP R6G moiety, providing a direct readout of enzyme activity.

  • High-Throughput Screening (HTS) in Drug Discovery: Fluorescence lifetime-based assays are well-suited for HTS due to their robustness and reduced susceptibility to artifacts that affect intensity-based readouts. This compound's favorable photophysical properties make it a candidate for the development of such assays.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

G cluster_0 Src Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Src Src Kinase (inactive) Receptor->Src Activation Src_active Src Kinase (active) (Labeled with Dasatinib-BODIPY) Src->Src_active Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) Src_active->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: A simplified signaling pathway of Src kinase, which can be visualized using a BODIPY-conjugated inhibitor like dasatinib.

G cluster_1 Experimental Workflow for FLIM-based Viscosity Measurement Start Start CellCulture Culture cells on microscope dish Start->CellCulture Staining Incubate cells with BODIPY molecular rotor CellCulture->Staining Washing Wash to remove unbound probe Staining->Washing Imaging Acquire FLIM data on confocal microscope Washing->Imaging Analysis Fit fluorescence decays pixel-by-pixel Imaging->Analysis Map Generate fluorescence lifetime map Analysis->Map ViscosityMap Convert lifetime map to viscosity map using calibration curve Map->ViscosityMap End End ViscosityMap->End

Caption: A typical experimental workflow for measuring intracellular viscosity using FLIM and a BODIPY-based molecular rotor.

G cluster_2 Relationship between Viscosity and Fluorescence Lifetime LowViscosity Low Viscosity FreeRotation Fast Intramolecular Rotation LowViscosity->FreeRotation HighViscosity High Viscosity RestrictedRotation Restricted Intramolecular Rotation HighViscosity->RestrictedRotation NonRadiativeDecay Increased Non-Radiative Decay FreeRotation->NonRadiativeDecay RadiativeDecay Increased Radiative Decay (Fluorescence) RestrictedRotation->RadiativeDecay ShortLifetime Short Fluorescence Lifetime NonRadiativeDecay->ShortLifetime LongLifetime Long Fluorescence Lifetime RadiativeDecay->LongLifetime

Caption: The logical relationship illustrating how increased environmental viscosity leads to a longer fluorescence lifetime for a molecular rotor.

References

An In-Depth Technical Guide to the Photostability Characteristics of BDP R6G Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class, known for its exceptional photophysical properties.[][2] Spectrally similar to Rhodamine 6G (R6G), this compound offers a bright, photostable alternative for a variety of applications in biological imaging and diagnostics.[3][4] Its high fluorescence quantum yield, sharp emission peaks, and relative insensitivity to environmental polarity and pH make it a valuable tool for researchers.[] This technical guide provides a comprehensive overview of the photostability characteristics of this compound, including its core properties, factors influencing its stability, and detailed experimental protocols for its characterization.

Core Photophysical and Chemical Properties

This compound possesses a robust chemical structure centered around the boron-dipyrromethene core, which is responsible for its bright fluorescence and high photostability. The amine functional group allows for covalent conjugation to various biomolecules, enabling targeted labeling of cellular components.

Table 1: Core Photophysical and Chemical Properties of this compound

PropertyValueReference
Chemical Name This compound
Molecular Formula C₂₄H₃₀BCIF₂N₄ON/A
Molecular Weight 474.78 g/mol N/A
Absorption Maximum (λ_abs) ~528 nm
Emission Maximum (λ_em) ~547 nm
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ_f) ~0.96N/A
Appearance Orange to brown solidN/A
Solubility Good in DMF, DMSO, and alcoholsN/A

Photostability Characteristics

Photobleaching of BODIPY dyes is thought to occur primarily from the first excited singlet state and often involves photooxidation. The rate of photobleaching can be influenced by several factors:

  • Excitation Intensity: Higher laser power leads to a faster rate of photobleaching.

  • Oxygen Concentration: The presence of molecular oxygen can enhance photobleaching through the formation of reactive oxygen species.

  • Solvent Environment: The polarity and viscosity of the solvent can affect the photobleaching kinetics. For instance, the photostability of rhodamine dyes, which are structurally related to BDP R6G, has been shown to be highest in heavy water, followed by normal water and ethanol.

  • Presence of Quenchers: Certain molecules can quench the excited state of the fluorophore, either reducing or enhancing photobleaching depending on the mechanism.

Table 2: Comparison of Photostability-Related Properties

PropertyThis compound / BODIPY DyesRhodamine 6GFluorescein
General Photostability HighModerateLow
Photobleaching Mechanism Primarily from excited singlet state, photooxidationInvolves triplet state and radical anionsComplex, involves triplet state
Factors Influencing Stability Excitation intensity, oxygen, solventExcitation intensity, oxygen, solvent, temperatureExcitation intensity, oxygen, pH

Experimental Protocols

Determination of Photobleaching Quantum Yield (Φ_b)

This protocol describes a method for determining the photobleaching quantum yield of this compound in solution by monitoring the decrease in fluorescence intensity over time.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., ethanol, PBS)

  • Quartz cuvette (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer with a stable light source (e.g., Xenon lamp or laser)

  • Stir bar and magnetic stirrer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a dilute solution from the stock solution with an absorbance of approximately 0.1 at the excitation wavelength.

  • Initial Measurements:

    • Measure the initial absorbance (A₀) of the dilute solution at the excitation wavelength.

    • Measure the initial fluorescence intensity (F₀) by exciting the sample at its absorption maximum and recording the emission spectrum.

  • Photobleaching Experiment:

    • Place the cuvette in the fluorometer and continuously illuminate the sample with the excitation light source at a constant intensity.

    • Continuously stir the solution to ensure uniform bleaching.

    • Record the fluorescence intensity (F(t)) at regular time intervals until the intensity has significantly decreased.

  • Data Analysis:

    • Plot the natural logarithm of the normalized fluorescence intensity (ln(F(t)/F₀)) against time (t).

    • The initial slope of this plot is the photobleaching rate constant (k_b).

    • The photobleaching quantum yield (Φ_b) can be calculated using the following equation: Φ_b = k_b / (σ * I) where:

      • k_b is the photobleaching rate constant (s⁻¹)

      • σ is the absorption cross-section at the excitation wavelength (cm²)

      • I is the photon flux of the excitation light (photons·cm⁻²·s⁻¹)

Protocol for Cellular Imaging with this compound Conjugates

This protocol outlines a general procedure for staining and imaging cells using a biomolecule conjugated to this compound.

Materials:

  • Cells cultured on coverslips or in imaging dishes

  • This compound-conjugated antibody or other targeting molecule

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets for BDP R6G

Procedure:

  • Cell Preparation:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If targeting an intracellular protein, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific binding by incubating with 1% BSA for 30 minutes.

  • Staining:

    • Dilute the this compound conjugate to the desired concentration in blocking buffer.

    • Incubate the cells with the diluted conjugate for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS to remove unbound conjugate.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for BDP R6G.

Visualizations

experimental_workflow_photobleaching cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of this compound prep_dilute Prepare Dilute Solution (Absorbance ~0.1) prep_stock->prep_dilute measure_abs Measure Initial Absorbance (A₀) prep_dilute->measure_abs measure_fluor Measure Initial Fluorescence (F₀) measure_abs->measure_fluor photobleach Continuous Illumination & Stirring measure_fluor->photobleach record_fluor Record Fluorescence (F(t)) over Time photobleach->record_fluor plot_data Plot ln(F(t)/F₀) vs. Time record_fluor->plot_data calc_kb Determine Rate Constant (kb) from Slope plot_data->calc_kb calc_phi Calculate Photobleaching Quantum Yield (Φb) calc_kb->calc_phi

Caption: Workflow for Determining Photobleaching Quantum Yield.

cellular_imaging_workflow start Start: Cultured Cells fixation Cell Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 1% BSA) permeabilization->blocking staining Staining with This compound Conjugate blocking->staining washing Washing Steps staining->washing mounting Mounting with Antifade Medium washing->mounting imaging Fluorescence Microscopy mounting->imaging end End: Image Acquisition imaging->end

Caption: Experimental Workflow for Cellular Imaging.

Conclusion

This compound stands out as a highly photostable and bright fluorescent probe with significant potential in various research and drug development applications. Its robust photophysical characteristics, detailed in this guide, provide a solid foundation for its use in demanding imaging techniques. While a precise photobleaching quantum yield for this compound is not yet established in the literature, the provided protocols offer a clear path for researchers to quantify this and other photostability parameters in their specific experimental contexts. The continued exploration and characterization of such high-performance fluorophores will undoubtedly advance our capabilities in visualizing and understanding complex biological processes.

References

A Technical Guide to the Solubility of BDP R6G Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of BDP R6G amine, a versatile fluorescent dye. Understanding the solubility of this fluorophore is critical for its effective use in various applications, from cellular imaging to bioconjugation. This document outlines its qualitative solubility in common laboratory solvents, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

This compound is a borondipyrromethene-based fluorescent dye that is spectrally similar to Rhodamine 6G (R6G).[1][2] It features a reactive aliphatic amine group, making it suitable for conjugation with various electrophiles.[1][2] Its bright fluorescence and high quantum yield make it a valuable tool in biological research.

Solubility of this compound

Currently, specific quantitative solubility data for this compound in various solvents is not widely published in peer-reviewed literature or technical data sheets. However, qualitative solubility information is available from various suppliers.

Qualitative Solubility

This compound is generally described as having good solubility in several common organic solvents. This information is summarized in the table below.

SolventQualitative SolubilitySource
Dimethylformamide (DMF)Good[1]
Dimethyl sulfoxide (DMSO)Good
Alcohols (e.g., Ethanol, Methanol)Good
WaterMay be soluble

It is a common practice to prepare concentrated stock solutions of this compound in DMSO for subsequent dilution in aqueous buffers or other media for experimental use. For other dyes in the BDP family, such as BDP R6G carboxylic acid and BDP R6G maleimide, good solubility is also reported in DMF, DMSO, and dichloromethane (DCM).

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific experimental conditions, the following protocols provide a framework for determination.

Protocol 1: Qualitative Solubility Determination by Visual Inspection

This protocol is a straightforward method to quickly assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., DMF, DMSO, ethanol, methanol, water, PBS)

  • Vortex mixer

  • Water bath sonicator

  • Thermostatic water bath

  • Clear glass vials

Procedure:

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a series of clear glass vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent to achieve a high starting concentration (e.g., 10 mg/mL).

  • Initial Dissolution Attempt:

    • Gently swirl the vials.

    • Vortex each vial at room temperature for 1-2 minutes.

    • Visually inspect for any undissolved solid against a dark background. If the solution is clear, the compound is soluble at this concentration.

  • Sonication: If the compound is not fully dissolved, place the vials in a water bath sonicator for 5-10 minutes. Visually inspect again.

  • Heating: If undissolved solid remains, warm the solution to 37°C in a water bath for 15-30 minutes and vortex again. Some compounds have increased solubility at higher temperatures.

  • Serial Dilution: If the compound remains insoluble, perform a serial dilution. Add a known volume of the same solvent to decrease the concentration (e.g., to 5 mg/mL, 1 mg/mL, 0.1 mg/mL) and repeat steps 3-5 at each concentration until the compound fully dissolves.

  • Documentation: Record the solvent and the highest concentration at which this compound fully dissolves.

Protocol 2: Quantitative Solubility Determination by UV-Visible Spectrophotometry

This method provides a quantitative measure of solubility by creating a standard curve and measuring the concentration of a saturated solution.

Materials:

  • This compound

  • Chosen solvent in which the dye is soluble (e.g., DMSO)

  • UV-Visible spectrophotometer

  • Cuvettes or UV-transparent microplate

  • Vortex mixer

  • Centrifuge

  • 0.2 µm syringe filters

Procedure:

Part A: Preparation of a Standard Curve

  • Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a precise volume of the chosen solvent (e.g., DMSO) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Create a Dilution Series: Perform serial dilutions of the stock solution to create a series of standards with decreasing, known concentrations.

  • Measure Absorbance: Measure the absorbance of each standard at the maximum absorption wavelength (λmax) of this compound (~530 nm).

  • Plot the Standard Curve: Plot a graph of absorbance versus concentration. The resulting linear plot is the standard curve. The slope of this line is the extinction coefficient.

Part B: Determination of Solubility

  • Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent of interest.

  • Equilibration: Vortex the solution vigorously and then agitate it at a constant temperature (e.g., room temperature) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the saturated solution at high speed to pellet the excess, undissolved solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining particulate matter.

  • Measure Absorbance: Measure the absorbance of the filtered supernatant at the λmax.

  • Calculate Concentration: Use the equation of the line from the standard curve to calculate the concentration of this compound in the saturated solution. This concentration is the solubility of the dye in that solvent at that temperature.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Workflow for Qualitative Solubility Determination cluster_0 Preparation cluster_1 Dissolution Attempts cluster_2 Evaluation cluster_3 Outcome cluster_4 Further Steps start Weigh this compound add_solvent Add Solvent to High Concentration start->add_solvent vortex Vortex at Room Temperature add_solvent->vortex check1 Dissolved? vortex->check1 sonicate Sonicate check2 Dissolved? sonicate->check2 heat Warm to 37°C check3 Dissolved? heat->check3 check1->sonicate No soluble Soluble: Record Concentration check1->soluble Yes check2->heat No check2->soluble Yes check3->soluble Yes dilute Decrease Concentration check3->dilute No check4 Dissolved? dilute->vortex

Caption: A flowchart of the qualitative solubility determination process.

G Workflow for Quantitative Solubility by Spectrophotometry cluster_0 Standard Curve Preparation cluster_1 Saturated Solution Analysis cluster_2 Calculation stock Prepare Stock Solution (Known Concentration) dilutions Create Serial Dilutions stock->dilutions measure_standards Measure Absorbance of Standards dilutions->measure_standards plot_curve Plot Absorbance vs. Concentration measure_standards->plot_curve calculate Calculate Concentration (Solubility) from Standard Curve plot_curve->calculate saturate Prepare Saturated Solution (Excess Solute) equilibrate Equilibrate (e.g., 24h agitation) saturate->equilibrate separate Centrifuge and Filter Supernatant equilibrate->separate measure_sample Measure Absorbance of Supernatant separate->measure_sample measure_sample->calculate

Caption: A workflow for quantitative solubility determination.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Purification of BDP R6G Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust methodology for the synthesis and purification of BDP R6G amine, a valuable fluorescent tool in biomedical research and drug development. BDP (borondipyrromethene) dyes, analogous to BODIPY®, are known for their high fluorescence quantum yields, photostability, and sharp absorption and emission spectra. The R6G variant is spectrally similar to Rhodamine 6G. The introduction of an aliphatic amine functional group allows for covalent conjugation to various biomolecules, making it a versatile building block for creating targeted fluorescent probes.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a multi-step process. A direct amination of the BDP R6G core is challenging. Therefore, a more controlled and higher-yielding approach involves the initial synthesis of a carboxylic acid derivative, which is then converted to the desired primary amine.

This strategy involves two primary stages:

  • Synthesis of BDP R6G Carboxylic Acid: This precursor is synthesized from appropriate pyrrole and aldehyde starting materials.

  • Conversion to this compound: The carboxylic acid is activated and reacted with a protected diamine, followed by the removal of the protecting group to yield the final amine product.

Experimental Protocols

Synthesis of BDP R6G Carboxylic Acid

The synthesis of BDP R6G carboxylic acid serves as the foundational step. This protocol is adapted from established methods for creating meso-substituted BODIPY dyes.

Reaction:

Pyrrole 2,4-Dimethyl-3-ethylpyrrole Intermediate Dipyrromethane Intermediate Pyrrole->Intermediate TFA (cat.) DCM, rt Aldehyde 4-Carboxybenzaldehyde Aldehyde->Intermediate Product BDP R6G Carboxylic Acid Intermediate->Product 1. DDQ 2. BF3·OEt2, TEA DDQ DDQ BF3 BF3·OEt2 / TEA

Figure 1: Synthesis of BDP R6G Carboxylic Acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
2,4-Dimethyl-3-ethylpyrrole123.202.2 mmol2.2
4-Carboxybenzaldehyde150.131.0 mmol1.0
Dichloromethane (DCM)84.9350 mL-
Trifluoroacetic acid (TFA)114.022-3 drops-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)227.011.5 mmol1.5
Triethylamine (TEA)101.195.0 mmol5.0
Boron trifluoride diethyl etherate (BF₃·OEt₂)141.935.0 mmol5.0

Procedure:

  • To a solution of 2,4-dimethyl-3-ethylpyrrole (2.2 mmol) and 4-carboxybenzaldehyde (1.0 mmol) in dry dichloromethane (50 mL) under a nitrogen atmosphere, add 2-3 drops of trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the formation of the dipyrromethane intermediate by TLC (thin-layer chromatography).

  • Once the starting materials are consumed, add a solution of DDQ (1.5 mmol) in DCM and stir for an additional 30 minutes. The solution will turn a dark color.

  • Add triethylamine (TEA, 5.0 mmol) to the reaction mixture, followed by the slow, dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 5.0 mmol).

  • Continue stirring at room temperature for at least 4 hours or overnight.

  • Wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-5% methanol) to yield BDP R6G carboxylic acid as a solid.

Synthesis of this compound

This two-step process involves the amidation of the carboxylic acid with a BOC-protected diamine, followed by deprotection.

Reaction Workflow:

Start BDP R6G Carboxylic Acid Step1 Amidation with Boc-protected diamine Start->Step1 EDC, NHS DMF Intermediate Boc-protected This compound Step1->Intermediate Step2 Deprotection Intermediate->Step2 TFA in DCM Final This compound Step2->Final

Figure 2: Conversion of Carboxylic Acid to Amine.

Part A: Synthesis of Boc-protected this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
BDP R6G carboxylic acid340.131.0 mmol1.0
N-Boc-1,2-ethylenediamine160.221.2 mmol1.2
EDC (EDAC)191.701.5 mmol1.5
N-Hydroxysuccinimide (NHS)115.091.5 mmol1.5
Dry Dimethylformamide (DMF)73.0920 mL-
Dichloromethane (DCM)84.93--
Saturated NaHCO₃ solution---

Procedure:

  • Dissolve BDP R6G carboxylic acid (1.0 mmol), EDC (1.5 mmol), and NHS (1.5 mmol) in dry DMF (10 mL) under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • In a separate flask, dissolve N-Boc-1,2-ethylenediamine (1.2 mmol) in dry DMF (10 mL).

  • Add the diamine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to obtain the Boc-protected this compound.

Part B: Deprotection to Yield this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity
Boc-protected this compound~482.351.0 mmol
Dichloromethane (DCM)84.9310 mL
Trifluoroacetic acid (TFA)114.022-3 mL

Procedure:

  • Dissolve the Boc-protected this compound (1.0 mmol) in dichloromethane (10 mL).

  • Add trifluoroacetic acid (2-3 mL) dropwise to the solution at 0 °C (ice bath).[1][2]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by preparative HPLC or by precipitation/crystallization to yield the final this compound as a salt (e.g., trifluoroacetate salt).

Purification and Characterization

Proper purification is critical to ensure the high purity required for conjugation and biological applications.

Purification Methods:

MethodStationary PhaseMobile Phase (Typical)Application
Silica Gel Column Chromatography Silica GelHexanes/Ethyl Acetate or DCM/Methanol gradientsPurification of intermediates and final products with moderate polarity.
Preparative HPLC C18Acetonitrile/Water with 0.1% TFAFinal purification of the this compound salt to achieve high purity (>95%).[3][4]

Characterization Data:

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

This compound PropertyTypical Value
Molecular Formula C₂₄H₃₀BCF₂N₄O
Molecular Weight 474.78 g/mol [5]
Purity (by HPLC) >95%
Appearance Orange to brown solid
Solubility Good in DMF, DMSO, and alcohols
Absorption Maxima (λex) ~530 nm
Emission Maxima (λem) ~548 nm
Fluorescence Quantum Yield ~0.96

Applications in Drug Development and Research

This compound is a versatile tool for researchers. The primary amine group can be readily conjugated with various electrophiles, such as:

  • NHS esters: To label proteins, antibodies, and peptides.

  • Isothiocyanates: For stable thiourea linkages to biomolecules.

  • Aldehydes/Ketones: Via reductive amination to label molecules containing carbonyl groups.

This allows for the development of highly specific fluorescent probes for a variety of applications, including:

  • Fluorescence microscopy and cellular imaging.

  • Flow cytometry.

  • Fluorescence polarization assays.

  • High-throughput screening.

  • Tracking drug delivery vehicles.

Storage and Handling

This compound and its derivatives are typically light-sensitive. It is recommended to store them at -20°C in the dark and desiccated. For long-term storage, aliquoting the compound can prevent repeated freeze-thaw cycles. When handling, avoid prolonged exposure to light.

References

In-Depth Technical Guide to BDP R6G Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of BDP R6G Amine: A Versatile Fluorophore for Bioconjugation

This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity and pH, BODIPY dyes are invaluable tools in biological research. BDP R6G is specifically designed to match the spectral properties of Rhodamine 6G (R6G), a widely used fluorescent dye, making it compatible with existing filter sets and instrumentation. The key feature of this compound is its terminal primary amine group, which serves as a reactive handle for covalent attachment to a wide variety of biomolecules. This allows for the fluorescent labeling of proteins, peptides, nucleic acids, and other molecules of interest, enabling their detection and tracking in various biological systems.

The amine group of this compound can be readily conjugated to electrophilic groups such as carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), and other carbonyl compounds. This versatility makes it a powerful tool for researchers in drug development and molecular biology who require robust and reliable methods for fluorescently labeling their targets.

Physicochemical Properties and Molecular Weight

A critical aspect for researchers to consider is the exact molecular weight and formula of the this compound being used, as it is commercially available in two common forms: the free amine and its hydrochloride (HCl) salt. The presence of the HCl salt alters the molecular weight and formula, which is a crucial detail for accurate concentration calculations and stoichiometric considerations in conjugation reactions.

PropertyThis compound (Free Amine)This compound (Hydrochloride Salt)
Molecular Formula C₂₄H₂₉BF₂N₄O[1][2]C₂₄H₃₀BClF₂N₄O[3]
Molecular Weight 438.32 g/mol [1][2]474.8 g/mol
CAS Number 2183473-05-22183473-06-3
Excitation Maximum (λex) ~530 nm~530 nm
Emission Maximum (λem) ~548 nm~548 nm
Fluorescence Quantum Yield ~0.96~0.96
Solubility Good in DMF, DMSO, and alcoholsGood in DMF, DMSO, and alcohols

Experimental Protocols

General Protocol for Conjugation of this compound to Peptides

This protocol provides a general framework for the conjugation of this compound to a peptide containing a carboxylic acid group, a common scenario in bioconjugation.

Materials:

  • This compound

  • Peptide with an available carboxylic acid group

  • Anhydrous Dimethylformamide (DMF)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS) (optional, for pre-activation)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • Mass spectrometer for product verification

Procedure:

  • Peptide Dissolution: Dissolve the peptide in a minimal amount of anhydrous DMF. If the peptide has poor solubility, gentle warming or sonication may be applied.

  • Activation of Carboxylic Acid (Optional but Recommended):

    • To the dissolved peptide, add 1.2 equivalents of N-Hydroxysuccinimide (NHS) and 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC).

    • Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS-ester activated peptide. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of the reaction proceeding.

  • Conjugation Reaction:

    • In a separate vial, dissolve this compound (1.5 equivalents) in a small amount of anhydrous DMF.

    • Add the this compound solution to the activated peptide solution.

    • Add 2-3 equivalents of a non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the reaction mixture to neutralize any acids present and to facilitate the reaction.

    • Stir the reaction mixture at room temperature for 4-24 hours, protected from light. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Purification:

    • Once the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid).

    • Purify the BDP R6G-peptide conjugate by reverse-phase HPLC.

  • Verification:

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for conjugating this compound to a peptide.

G cluster_activation Peptide Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis Peptide Peptide in DMF DCC_NHS DCC + NHS Peptide->DCC_NHS Activated_Peptide NHS-activated Peptide DCC_NHS->Activated_Peptide Reaction Reaction Mixture Activated_Peptide->Reaction BDP_R6G This compound in DMF BDP_R6G->Reaction TEA TEA / DIPEA TEA->Reaction HPLC RP-HPLC Purification Reaction->HPLC MS_Analysis Mass Spectrometry HPLC->MS_Analysis Final_Product BDP R6G-Peptide Conjugate MS_Analysis->Final_Product

Caption: General workflow for peptide conjugation with this compound.

Application in Studying Enzyme Activity

Fluorescent probes are powerful tools for studying enzyme activity in real-time. While specific examples directly utilizing this compound are emerging, the general principle involves designing a substrate for a target enzyme that is conjugated to this compound. The fluorescence properties of the probe would be altered upon enzymatic cleavage of the substrate. For instance, the probe could be designed to be initially non-fluorescent or to emit at a different wavelength, and upon enzymatic activity, a fluorescent signal is "turned on" or shifted.

The following diagram illustrates a conceptual signaling pathway for detecting the activity of a hypothetical protease using a this compound-based probe.

G cluster_probe Probe Design cluster_enzyme Enzymatic Reaction cluster_signal Signal Generation Probe BDP R6G-Peptide Substrate (Low Fluorescence) Cleavage Cleavage Probe->Cleavage Enzyme Target Protease Enzyme->Cleavage Cleaved_BDP Cleaved BDP R6G Fragment (High Fluorescence) Cleavage->Cleaved_BDP Detection Fluorescence Detection Cleaved_BDP->Detection

Caption: Conceptual pathway for enzyme activity detection using a BDP R6G probe.

This guide provides a foundational understanding of this compound for researchers. As with any experimental work, optimization of the provided protocols for specific applications and molecules is highly recommended.

References

Navigating the Invisible Threat: A Technical Guide to the Safe Handling of BDP R6G Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive guide to the safe handling of BDP R6G amine, a fluorescent dye from the borondipyrromethene (BODIPY) class. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the safety and handling information presented here is synthesized from data for the broader class of BODIPY dyes. While generally considered to have low toxicity, these compounds are intended for research use only and are not for human or veterinary use.[][2][3][4] Standard laboratory precautions for handling chemical substances should be followed at all times.

Introduction to this compound

This compound is a borondipyrromethene dye with fluorescence characteristics similar to Rhodamine 6G (R6G).[2] Its chemical structure features a terminal aliphatic amine group, making it suitable for conjugation with various electrophiles in biological and chemical research. Like other BODIPY dyes, this compound is valued for its high fluorescence quantum yield, photostability, and sharp excitation and emission peaks, making it a valuable tool in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is crucial for its proper use and storage.

PropertyValueSource
CAS Number 2183473-05-2, 2183473-06-3 (hydrochloride)
Molecular Formula C₂₄H₃₀BCIF₂N₄O
Appearance Orange to brown solid
Solubility Good in DMF, DMSO, and alcohols
Excitation Maximum (λex) 530 nm
Emission Maximum (λem) 548 nm
Fluorescence Quantum Yield 0.96

Hazard Identification and Classification

While specific toxicity data for this compound is not available, the general class of BODIPY dyes is considered to have low toxicity. However, some safety data sheets for related BODIPY compounds indicate potential hazards.

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Oral Toxicity Category 4 (H302)P301 + P312 + P330
Skin Corrosion/Irritation Category 2 (H315)P264, P280, P302 + P352, P332 + P313, P362 + P364
Serious Eye Damage/Eye Irritation Category 2A (H319)P264, P280, P305 + P351 + P338, P337 + P313
Specific target organ toxicity — single exposure (Respiratory tract irritation) Category 3 (H335)P261, P271, P304 + P340, P312, P403 + P233, P405

Note: This classification is based on data for related BODIPY compounds and should be considered as a precautionary measure for handling this compound.

Safe Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling of this compound, from receipt to disposal.

SafeHandlingWorkflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Inspect->Receipt Damaged Store Store at -20°C in the dark, desiccated Inspect->Store No Damage PPE Don Personal Protective Equipment (PPE) Store->PPE Weigh Weigh in Ventilated Area PPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Waste Dispose of Waste (Solid & Liquid) Decontaminate->Waste

References

A Technical Guide to the Storage and Stability of BDP R6G Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical aspects of storing and handling BDP R6G amine, a borondipyrromethene-based fluorophore. Proper storage and handling are paramount to ensure the dye's integrity, performance, and the reproducibility of experimental results. This document outlines recommended storage conditions, stability profiles, potential degradation pathways, and standardized protocols for stability assessment.

Core Properties of this compound

This compound is a fluorescent dye belonging to the BODIPY family, known for its bright and photostable fluorescence with a spectrum similar to Rhodamine 6G (R6G).[1][2][3] The terminal aliphatic amine group allows for conjugation with various electrophiles, making it a versatile tool for labeling biomolecules.[1][3]

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueSource(s)
CAS Number 2183473-05-2, 2183473-06-3
Molecular Formula C₂₄H₃₀N₄BClF₂O
Molecular Weight 474.78 kDa
Appearance Orange to brown solid
Excitation Maximum (λex) 530 nm
Emission Maximum (λem) 548 nm
Fluorescence Quantum Yield 0.96
Solubility Good in DMSO, DMF, and alcohols

Storage and Handling

Proper storage is crucial to prevent the degradation of this compound. The primary factors influencing its stability are temperature, light, and moisture.

Solid Form

When stored as a solid powder, this compound exhibits good long-term stability. For optimal shelf life, it is recommended to store the compound under the following conditions:

Table 2: Recommended Storage Conditions and Shelf Life for Solid this compound

TemperatureDurationConditionsSource(s)
-20°C≥ 3 yearsIn the dark, desiccated
4°CUp to 2 yearsIn the dark, desiccated
Room TemperatureUp to 3 weeksFor shipping purposes

It is imperative to avoid prolonged exposure to light and to keep the container tightly sealed and desiccated to prevent moisture absorption.

In Solution

Once dissolved in a solvent, the stability of this compound is reduced. Stock solutions should be prepared fresh when possible. If storage is necessary, the following conditions are recommended:

Table 3: Recommended Storage Conditions and Shelf Life for this compound in Solution

TemperatureSolventDurationConditionsSource(s)
-80°CDMSOUp to 6 monthsIn the dark, aliquoted to avoid freeze-thaw cycles
-20°CDMSOUp to 1 monthIn the dark, aliquoted to avoid freeze-thaw cycles

For amine-reactive dyes in general, it is best to use high-quality, anhydrous solvents like DMSO or DMF. Solutions should be protected from light and moisture.

Stability Profile

The stability of this compound is influenced by several factors, including its chemical environment and exposure to light.

  • pH Stability: BDP R6G is reported to be a photostable dye with fluorescence that has little dependence on pH. This makes it suitable for a wide range of biological applications.

  • Photostability: BODIPY dyes, including BDP R6G, are known for their high photostability compared to other fluorophores like fluorescein. However, prolonged exposure to intense light can lead to photobleaching and degradation.

  • Chemical Stability: While generally stable, the BODIPY core can be susceptible to degradation in highly polar or oxidative environments over extended periods. Amine groups themselves can undergo degradation through various pathways, although specific data for this compound is limited.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, general degradation mechanisms for BODIPY dyes and amines can be inferred.

Factors Influencing this compound Stability cluster_environmental Environmental Factors cluster_chemical Chemical Factors BDP_R6G_Amine This compound Light Light BDP_R6G_Amine->Light Photobleaching Temperature Temperature BDP_R6G_Amine->Temperature Thermal Degradation Moisture Moisture BDP_R6G_Amine->Moisture Hydrolysis Solvent_Polarity Solvent Polarity BDP_R6G_Amine->Solvent_Polarity Degradation in Polar Environments pH pH BDP_R6G_Amine->pH Potential for Degradation at Extreme pH Oxidizing_Agents Oxidizing Agents BDP_R6G_Amine->Oxidizing_Agents Oxidative Degradation

Caption: Factors influencing the stability of this compound.

Studies on other BODIPY derivatives have shown that exposure to UV light can lead to the detachment of atoms from the core structure, and with prolonged exposure, cleavage of the BF₂ ring can occur. For the amine functional group, degradation can be complex, potentially involving oxidation or reactions with other chemical species in the solution.

Experimental Protocols for Stability Assessment

To ensure the quality and performance of this compound, its stability can be assessed using the following generalized protocols.

General Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare_Stock Prepare fresh stock solution (e.g., in anhydrous DMSO) Dilute_Working Dilute to working concentration in desired buffer/solvent Prepare_Stock->Dilute_Working Initial_Measurement Take initial measurements (Absorbance, Fluorescence) Dilute_Working->Initial_Measurement Incubate_Conditions Incubate aliquots under various conditions (e.g., different temps, pH, light exposure) Initial_Measurement->Incubate_Conditions Time_Points Measure at defined time points Incubate_Conditions->Time_Points Periodic Sampling Purity_Check Assess purity (e.g., HPLC) Time_Points->Purity_Check Compare_Data Compare spectral properties and purity to initial values Purity_Check->Compare_Data

Caption: General workflow for assessing the stability of this compound.

Protocol for Assessing Photostability

This protocol is designed to test the dye's stability under constant illumination.

  • Sample Preparation: Prepare a solution of this compound in the desired solvent or buffer at a typical working concentration.

  • Initial Measurement: Measure the initial absorbance and fluorescence intensity of the sample.

  • Illumination: Expose the sample to a constant light source (e.g., the excitation light source of a fluorometer or microscope).

  • Time-course Measurement: Record the fluorescence intensity at regular intervals over a defined period (e.g., every minute for 30 minutes).

  • Data Analysis: Plot the fluorescence intensity as a function of time. The rate of decrease in fluorescence indicates the degree of photobleaching.

Protocol for Assessing Temporal (Chemical) Stability

This protocol tests the dye's stability in a given solution over time, independent of constant illumination.

  • Sample Preparation: Prepare a solution of this compound in the solvent or buffer of interest. Aliquot the solution into multiple vials to avoid repeated measurements on the same sample.

  • Storage: Store the aliquots under the desired conditions (e.g., at 4°C, room temperature, or 37°C) in the dark.

  • Time-point Analysis: At specified time points (e.g., 0, 24, 48, and 72 hours), take one aliquot and measure its absorbance and fluorescence intensity.

  • Purity Assessment (Optional): At each time point, the purity of the dye can be assessed using High-Performance Liquid Chromatography (HPLC) to detect the appearance of degradation products.

  • Data Analysis: Compare the spectral properties and purity at each time point to the initial measurements to determine the rate of degradation.

Conclusion

The stability and performance of this compound are critically dependent on proper storage and handling. As a solid, it is stable for years when stored at -20°C, desiccated, and protected from light. In solution, its stability is reduced, and storage at -80°C in an anhydrous solvent is recommended for short to medium-term use. While generally photostable and pH-insensitive, prolonged exposure to light and extreme chemical environments should be avoided. Researchers should perform stability assessments, particularly for long-term experiments or when using the dye in novel buffer systems, to ensure the reliability and reproducibility of their results.

References

BDP R6G Amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Versatile Fluorophore for Bioconjugation and Cellular Analysis

BDP R6G amine is a synthetic fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and excellent photostability, BODIPY dyes have become indispensable tools in biological research. This compound is spectrally similar to the well-known Rhodamine 6G (R6G), making it a suitable alternative for various fluorescence-based applications. Its key feature is a reactive primary aliphatic amine group, which allows for straightforward covalent attachment to a wide range of biomolecules, making it a versatile probe for researchers in drug development, molecular biology, and cell biology.

Core Properties and Spectroscopic Data

This compound exhibits robust and favorable photophysical properties, making it a reliable fluorescent label. Its fluorescence is largely insensitive to solvent polarity and pH, a significant advantage over many other fluorescent dyes.

Quantitative Data Summary

For ease of comparison, the key quantitative data for this compound and its commonly used amine-reactive derivative, BDP R6G NHS ester, are summarized in the table below.

PropertyThis compoundBDP R6G NHS Ester
Excitation Maximum (λex) 530 nm530 nm
Emission Maximum (λem) 548 nm548 nm
Molar Extinction Coefficient (ε) Not explicitly stated for the amine version76,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.960.96
Molecular Formula C₂₄H₃₀BCIF₂N₄O (as hydrochloride salt)C₂₂H₁₈BF₂N₃O₄
Molecular Weight 474.78 g/mol (as hydrochloride salt)437.21 g/mol
Solubility Good in DMF, DMSO, and alcoholsGood in DMF, DMSO, and DCM

Experimental Protocols

The primary utility of this compound lies in its ability to be conjugated to other molecules. The following sections provide detailed methodologies for common applications.

Protein Labeling via Amine Conjugation

The aliphatic amine group of this compound can be reacted with various electrophilic groups on a target protein, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. This process allows for the fluorescent labeling of proteins for subsequent visualization or quantification.

Materials:

  • This compound

  • Target protein with a reactive group (e.g., NHS ester-functionalized protein)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-9.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the target protein in the reaction buffer to a final concentration of 2-10 mg/mL.

  • Prepare Dye Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

  • Reaction Setup: To the protein solution, add the this compound solution. The molar ratio of dye to protein will need to be optimized for the specific protein and desired degree of labeling, but a starting point of 10-20 fold molar excess of the dye is common.

  • Add Base: Add a small amount of TEA to the reaction mixture to facilitate the reaction.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the dye (at 530 nm).

Peptide Conjugation for Cellular Imaging

This compound can be conjugated to peptides to create fluorescent probes for cellular imaging, allowing for the visualization of peptide localization and interaction with cellular components.

Materials:

  • This compound

  • Peptide with a reactive carboxyl group or an NHS ester

  • Coupling agents (for carboxyl group), e.g., HBTU, HOBt

  • Anhydrous DMF

  • DIPEA (N,N-Diisopropylethylamine)

  • HPLC for purification

Procedure:

  • Peptide Activation (if starting with a carboxyl group): Dissolve the peptide in anhydrous DMF. Add coupling agents (e.g., HBTU, HOBt) and DIPEA to activate the carboxyl group.

  • Dye Addition: Add a solution of this compound in anhydrous DMF to the activated peptide solution.

  • Reaction: Allow the reaction to proceed at room temperature for several hours to overnight, with stirring and protected from light.

  • Purification: Purify the BDP R6G-peptide conjugate by reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the conjugate using mass spectrometry.

Visualizing Experimental Workflows and Pathways

Graphviz diagrams can be used to illustrate the logical flow of experiments and the principles behind certain applications of this compound.

experimental_workflow cluster_synthesis Probe Synthesis cluster_application Application BDP_R6G_Amine This compound Conjugation Covalent Conjugation BDP_R6G_Amine->Conjugation Target_Molecule Target Molecule (e.g., Protein, Peptide) Target_Molecule->Conjugation BDP_R6G_Probe BDP R6G-Labeled Probe Conjugation->BDP_R6G_Probe Incubation Incubate with Biological Sample BDP_R6G_Probe->Incubation Fluorescence_Detection Fluorescence Detection (e.g., Microscopy, Plate Reader) Incubation->Fluorescence_Detection Data_Analysis Data Analysis Fluorescence_Detection->Data_Analysis

Caption: General workflow for creating and using a BDP R6G-labeled probe.

fluorescence_polarization cluster_assay Fluorescence Polarization Assay Principle Free_Probe Free BDP R6G-Ligand (Small, Rotates Rapidly) Low_Polarization Low Fluorescence Polarization Free_Probe->Low_Polarization Bound_Probe BDP R6G-Ligand Bound to Target (Large, Rotates Slowly) High_Polarization High Fluorescence Polarization Bound_Probe->High_Polarization

Caption: Principle of fluorescence polarization using a BDP R6G-labeled ligand.

Applications in Research

The versatility of this compound makes it suitable for a wide array of research applications, primarily centered around its ability to fluorescently label biomolecules.

  • Fluorescence Microscopy: Labeled proteins or peptides can be used to visualize their localization and dynamics within living or fixed cells.

  • Flow Cytometry: Cells labeled with BDP R6G-conjugated antibodies can be identified and sorted based on the expression of specific cell surface markers.

  • Fluorescence Polarization Assays: Due to the relatively long fluorescence lifetime of BODIPY dyes, BDP R6G is well-suited for fluorescence polarization assays to study molecular interactions, such as protein-ligand binding.

  • High-Throughput Screening: The robust fluorescence and stability of BDP R6G make it a reliable reporter in high-throughput screening assays for drug discovery.

Conclusion

This compound is a powerful and versatile fluorescent probe for the labeling of biomolecules. Its excellent photophysical properties, coupled with a reactive amine handle for straightforward conjugation, make it a valuable tool for researchers across various disciplines. The ability to create custom fluorescent probes by conjugating this compound to specific proteins, peptides, or other molecules opens up a wide range of possibilities for studying biological processes with high sensitivity and specificity.

The illuminating world of BODIPY Dyes: An In-depth Technical Guide for Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Borondipyrromethene (BODIPY) dyes have emerged as a powerful and versatile class of fluorophores, revolutionizing fluorescence imaging in biological and biomedical research. Their exceptional photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and remarkable photostability, make them ideal candidates for a wide array of applications, from visualizing subcellular structures to probing complex signaling pathways. This in-depth technical guide provides a comprehensive overview of BODIPY dyes, their synthesis, and their application in fluorescence imaging, with a focus on practical experimental protocols and data-driven insights.

Core Properties of BODIPY Dyes: A Summary of Excellence

BODIPY dyes, chemically known as 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, possess a unique set of characteristics that set them apart from traditional fluorophores. Their core structure can be readily modified, allowing for the fine-tuning of their spectral properties across the visible and near-infrared (NIR) regions.

Key Advantages of BODIPY Dyes:

  • High Fluorescence Quantum Yields: Many BODIPY derivatives exhibit quantum yields approaching 1.0, resulting in exceptionally bright fluorescent signals.[1][]

  • Narrow and Symmetric Emission Peaks: This property minimizes spectral overlap, making them highly suitable for multiplexed imaging with other fluorophores.[]

  • Excellent Photostability: BODIPY dyes are highly resistant to photobleaching, enabling long-term and time-lapse imaging experiments with minimal signal degradation.[3]

  • Environmental Insensitivity: Their fluorescence is largely unaffected by changes in solvent polarity and pH, providing more stable and reliable signals in complex biological environments.[1]

  • High Molar Extinction Coefficients: BODIPY dyes strongly absorb light, contributing to their brightness.

  • Tunable Spectral Properties: Chemical modifications to the BODIPY core allow for the synthesis of a wide palette of colors, from green to near-infrared, catering to diverse imaging needs.

  • Good Biocompatibility and Cell Permeability: As small, uncharged molecules, many BODIPY derivatives can readily cross cell membranes, facilitating live-cell imaging with low cytotoxicity.

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of a selection of commonly used BODIPY dyes.

BODIPY DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent
BODIPY FL ~503~512>80,000~0.9Methanol
BODIPY 493/503 ~493~503~70,000~0.8Methanol
BODIPY R6G ~528~547~100,000~0.95Methanol
BODIPY TMR ~543~569~60,000~0.4Methanol
BODIPY TR ~592~618~100,000~0.6Methanol
BODIPY 630/650 ~630~650~100,000~0.9Methanol
BODIPY 650/665 ~650~665~100,000~0.7Methanol

Data compiled from various sources, including Thermo Fisher Scientific and AAT Bioquest product information.

BODIPY DerivativeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)SolventReference
PFB-515515525-0.87Ethanol
BODIPY 1 (unsubstituted)496-502510.5 (in DMSO)-0.43 (in DMSO)Various
BODIPY 2 (iodinated)528-536~543-< 0.02Various
NHS-Ph-BODIPY521–532538–55246,500–118,5000.32 – 0.73Various

Synthesis and Functionalization of BODIPY Dyes

The versatility of BODIPY dyes stems from the relative ease with which their core structure can be synthesized and subsequently functionalized. This allows for the creation of a vast library of probes with tailored properties for specific applications.

General Synthesis Protocol

A common and efficient method for synthesizing the BODIPY core involves a one-pot reaction.

Materials:

  • Aryl aldehyde or acyl chloride

  • 2,4-dimethylpyrrole

  • Trifluoroacetic acid (TFA)

  • p-Chloranil or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM) or chloroform (CHCl₃)

Procedure:

  • In a mortar, combine the aldehyde (1 equivalent) and 2,4-dimethylpyrrole (2 equivalents).

  • Add a few drops of TFA and grind the mixture with a pestle for approximately 30-60 seconds until a paste is formed.

  • Add DCM or CHCl₃ to the paste to facilitate mixing.

  • Immediately add p-chloranil (1.5 equivalents) and continue grinding for another 1-2 minutes.

  • Add TEA or DIPEA (5-10 equivalents) to the mixture and grind for an additional minute.

  • Finally, add BF₃·OEt₂ (10-15 equivalents) and continue grinding for 1-2 minutes. The reaction mixture should change color, indicating the formation of the BODIPY dye.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow Start Start Materials: Aldehyde/Acyl Chloride + Pyrrole Condensation Acid-Catalyzed Condensation (e.g., TFA) Start->Condensation Oxidation Oxidation (e.g., p-Chloranil) Condensation->Oxidation Complexation Boron Complexation (BF3·OEt2 + Base) Oxidation->Complexation Purification Purification (Column Chromatography) Complexation->Purification End Functionalized BODIPY Dye Purification->End

General workflow for the synthesis of BODIPY dyes.
Functionalization for Bioconjugation

To target specific biomolecules, the BODIPY core can be functionalized with reactive groups. Common strategies include introducing carboxylic acids, which can then be converted to amine-reactive succinimidyl esters (NHS esters) or isothiocyanates.

Protocol for Synthesis of an Amine-Reactive BODIPY-NHS Ester:

  • Synthesize a BODIPY dye containing a carboxylic acid group.

  • Dissolve the carboxylic acid-BODIPY in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).

  • Stir the reaction at room temperature for several hours to overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, the product can be purified by chromatography.

Experimental Protocols for Fluorescence Imaging

BODIPY dyes are widely used for imaging various cellular components in both live and fixed cells. The following are general protocols that can be adapted for specific applications.

Live-Cell Imaging

Materials:

  • BODIPY dye stock solution (typically 1-10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cells cultured on coverslips or in imaging dishes

Procedure:

  • Prepare a working solution of the BODIPY dye in cell culture medium or buffer. The final concentration typically ranges from 100 nM to 2 µM.

  • Remove the culture medium from the cells and wash once with PBS or HBSS.

  • Add the BODIPY staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Remove the staining solution and wash the cells 2-3 times with fresh medium or buffer to remove unbound dye.

  • Image the cells using a fluorescence microscope with the appropriate filter set for the specific BODIPY dye.

Fixed-Cell Staining

Materials:

  • BODIPY dye stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS

  • Cells cultured on coverslips

Procedure:

  • Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS to remove the fixative.

  • Prepare a working solution of the BODIPY dye in PBS. The concentration may be slightly higher than for live-cell imaging, typically 0.5-5 µM.

  • Incubate the fixed cells with the BODIPY staining solution for 20-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS to remove excess dye.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image the cells using a fluorescence microscope.

Staining_Protocols cluster_live Live-Cell Imaging cluster_fixed Fixed-Cell Staining Live_Start Culture Cells Live_Wash1 Wash with PBS/HBSS Live_Start->Live_Wash1 Live_Stain Incubate with BODIPY (100 nM - 2 µM, 15-30 min) Live_Wash1->Live_Stain Live_Wash2 Wash to Remove Excess Dye Live_Stain->Live_Wash2 Live_Image Image Live_Wash2->Live_Image Fixed_Start Culture Cells Fixed_Fix Fix with 4% PFA Fixed_Start->Fixed_Fix Fixed_Wash1 Wash with PBS Fixed_Fix->Fixed_Wash1 Fixed_Stain Incubate with BODIPY (0.5 - 5 µM, 20-60 min) Fixed_Wash1->Fixed_Stain Fixed_Wash2 Wash to Remove Excess Dye Fixed_Stain->Fixed_Wash2 Fixed_Mount Mount Coverslip Fixed_Wash2->Fixed_Mount Fixed_Image Image Fixed_Mount->Fixed_Image

Comparison of live-cell and fixed-cell staining protocols.

Probing Signaling Pathways with BODIPY Dyes

The ability to conjugate BODIPY dyes to specific targeting moieties has opened up new avenues for visualizing and quantifying the activity of key players in cellular signaling pathways.

Apoptosis Signaling: Visualizing Caspase Activity

Apoptosis, or programmed cell death, is a fundamental biological process regulated by a cascade of proteases called caspases. BODIPY-based activity-based probes (ABPs) have been developed to specifically label active caspases. These probes typically consist of a BODIPY fluorophore, a caspase-specific peptide recognition sequence (e.g., DEVD for caspase-3), and a reactive "warhead" that covalently binds to the active site of the enzyme.

Apoptosis_Probe Probe BODIPY Fluorophore Caspase Recognition Sequence (e.g., DEVD) Reactive Warhead Caspase Active Caspase-3 Probe->Caspase Covalent Binding Inactive_Caspase Inactive Caspase-3 Probe->Inactive_Caspase No Binding Apoptotic_Cell Apoptotic Cell Caspase->Apoptotic_Cell Fluorescence Fluorescence Signal Caspase->Fluorescence

Mechanism of a BODIPY-based probe for caspase-3 activity.

Experimental Protocol for Detecting Caspase-3 Activity:

  • Induce apoptosis in cells using a known stimulus (e.g., staurosporine).

  • Incubate the cells with a BODIPY-caspase-3 ABP at a suitable concentration and for an appropriate duration.

  • Wash the cells to remove any unbound probe.

  • Image the cells using fluorescence microscopy. The intensity of the BODIPY signal will be proportional to the level of active caspase-3.

Kinase Signaling: Probes for Kinase Activity

Protein kinases are central to most signaling pathways, and their dysregulation is often associated with diseases like cancer. BODIPY-based probes have been developed to monitor the activity of specific kinases, such as Src and EGFR. These probes are often designed by conjugating a BODIPY fluorophore to a known kinase inhibitor.

Kinase_Probe BODIPY_Inhibitor BODIPY-Kinase Inhibitor (e.g., Dasatinib-BODIPY) Active_Kinase Active Kinase (e.g., Src) BODIPY_Inhibitor->Active_Kinase Binds to Active Site Inactive_Kinase Inactive Kinase BODIPY_Inhibitor->Inactive_Kinase Lower Affinity Cellular_Localization Cellular Localization (e.g., Focal Adhesions) Active_Kinase->Cellular_Localization Fluorescence Localized Fluorescence Active_Kinase->Fluorescence

Principle of a BODIPY-conjugated kinase inhibitor probe.

Fluorescence Resonance Energy Transfer (FRET)-based Kinase Activity Reporters:

FRET-based biosensors are powerful tools for monitoring kinase activity in real-time. A common design involves a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP or a suitable BODIPY dye) flanking a kinase-specific substrate peptide and a phosphoamino-acid binding domain. Upon phosphorylation of the substrate by the target kinase, a conformational change brings the donor and acceptor into close proximity, resulting in an increase in FRET.

Protocol for FRET-based Kinase Activity Assay:

  • Transfect cells with a plasmid encoding the FRET-based kinase activity reporter.

  • Allow for protein expression (typically 24-48 hours).

  • Stimulate the signaling pathway of interest to activate the target kinase.

  • Acquire images in both the donor and acceptor emission channels upon excitation of the donor fluorophore.

  • Calculate the FRET ratio (acceptor emission / donor emission) to quantify kinase activity.

Lipid Signaling Pathways

BODIPY dyes are inherently lipophilic, making them excellent probes for studying lipid metabolism and signaling. BODIPY-conjugated fatty acids, such as BODIPY-C12, can be used to trace fatty acid uptake and trafficking. Furthermore, specific BODIPY probes have been designed to detect lipid peroxidation, a key event in ferroptosis, a form of programmed cell death linked to lipid metabolism.

Lipid_Peroxidation_Probe BODIPY_581_591 BODIPY 581/591 C11 (Red Fluorescent) Lipid_Membrane Cellular Membrane BODIPY_581_591->Lipid_Membrane Incorporates into Oxidized_BODIPY Oxidized BODIPY (Green Fluorescent) Lipid_Membrane->Oxidized_BODIPY Oxidation by ROS ROS Reactive Oxygen Species (ROS) ROS->Oxidized_BODIPY Ferroptosis Ferroptosis Oxidized_BODIPY->Ferroptosis

Detection of lipid peroxidation using a ratiometric BODIPY probe.

Conclusion

BODIPY dyes represent a cornerstone of modern fluorescence imaging, offering unparalleled brightness, stability, and versatility. The continuous development of novel BODIPY-based probes is pushing the boundaries of what can be visualized within living systems. From tracking the dynamics of individual molecules to dissecting the intricacies of complex signaling networks, BODIPY dyes will undoubtedly continue to illuminate our understanding of biology and disease for years to come. This guide provides a solid foundation for researchers to harness the full potential of these remarkable fluorophores in their own investigations.

References

BDP R6G Amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on BDP R6G amine, a versatile fluorescent probe. This document outlines its chemical and physical properties, detailed experimental protocols for its application in bioconjugation, and visual representations of key processes to support your research and development endeavors.

Core Properties of this compound

This compound is a borondipyrromethene-based fluorophore designed to match the spectral characteristics of Rhodamine 6G (R6G).[1] It possesses a terminal aliphatic primary amine group, making it a valuable tool for conjugation to molecules containing electrophilic functional groups.[1][2] This dye is noted for its high fluorescence quantum yield and photostability. The CAS numbers for this compound are 2183473-06-3 and 2183473-05-2 .[1][3]

Quantitative Data Summary

The key physicochemical and spectral properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 2183473-06-3, 2183473-05-2
Molecular Formula C₂₄H₃₀BCIF₂N₄O
Molecular Weight 474.78 g/mol
Appearance Orange to brown solid
Purity ≥95% (by ¹H NMR and HPLC-MS)
Solubility Good in DMF, DMSO, and alcohols
Excitation Maximum (λex) 530 nm
Emission Maximum (λem) 548 nm
Fluorescence Quantum Yield 0.96
Storage Conditions Store at -20°C, desiccated and protected from light.

Bioconjugation with this compound

The primary amine group of this compound allows for its covalent attachment to various molecules and surfaces that have been functionalized with electrophilic groups, such as N-hydroxysuccinimide (NHS) esters. This section provides a detailed, generalized protocol for the conjugation of this compound to a protein that has been pre-activated with an NHS ester.

Experimental Protocol: Protein Labeling

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

  • This compound

  • Protein of interest containing an accessible primary amine for activation (e.g., lysine residues)

  • Homobifunctional NHS ester crosslinker (e.g., Disuccinimidyl suberate - DSS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 2-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the intended reaction.

  • Protein Activation with NHS Ester:

    • Prepare a fresh stock solution of the NHS ester crosslinker (e.g., DSS) in anhydrous DMF or DMSO at a concentration of 10-20 mM.

    • Add the NHS ester stock solution to the protein solution. A molar excess of the NHS ester is typically required. A starting point is a 20-fold molar excess of NHS ester to the protein.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.

  • Removal of Excess Crosslinker:

    • Immediately after incubation, remove the unreacted NHS ester crosslinker. This can be achieved by dialysis against the Reaction Buffer or by using a desalting column.

  • Preparation of this compound Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Vortex briefly to ensure it is fully dissolved.

  • Conjugation of this compound to Activated Protein:

    • Add the this compound stock solution to the activated protein solution. A 5 to 20-fold molar excess of the dye to the protein is a good starting point for optimization.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the Labeled Protein:

    • Separate the BDP R6G-labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with the desired Storage Buffer (e.g., PBS).

    • The first colored fractions to elute will typically contain the labeled protein.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 530 nm (for the BDP R6G dye).

    • Store the labeled protein under appropriate conditions, typically at 4°C or -20°C, protected from light.

Visualizing the Processes

To further clarify the experimental workflow and the underlying chemical reaction, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare Protein Prepare Protein Prepare Dye Prepare Dye Conjugate Dye Conjugate Dye Prepare Dye->Conjugate Dye Activate Protein Activate Protein Activate Protein->Conjugate Dye Quench Reaction Quench Reaction Conjugate Dye->Quench Reaction Purify Conjugate Purify Conjugate Quench Reaction->Purify Conjugate Characterize Characterize Purify Conjugate->Characterize

Caption: Experimental workflow for protein labeling with this compound.

G Protein_NHS Protein-NHS Ester Conjugate Protein-NH-CO-BDP R6G Protein_NHS->Conjugate + BDP_Amine BDP R6G-NH₂ NHS NHS (byproduct) Conjugate->NHS +

Caption: Reaction of this compound with an NHS ester-activated protein.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with BDP R6G Amine-Reactive Dye

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the fluorescent labeling of proteins using the amine-reactive BDP R6G dye. BDP R6G is a borondipyrromethene dye with spectral properties similar to Rhodamine 6G (R6G). It is characterized by high brightness, photostability, and a fluorescence lifetime that is largely independent of pH, making it an excellent choice for various biochemical and cellular imaging applications.[1][2][3]

The most common amine-reactive form of BDP R6G is its N-hydroxysuccinimidyl (NHS) ester.[1] This derivative readily reacts with primary amino groups (-NH2) present on the N-terminus of polypeptide chains and the side chains of lysine residues, forming stable amide bonds.[4] This protocol will focus on the use of BDP R6G NHS ester for protein conjugation.

I. Properties of BDP R6G Fluorophore

A summary of the key photophysical properties of the BDP R6G dye is presented in Table 1. This data is crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.

PropertyValueReference
Maximum Excitation (λabs)530 nm
Maximum Emission (λem)548 nm
Molar Extinction Coefficient (ε)76,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.96
Correction Factor at 260 nm (CF₂₆₀)0.17
Correction Factor at 280 nm (CF₂₈₀)0.18
Molecular Weight437.21 g/mol

II. Experimental Protocol: Protein Labeling with BDP R6G NHS Ester

This protocol outlines the steps for conjugating BDP R6G NHS ester to a target protein. The procedure may require optimization depending on the specific protein being labeled.

A. Materials and Reagents

  • BDP R6G NHS ester

  • Protein of interest

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.

  • Purification Resin: Size-exclusion chromatography resin (e.g., Sephadex G-25)

  • Storage Buffer: Phosphate-buffered saline (PBS) or other suitable buffer for the target protein.

B. Procedure

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL. For optimal labeling, a concentration of at least 2 mg/mL is recommended.

    • If the protein is in a buffer containing primary amines, it must be dialyzed against the Reaction Buffer before proceeding.

  • Dye Preparation:

    • Immediately before use, prepare a 10 mM stock solution of BDP R6G NHS ester in anhydrous DMF or DMSO.

    • Vortex briefly to ensure the dye is fully dissolved.

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add the desired volume of the BDP R6G NHS ester stock solution.

    • The optimal molar ratio of dye to protein should be determined empirically for each protein. A starting point of a 10:1 to 20:1 molar ratio of dye to protein is recommended.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., a spin column or gravity-flow column) equilibrated with the desired storage buffer.

    • The first colored fraction to elute will be the labeled protein.

C. Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of BDP R6G, 530 nm (A₅₃₀).

  • Calculate the concentration of the dye:

    • [Dye] (M) = A₅₃₀ / 76,000

  • Calculate the corrected absorbance at 280 nm, which accounts for the dye's absorbance at this wavelength:

    • A₂₈₀,corrected = A₂₈₀ - (A₅₃₀ * 0.18)

  • Calculate the concentration of the protein:

    • [Protein] (M) = A₂₈₀,corrected / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm)

  • Calculate the DOL:

    • DOL = [Dye] / [Protein]

III. Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) mix Mix Protein and Dye (10:1 to 20:1 molar ratio) protein_prep->mix dye_prep Prepare 10 mM BDP R6G NHS Ester in DMSO/DMF dye_prep->mix incubate Incubate 1 hr at Room Temperature (Protect from light) mix->incubate purify Purify via Size-Exclusion Chromatography incubate->purify analyze Determine DOL (Spectrophotometry) purify->analyze

Caption: Experimental workflow for protein labeling with BDP R6G NHS ester.

signaling_pathway Protein Protein with Primary Amine (e.g., Lysine) Labeled_Protein BDP R6G Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein + BDP R6G NHS Ester (pH 8.3-8.5) BDP_R6G BDP R6G NHS Ester BDP_R6G->Labeled_Protein NHS N-hydroxysuccinimide (Byproduct) BDP_R6G->NHS releases

Caption: Reaction of BDP R6G NHS ester with a primary amine on a protein.

IV. Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Incorrect pH of the reaction buffer.- Presence of primary amines in the buffer (e.g., Tris).- Low protein concentration.- Inactive (hydrolyzed) labeling reagent.- Ensure the pH is between 8.3 and 8.5.- Use a buffer free of primary amines, such as bicarbonate or borate.- Increase the protein concentration to >2 mg/mL.- Use a fresh stock of the labeling reagent.
Protein Precipitation - Over-labeling of the protein.- High concentration of organic solvent (DMSO/DMF).- Reduce the molar ratio of the labeling reagent to the protein.- Decrease the reaction time.- Use a water-soluble form of the labeling reagent if available.
No or Weak Signal in Downstream Application - Insufficient labeling.- Quenching of the fluorophore due to over-labeling.- Labeled protein has lost its function.- Optimize the labeling reaction to increase the DOL.- Optimize the DOL to avoid fluorescence quenching.- Perform a functional assay to confirm the activity of the labeled protein.

References

Application Note: BDP R6G Amine for Oligonucleotide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), DNA sequencing, and microarray analysis. The covalent attachment of a fluorescent dye to an oligonucleotide allows for sensitive and specific detection of target nucleic acid sequences.

BDP R6G (BODIPY® R6G) is a borondipyrromethene dye spectrally similar to Rhodamine 6G. It offers several advantages for oligonucleotide labeling, including high fluorescence quantum yield, excellent photostability, and a narrow emission spectrum, which is beneficial for multiplexing applications. The amine-reactive form, BDP R6G amine, is not directly used for conjugation. Instead, oligonucleotides are typically modified with a primary amine, and the dye is activated with an N-hydroxysuccinimide (NHS) ester to form a reactive species that readily couples with the amino-modified oligonucleotide. This application note provides a detailed protocol for the conjugation of amino-modified oligonucleotides with BDP R6G NHS ester.

Spectral and Chemical Properties

A thorough understanding of the spectral and chemical properties of BDP R6G is crucial for successful conjugation and downstream applications.

PropertyValueReference
Excitation Maximum (λex)527 - 530 nm[1][2][3][4]
Emission Maximum (λem)547 - 548 nm[1]
Molar Extinction Coefficient (ε)76,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ)0.96
Molecular Weight (this compound)438.32 g/mol
Molecular Weight (BDP R6G NHS Ester)437.21 g/mol
SolubilityGood in DMF, DMSO, and alcohols
Reactive Group (for this protocol)N-hydroxysuccinimide (NHS) ester
Reacts WithPrimary aliphatic amines

Experimental Workflow

The overall workflow for the conjugation of BDP R6G to an amino-modified oligonucleotide involves several key steps, from preparation of reagents to purification and characterization of the final product.

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Oligo Amino-Modified Oligonucleotide Mix Mix Oligo, Dye, and Buffer Oligo->Mix Dye BDP R6G NHS Ester Dye->Mix Buffer Conjugation Buffer (e.g., Sodium Bicarbonate, pH 8.3-8.5) Buffer->Mix Incubate Incubate (Room Temp, 2-6 hours, in dark) Mix->Incubate Precip Ethanol Precipitation Incubate->Precip Initial Cleanup Extract Butanol Extraction Incubate->Extract Alternative Cleanup HPLC RP-HPLC Precip->HPLC High Purity Spec UV-Vis Spectroscopy (Determine Labeling Efficiency) HPLC->Spec MS Mass Spectrometry (Confirm Conjugate Mass) HPLC->MS Extract->Spec

Figure 1. Overall workflow for BDP R6G-oligonucleotide conjugation.

Detailed Protocols

Protocol 1: Conjugation of BDP R6G NHS Ester to Amino-Modified Oligonucleotides

This protocol describes the covalent attachment of BDP R6G NHS ester to an oligonucleotide containing a primary amine modification (e.g., at the 5' or 3' terminus).

Materials:

  • Amino-modified oligonucleotide (desalted or purified)

  • BDP R6G NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5 (prepared fresh)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Laboratory shaker

Procedure:

  • Prepare the Amino-Modified Oligonucleotide:

    • Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

    • Note: If the oligonucleotide is stored in a buffer containing primary amines (e.g., Tris), it must be desalted prior to use.

  • Prepare the BDP R6G NHS Ester Stock Solution:

    • Allow the vial of BDP R6G NHS ester to warm to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of BDP R6G NHS ester in anhydrous DMSO or DMF. For example, dissolve 0.44 mg of BDP R6G NHS ester (MW = 437.21 g/mol ) in 100 µL of anhydrous DMSO.

    • Note: The NHS ester is sensitive to moisture. Use anhydrous solvent and cap the vial tightly. The stock solution can be stored at -20°C for 1-2 months.

  • Set up the Conjugation Reaction:

    • In a microcentrifuge tube, combine the following reagents in order:

      • 20 µL of 1 mM amino-modified oligonucleotide (20 nmol)

      • 160 µL of 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)

      • 20 µL of 10 mM BDP R6G NHS ester stock solution (200 nmol, 10-fold molar excess)

    • The final reaction volume is 200 µL. The optimal molar excess of the NHS ester may vary and should be determined empirically (a range of 5-20 fold excess is common).

  • Incubation:

    • Vortex the reaction mixture gently.

    • Incubate the reaction for 2-6 hours at room temperature (approximately 25°C) on a laboratory shaker. Protect the reaction from light by wrapping the tube in aluminum foil.

  • Stopping the Reaction:

    • The reaction can be stopped by proceeding directly to the purification step. Hydrolysis of the unreacted NHS ester will occur over time in the aqueous buffer.

Protocol 2: Purification of BDP R6G-Labeled Oligonucleotides

Purification is a critical step to remove unreacted dye and unlabeled oligonucleotides, which can interfere with downstream applications.

Method A: Ethanol Precipitation (Initial Cleanup)

This method removes the majority of the unconjugated dye but may not be sufficient for applications requiring high purity.

Materials:

  • 3 M Sodium acetate, pH 5.2

  • 100% Ethanol, pre-chilled to -20°C

  • 70% Ethanol, pre-chilled to -20°C

  • Refrigerated microcentrifuge

Procedure:

  • To the 200 µL conjugation reaction, add 20 µL of 3 M Sodium acetate.

  • Add 600 µL of cold 100% ethanol.

  • Vortex briefly and incubate at -20°C for at least 30 minutes.

  • Centrifuge at 13,000 x g for 20-30 minutes at 4°C.

  • Carefully decant the supernatant, which contains the majority of the unreacted dye.

  • Wash the pellet with 500 µL of cold 70% ethanol.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the pellet in an appropriate volume of nuclease-free water or TE buffer.

Method B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (High Purity)

RP-HPLC is the recommended method for obtaining highly pure labeled oligonucleotides, as it effectively separates the labeled product from the unlabeled oligonucleotide and free dye.

Materials:

  • RP-HPLC system with a UV-Vis detector

  • C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • The specific gradient will depend on the length and sequence of the oligonucleotide and should be optimized. A typical gradient runs from a low percentage of acetonitrile to a higher percentage over 20-30 minutes.

Procedure:

  • After the conjugation reaction (and optionally, an initial ethanol precipitation), dilute the sample with Mobile Phase A.

  • Inject the sample onto the C18 column.

  • Run a linear gradient of acetonitrile in 0.1 M TEAA.

  • Monitor the elution profile at 260 nm (for the oligonucleotide) and ~530 nm (for BDP R6G). The labeled oligonucleotide will be more hydrophobic than the unlabeled oligonucleotide and will therefore have a longer retention time.

  • Collect the peak corresponding to the dual-absorbing species.

  • Lyophilize the collected fraction to remove the solvents.

  • Resuspend the purified, labeled oligonucleotide in nuclease-free water or TE buffer.

Method C: pH-Controlled Butanol Extraction (Alternative Cleanup)

This method is a rapid alternative for removing unreacted hydrophobic dyes.

Materials:

  • n-Butanol, water-saturated

  • pH-adjusted buffer (e.g., citrate buffer, pH 4-5)

Procedure:

  • Add an equal volume of pH-adjusted buffer to the conjugation reaction mixture.

  • Add 2 volumes of water-saturated n-butanol.

  • Vortex vigorously for 10-20 seconds.

  • Centrifuge briefly (e.g., 4000 x g for 10 seconds) to separate the phases.

  • The unreacted, more neutral dye will partition into the upper organic (butanol) phase, while the hydrophilic, labeled oligonucleotide remains in the lower aqueous phase.

  • Carefully remove and discard the upper butanol phase.

  • Repeat the extraction 2-3 times until the organic phase is colorless.

  • The remaining aqueous phase can be further purified by ethanol precipitation or used directly, depending on the application.

Protocol 3: Characterization of BDP R6G-Labeled Oligonucleotides

Determining Labeling Efficiency by UV-Vis Spectroscopy

The concentration and labeling efficiency can be determined by measuring the absorbance of the purified conjugate at 260 nm (for the oligonucleotide) and 530 nm (for BDP R6G).

Procedure:

  • Measure the absorbance of the purified BDP R6G-oligonucleotide conjugate solution at 260 nm (A₂₆₀) and 530 nm (A₅₃₀).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Concentration (Dye) = A₅₃₀ / ε₅₃₀ (where ε₅₃₀ for BDP R6G is 76,000 L·mol⁻¹·cm⁻¹)

  • Calculate the concentration of the oligonucleotide. The dye also absorbs at 260 nm, so its contribution must be subtracted. A correction factor (CF₂₆₀) is used for this purpose. For BDP R6G, the CF₂₆₀ is 0.17.

    • Corrected A₂₆₀ = A₂₆₀ - (A₅₃₀ * CF₂₆₀)

    • Concentration (Oligo) = Corrected A₂₆₀ / ε₂₆₀ (where ε₂₆₀ is the molar extinction coefficient of the oligonucleotide, which can be calculated based on its sequence).

  • The labeling efficiency is the ratio of the dye concentration to the oligonucleotide concentration:

    • Labeling Efficiency (%) = [Concentration (Dye) / Concentration (Oligo)] * 100

Signaling Pathways and Logical Relationships

The core of this application is the chemical reaction between the amino-modified oligonucleotide and the BDP R6G NHS ester.

NHS_Ester_Reaction cluster_products Products Oligo_Amine Amino-Modified Oligonucleotide Oligo-Linker-NH₂ Intermediate + Oligo_Amine->Intermediate BDP_NHS BDP R6G NHS Ester BDP-R6G-CO-NHS Conjugate BDP R6G-Oligonucleotide Conjugate Oligo-Linker-NH-CO-BDP-R6G BDP_NHS->Conjugate pH 8.3-8.5 Stable Amide Bond Formation Leaving_Group N-Hydroxysuccinimide NHS BDP_NHS->Leaving_Group Intermediate->BDP_NHS

References

Application Notes and Protocols for BDP R6G Amine in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G amine is a bright and photostable borondipyrromethene-based fluorescent dye that serves as a versatile tool in fluorescence microscopy. As an analog of Rhodamine 6G (R6G), it exhibits similar spectral properties, with excitation and emission maxima in the green-yellow region of the spectrum. Its high fluorescence quantum yield and resistance to photobleaching make it an excellent choice for a variety of fluorescence imaging applications. The amine-reactive nature of BDP R6G and its derivatives, such as the N-hydroxysuccinimide (NHS) ester, allows for straightforward conjugation to biomolecules, including proteins, antibodies, and peptides, enabling the visualization of specific cellular structures and processes.

These application notes provide an overview of the properties of this compound and detailed protocols for its use in labeling and imaging, with a specific focus on the visualization of the actin cytoskeleton.

Physicochemical and Spectroscopic Properties

Proper experimental design in fluorescence microscopy requires a thorough understanding of the fluorophore's characteristics. The key properties of this compound and its commonly used amine-reactive NHS ester derivative are summarized below.

PropertyThis compoundBDP R6G NHS EsterReference(s)
Excitation Maximum (λex) 530 nm530 nm[1][2]
Emission Maximum (λem) 548 nm548 nm[1][2]
Molar Extinction Coefficient (ε) Not specified76,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) 0.960.96
Molecular Weight 474.78 g/mol 437.21 g/mol
Solubility Good in DMF, DMSO, and alcoholsGood in DMF, DMSO, and DCM
Reactive Group Primary AmineN-Hydroxysuccinimide (NHS) Ester
Reactivity Reacts with electrophilesReacts with primary amines

Key Applications in Fluorescence Microscopy

  • Immunofluorescence: BDP R6G NHS ester can be conjugated to primary or secondary antibodies to visualize specific proteins within fixed and permeabilized cells.

  • Fluorescent Labeling of Biomolecules: The amine-reactive nature of BDP R6G derivatives allows for the labeling of any protein, peptide, or other molecule containing a primary amine.

  • Cytoskeletal Staining: When conjugated to phalloidin, a bicyclic peptide that specifically binds to filamentous actin (F-actin), BDP R6G provides a powerful tool for visualizing the actin cytoskeleton.

  • Fluorescence Polarization Assays: Due to its long fluorescence lifetime, BDP R6G is well-suited for fluorescence polarization assays to study molecular interactions.

  • Two-Photon Microscopy: The photophysical properties of BDP R6G also make it a suitable probe for two-photon excitation microscopy.

Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with BDP R6G NHS Ester

This protocol provides a general guideline for conjugating BDP R6G NHS ester to an antibody. The optimal dye-to-antibody ratio should be determined empirically for each specific antibody.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • BDP R6G NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve BDP R6G NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently vortexing the antibody solution, slowly add the dissolved BDP R6G NHS ester. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 20:1 (dye:antibody) is recommended.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.

  • Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 530 nm (for the dye).

  • Storage: Store the purified antibody conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage prep_antibody Prepare Antibody in Amine-Free Buffer mix Mix Antibody and Dye Solutions prep_antibody->mix prep_dye Prepare BDP R6G NHS Ester Stock Solution prep_dye->mix incubate Incubate for 1-2 hours at Room Temperature mix->incubate purify Purify Conjugate via Size-Exclusion Chromatography incubate->purify store Store Labeled Antibody at 4°C or -20°C purify->store G cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture Cells on Coverslips fixation Fix with 4% Paraformaldehyde cell_culture->fixation permeabilization Permeabilize with 0.1% Triton X-100 fixation->permeabilization blocking Block with 1% BSA in PBS permeabilization->blocking stain_actin Stain with BDP R6G-Phalloidin blocking->stain_actin wash Wash with PBS stain_actin->wash mount Mount Coverslip wash->mount image Fluorescence Microscopy mount->image

References

Application Notes and Protocols for BDP R6G Amine in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G (BODIPY® R6G) amine is a bright and photostable fluorescent dye belonging to the borondipyrromethene class. Its spectral characteristics are similar to Rhodamine 6G (R6G), making it compatible with existing filter sets and laser lines for this channel.[1][2] Key attributes of BDP R6G include a high fluorescence quantum yield and minimal pH dependence, rendering it a robust tool for various fluorescence-based applications, including microscopy and fluorescence polarization assays.[3] This document provides detailed protocols for the use of BDP R6G amine in live-cell imaging, focusing on a conjugation-based delivery strategy to overcome the general impermeability of live-cell membranes to small molecule dyes. The primary amine group on the BDP R6G molecule allows for its covalent conjugation to carrier molecules, such as cell-penetrating peptides (CPPs), which can then transport the dye into living cells.

Data Presentation

The photophysical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Maximum Excitation (λex) 530 nm[1][4]
Maximum Emission (λem) 548 nm
Fluorescence Quantum Yield 0.96
Molar Extinction Coefficient 76,000 M⁻¹cm⁻¹
Molecular Weight 474.78 g/mol
Solubility Good in DMF, DMSO, and alcohols
Appearance Orange to brown solid
Storage Store at -20°C in the dark, desiccated.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Cell-Penetrating Peptide (CPP)

This protocol describes a general method for labeling a cell-penetrating peptide with this compound using an amine-reactive N-hydroxysuccinimide (NHS) ester crosslinker. This method is suitable for CPPs containing primary amine groups (e.g., at the N-terminus or on lysine residues).

Materials:

  • This compound

  • Cell-Penetrating Peptide (CPP) with at least one primary amine

  • Amine-reactive NHS ester (e.g., BDP R6G NHS ester can be used directly if available, or a homobifunctional NHS-ester crosslinker if starting with this compound)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

  • Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (freshly prepared) or 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the CPP Solution: Dissolve the CPP in the conjugation buffer at a concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Prepare the Dye Solution: Immediately before use, dissolve the BDP R6G NHS ester (or the activated this compound) in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Reaction: While gently stirring, add a 10- to 20-fold molar excess of the reactive dye solution to the CPP solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to the reaction mixture and incubate for 1 hour at room temperature.

  • Purification: Separate the BDP R6G-CPP conjugate from the unreacted dye and other reaction components using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., phosphate-buffered saline, PBS). The first colored band to elute will be the fluorescently labeled peptide.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the peptide) and at the absorbance maximum of BDP R6G (~530 nm).

Protocol 2: Live-Cell Imaging with BDP R6G-CPP Conjugate

This protocol outlines the steps for staining and imaging live cells using the purified BDP R6G-CPP conjugate.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Purified BDP R6G-CPP conjugate

  • Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™ DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Confocal or widefield fluorescence microscope with appropriate filter sets for BDP R6G (Excitation/Emission: ~530/548 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging substrate.

  • Prepare Staining Solution: Dilute the purified BDP R6G-CPP conjugate in pre-warmed live-cell imaging medium to the desired final concentration. The optimal concentration should be determined empirically but can range from 1 to 10 µM.

  • Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Replace the PBS with the staining solution containing the BDP R6G-CPP conjugate.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for a duration determined by the specific CPP and cell type (typically ranging from 15 minutes to 2 hours).

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed live-cell imaging medium to remove any unbound conjugate.

  • Imaging: Image the cells using a fluorescence microscope equipped with a suitable light source (e.g., a 532 nm or 561 nm laser) and emission filter. Acquire images at different time points to observe the dynamics of uptake and localization.

Mandatory Visualization

Live_Cell_Imaging_Workflow cluster_conjugation Protocol 1: Conjugation cluster_imaging Protocol 2: Live-Cell Imaging CPP Cell-Penetrating Peptide (CPP) Mix Mix & Incubate (RT, 1-2h) CPP->Mix BDP_R6G This compound (activated as NHS ester) BDP_R6G->Mix Purify Purification (Gel Filtration) Mix->Purify Conjugate BDP R6G-CPP Conjugate Purify->Conjugate Stain Incubate Cells with Conjugate Conjugate->Stain Add to cells Cells Culture Live Cells Cells->Stain Wash Wash Unbound Conjugate Stain->Wash Image Fluorescence Microscopy Wash->Image

Caption: Workflow for live-cell imaging using this compound conjugated to a cell-penetrating peptide.

Signaling Pathways and Logical Relationships

The primary mechanism of action for delivering this compound into live cells, as outlined in this protocol, is not through a specific signaling pathway but rather a physical translocation process mediated by the cell-penetrating peptide. The CPP facilitates the uptake of the conjugated dye across the cell membrane, a process that can occur through various mechanisms including direct translocation or endocytosis, depending on the specific CPP used.

Uptake_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) Conjugate BDP R6G-CPP Conjugate Membrane Cell Membrane Conjugate->Membrane Interaction & Translocation Internalized_Conjugate Internalized BDP R6G-CPP Fluorescence Fluorescent Signal (Imaging) Internalized_Conjugate->Fluorescence Membrane->Internalized_Conjugate

Caption: Cellular uptake mechanism of the BDP R6G-CPP conjugate for live-cell imaging.

References

BDP R6G Amine for Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G amine is a high-performance borondipyrromethene (BODIPY) fluorophore designed for applications in flow cytometry. Its spectral characteristics are closely matched to the traditional Rhodamine 6G (R6G) dye, allowing for its seamless integration into existing instrument settings and multicolor panels.[1][2] this compound possesses a primary aliphatic amine group, which enables its covalent conjugation to antibodies and other proteins for targeted cell staining.[1][2] The BODIPY core of this dye offers several advantages for flow cytometry, including high fluorescence quantum yield, excellent photostability, and narrow emission spectra, which can lead to brighter signals and reduced spectral overlap in multicolor experiments.[]

This document provides detailed application notes and protocols for the use of this compound in flow cytometry, covering antibody conjugation, cell surface staining, intracellular staining, and viability staining.

Data Presentation: Performance Characteristics

Quantitative data for this compound in flow cytometry is summarized below. As a member of the BODIPY family of dyes, it exhibits excellent brightness and photostability. The data for BODIPY FL is included as a proxy due to its similar spectral properties.

PropertyThis compoundBODIPY FL (as a proxy)Reference
Excitation Maximum (nm) 530500-503
Emission Maximum (nm) 548509-511
Quantum Yield 0.96~0.9
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~76,000~80,000
Laser Line Compatibility Blue (488 nm), Yellow-Green (561 nm)Blue (488 nm)
Common Filter 525/50 nm, 530/30 nm515/30 nm, 530/30 nm
Brightness HighHigh
Photostability HighHigh

Experimental Protocols

Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to an antibody via the formation of a stable amide bond. This is achieved by activating the antibody's carboxyl groups with a carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then readily reacts with the primary amine of BDP R6G.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

  • Dialysis tubing or centrifugal filtration devices

Procedure:

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS. If the antibody concentration is below 1 mg/mL, it should be concentrated.

  • Activation of Antibody:

    • Dissolve the antibody in the Reaction Buffer.

    • Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Preparation of this compound:

    • Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound solution to the activated antibody solution.

    • Incubate for 2 hours at room temperature in the dark with gentle stirring.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 100 mM to stop the reaction.

    • Incubate for 10 minutes at room temperature.

  • Purification:

    • Remove unconjugated this compound and reaction byproducts by size-exclusion chromatography or dialysis.

    • The purified conjugate can be stored at 4°C with a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide).

Diagram: Antibody Conjugation Workflow

Antibody_Conjugation cluster_activation Antibody Activation cluster_conjugation Conjugation cluster_purification Purification Antibody Purified Antibody in PBS Add_EDC_NHS Add EDC and NHS in MES Buffer Antibody->Add_EDC_NHS Activated_Ab Activated Antibody (NHS Ester) Add_EDC_NHS->Activated_Ab Mix Mix Activated_Ab->Mix BDP_R6G This compound in DMSO BDP_R6G->Mix Incubate Incubate 2h @ RT in Dark Mix->Incubate Conjugate BDP R6G-Antibody Conjugate Incubate->Conjugate Quench Quench with Tris Conjugate->Quench Purify Size-Exclusion Chromatography Quench->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: Workflow for conjugating this compound to an antibody.

Cell Surface Staining with BDP R6G-Conjugated Antibody

Materials:

  • Cells in suspension (1 x 10⁶ cells per sample)

  • BDP R6G-conjugated antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (optional)

  • Viability dye (optional)

Procedure:

  • Cell Preparation: Harvest and wash cells with Flow Cytometry Staining Buffer.

  • Fc Block (Optional): If staining cells with high Fc receptor expression (e.g., macrophages, B cells), incubate with an Fc blocking reagent for 10-15 minutes at 4°C.

  • Antibody Staining:

    • Add the predetermined optimal concentration of the BDP R6G-conjugated antibody to the cell suspension.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer.

  • Viability Staining (Optional): If a viability dye is to be used, resuspend the cells in an appropriate buffer and add the viability dye according to the manufacturer's protocol.

  • Acquisition: Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer and acquire on a flow cytometer.

Diagram: Cell Surface Staining Workflow

Surface_Staining Start Cell Suspension Fc_Block Fc Block (Optional) Start->Fc_Block Add_Antibody Add BDP R6G-Ab Fc_Block->Add_Antibody Incubate Incubate 20-30 min @ 4°C in Dark Add_Antibody->Incubate Wash1 Wash with Staining Buffer Incubate->Wash1 Wash2 Wash with Staining Buffer Wash1->Wash2 Viability_Stain Viability Staining (Optional) Wash2->Viability_Stain Acquire Acquire on Flow Cytometer Viability_Stain->Acquire

Caption: Workflow for cell surface staining with a BDP R6G-conjugated antibody.

Intracellular Staining with BDP R6G-Conjugated Antibody

Materials:

  • Cells in suspension (1 x 10⁶ cells per sample)

  • BDP R6G-conjugated antibody for the intracellular target

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Saponin or 0.5% Triton X-100 in PBS)

  • Flow Cytometry Staining Buffer

Procedure:

  • Surface Staining (Optional): Perform cell surface staining as described in Protocol 2.

  • Fixation:

    • Wash the cells once with PBS.

    • Resuspend the cells in 100 µL of Fixation Buffer.

    • Incubate for 15-20 minutes at room temperature.

  • Permeabilization:

    • Wash the cells twice with Permeabilization Buffer.

    • Resuspend the cells in 100 µL of Permeabilization Buffer.

  • Intracellular Staining:

    • Add the BDP R6G-conjugated antibody to the permeabilized cells.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with Permeabilization Buffer.

  • Acquisition: Resuspend the cells in Flow Cytometry Staining Buffer and acquire on a flow cytometer.

Diagram: Intracellular Staining Workflow

Intracellular_Staining Start Cell Suspension Surface_Stain Surface Staining (Optional) Start->Surface_Stain Fixation Fix with Paraformaldehyde Surface_Stain->Fixation Permeabilization Permeabilize with Saponin/Triton X-100 Fixation->Permeabilization Intracellular_Ab Add Intracellular BDP R6G-Ab Permeabilization->Intracellular_Ab Incubate Incubate 30-60 min @ RT in Dark Intracellular_Ab->Incubate Wash Wash with Permeabilization Buffer Incubate->Wash Acquire Acquire on Flow Cytometer Wash->Acquire

Caption: Workflow for intracellular staining using a BDP R6G-conjugated antibody.

Viability Staining with this compound

This compound can be used as a fixable viability dye. It is cell-impermeable and reacts with free amines. Live cells with intact membranes will have minimal staining on their surface, while dead cells with compromised membranes will be brightly stained due to the reaction with abundant intracellular amines.

Materials:

  • Cells in suspension (1 x 10⁶ cells per sample)

  • This compound

  • Protein-free PBS

  • Flow Cytometry Staining Buffer

Procedure:

  • Cell Preparation: Wash cells once with protein-free PBS.

  • Staining:

    • Resuspend the cells in 1 mL of protein-free PBS.

    • Add this compound to a final concentration of 1 µM (concentration may need to be optimized).

    • Incubate for 15-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer to quench any unreacted dye.

  • Subsequent Staining: Proceed with surface and/or intracellular staining protocols as needed. The viability staining is compatible with fixation and permeabilization.

  • Acquisition: Acquire cells on a flow cytometer, discriminating live (dim) from dead (bright) populations.

Diagram: Viability Staining Mechanism

Viability_Staining cluster_live Live Cell cluster_dead Dead Cell Live_Cell Intact Membrane Result_Live Dim Staining BDP_R6G_Live This compound BDP_R6G_Live->Live_Cell Excluded Dead_Cell Compromised Membrane Result_Dead Bright Staining BDP_R6G_Dead This compound BDP_R6G_Dead->Dead_Cell Enters Cell

References

Application Notes and Protocols: BDP R6G Amine for Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class, spectrally similar to Rhodamine 6G (R6G).[1][2] Its high fluorescence quantum yield, exceptional photostability, and relatively long fluorescence lifetime make it an excellent candidate for demanding applications such as single-molecule imaging and super-resolution microscopy.[1][3][4] This document provides detailed application notes and protocols for the use of this compound in single-molecule imaging studies, with a focus on protein labeling and subsequent visualization.

This compound possesses a terminal aliphatic amine group, which serves as a nucleophile for conjugation to biomolecules. This reactivity is complementary to the more common amine-reactive dyes (e.g., NHS esters) and opens up alternative strategies for site-specific protein labeling.

Data Presentation

Photophysical and Chemical Properties of this compound
PropertyValueReferences
Excitation Maximum (λex)530 nm
Emission Maximum (λem)548 nm
Molar Extinction Coefficient~76,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.96
Molecular FormulaC₂₄H₃₀N₄BClF₂O
Molecular Weight474.78 g/mol
SolubilityGood in DMF, DMSO, and alcohols
Reactive GroupPrimary Amine

Experimental Protocols

The primary challenge in utilizing this compound for protein labeling is the introduction of a suitable electrophilic group onto the target protein for reaction with the dye's amine group. Below are two detailed protocols for achieving this: one chemical and one enzymatic approach.

Protocol 1: Chemical Labeling via Michael Addition

This protocol describes the introduction of an acryloyl group, a Michael acceptor, onto the protein surface, followed by conjugation with this compound.

Workflow for Chemical Labeling

cluster_protein_prep Protein Preparation cluster_activation Protein Activation cluster_conjugation Dye Conjugation cluster_purification Purification p1 Purified Protein p2 Buffer Exchange (Amine-free buffer, pH 7.5-8.0) p1->p2 a1 Add Acryloyl-X SE (e.g., N-Acryloxysuccinimide) p2->a1 a2 Incubate (1-2 hours, RT) a1->a2 a3 Remove Excess Reagent (Desalting column) a2->a3 c1 Add this compound a3->c1 c2 Incubate (2-4 hours, RT, dark) c1->c2 pu1 Purify Conjugate (Size-Exclusion or Ion-Exchange Chromatography) c2->pu1 pu2 Characterize Conjugate (Spectroscopy, SDS-PAGE) pu1->pu2

Caption: Workflow for chemical labeling of proteins with this compound.

Materials:

  • Purified protein of interest (free of amine-containing buffers like Tris)

  • N-Acryloxysuccinimide (NAS) or other suitable acryloylating agent

  • This compound

  • Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Purification system (e.g., FPLC with size-exclusion or ion-exchange column)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL.

    • Buffer exchange the protein into the Reaction Buffer to remove any primary amines.

  • Protein Activation with Acryloyl Group:

    • Prepare a 100 mM stock solution of NAS in anhydrous DMF.

    • Add a 10- to 20-fold molar excess of the NAS solution to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove the excess, unreacted NAS using a desalting column equilibrated with Reaction Buffer.

  • Conjugation with this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF.

    • Add a 10- to 50-fold molar excess of the this compound solution to the activated protein solution.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Purify the protein-dye conjugate from unreacted dye and byproducts using size-exclusion or ion-exchange chromatography.

    • Monitor the elution profile at both 280 nm (for protein) and 530 nm (for BDP R6G).

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 530 nm.

    • Analyze the purity and integrity of the conjugate by SDS-PAGE.

Protocol 2: Enzymatic Labeling via Sortase-Mediated Ligation

This protocol utilizes the enzyme Sortase A to ligate a peptide containing this compound to the C-terminus of a target protein engineered with a sortase recognition motif (LPXTG).

Workflow for Sortase-Mediated Labeling

cluster_reagent_prep Reagent Preparation cluster_ligation Ligation Reaction cluster_purification Purification r1 Target Protein with LPXTG Tag l1 Combine Protein, Peptide, and Sortase A in Reaction Buffer r1->l1 r2 This compound-labeled GGG Peptide r2->l1 r3 Purified Sortase A r3->l1 l2 Incubate (1-4 hours, RT) l1->l2 p1 Purify Conjugate (e.g., Ni-NTA for His-tagged Sortase A, followed by SEC) l2->p1 p2 Characterize Conjugate (SDS-PAGE, Mass Spectrometry) p1->p2

Caption: Workflow for enzymatic labeling of proteins with this compound.

Materials:

  • Target protein with a C-terminal LPXTG tag and a purification tag (e.g., His-tag).

  • Triglycine (GGG) peptide labeled with this compound (custom synthesis).

  • Purified, active Sortase A (preferably His-tagged for easy removal).

  • Sortase Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.

  • Purification materials (e.g., Ni-NTA resin, size-exclusion chromatography column).

Procedure:

  • Preparation of Reagents:

    • Express and purify the target protein containing the C-terminal LPXTG motif.

    • Synthesize and purify a triglycine peptide with this compound conjugated to its N-terminus.

    • Ensure all components are in a compatible buffer.

  • Sortase-Mediated Ligation Reaction:

    • In a reaction tube, combine the target protein (e.g., 10-50 µM), the BDP R6G-GGG peptide (5-10 fold molar excess), and Sortase A (1-5 µM).

    • Incubate the reaction for 1-4 hours at room temperature.

  • Purification of the Labeled Protein:

    • If using His-tagged Sortase A, pass the reaction mixture through a Ni-NTA resin to remove the enzyme.

    • Further purify the labeled protein from the excess peptide and cleaved tag using size-exclusion chromatography.

  • Characterization:

    • Confirm successful ligation and purity via SDS-PAGE (observe the shift in molecular weight).

    • Verify the precise modification by mass spectrometry.

Protocol 3: Single-Molecule Imaging (TIRF Microscopy)

This protocol is a general guideline for single-molecule imaging of BDP R6G-labeled proteins immobilized on a glass surface using Total Internal Reflection Fluorescence (TIRF) microscopy.

Workflow for Single-Molecule Imaging

s1 Surface Passivation (e.g., PEGylation) s2 Immobilization of Labeled Protein (e.g., Biotin-Streptavidin) s1->s2 s3 Imaging Buffer Preparation (with oxygen scavenging system) s2->s3 s4 TIRF Microscopy Imaging (Excitation at ~532 nm) s3->s4 s5 Data Acquisition (Image Stack) s4->s5 s6 Single-Molecule Localization and Tracking Analysis s5->s6

References

BDP R6G Amine: Application Notes and Protocols for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class, designed to spectrally mimic the widely used Rhodamine 6G (R6G).[1] Its bright fluorescence, high photostability, and amine-reactive nature make it a versatile tool for labeling biomolecules.[][3] This document provides detailed application notes and protocols for the use of this compound and its derivatives in super-resolution microscopy techniques, including Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM).

BDP R6G dyes possess several key features that make them attractive for advanced imaging applications:

  • High Fluorescence Quantum Yield: BDP R6G exhibits a high fluorescence quantum yield, contributing to a strong signal-to-noise ratio in imaging experiments.[1]

  • Photostability: BODIPY dyes, in general, are known for their excellent photostability, which is a critical requirement for super-resolution techniques that often involve high laser powers.

  • Amine-Reactivity: The amine-functionalized and NHS ester forms of BDP R6G allow for straightforward covalent conjugation to primary amines on biomolecules such as proteins and antibodies.

Quantitative Data

The photophysical properties of BDP R6G are summarized in the table below. While specific performance data in super-resolution microscopy is not extensively published, these properties provide a strong indication of its potential. For comparison, data for Rhodamine 6G, which BDP R6G is based on, are also included where relevant.

PropertyBDP R6GRhodamine 6GReference
Excitation Maximum (λex) 530 nm~530 nm
Emission Maximum (λem) 548 nm~555 nm
Molar Extinction Coefficient (ε) ~76,000 M⁻¹cm⁻¹~116,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.960.95
Molecular Weight (Amine) 474.78 g/mol -
Molecular Weight (NHS Ester) 437.21 g/mol -
Blinking Properties Not extensively documented. Rhodamine 6G is known to exhibit blinking, which is essential for STORM/PALM.Exhibits blinking with distinct on/off states.

Experimental Protocols

Protocol 1: Antibody Labeling with BDP R6G NHS Ester

This protocol describes the conjugation of BDP R6G NHS ester to a primary or secondary antibody.

Materials:

  • BDP R6G NHS ester (dissolved in anhydrous DMSO at 10 mg/mL)

  • Antibody (e.g., IgG) at 2-5 mg/mL in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Storage buffer (e.g., PBS with 0.02% sodium azide and a stabilizer like BSA)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.3). Adjust the antibody concentration to 2-5 mg/mL.

  • Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of BDP R6G NHS ester in anhydrous DMSO.

  • Conjugation Reaction:

    • While gently vortexing, add the BDP R6G NHS ester solution to the antibody solution. A typical starting molar excess of dye to antibody is 10:1 to 20:1. This should be optimized for each antibody.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.

  • Degree of Labeling (DOL) Calculation:

    • Measure the absorbance of the conjugate at 280 nm (A280) and at the dye's absorption maximum (~530 nm for BDP R6G).

    • Calculate the protein concentration: Protein (M) = [A280 - (A_max * CF)] / ε_protein where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.1-0.3 for BODIPY dyes) and ε_protein is the molar extinction coefficient of the antibody.

    • Calculate the dye concentration: Dye (M) = A_max / ε_dye

    • Calculate the DOL: DOL = Dye (M) / Protein (M)

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: Sample Preparation and Imaging for STORM

This protocol provides a general framework for preparing and imaging cells labeled with BDP R6G for STORM.

Materials:

  • BDP R6G-labeled antibodies

  • Cells grown on high-precision coverslips (#1.5H)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA, 0.1% Triton X-100 in PBS)

  • STORM Imaging Buffer (see below)

STORM Imaging Buffer Recipe (Glox-based with MEA):

  • Buffer A: 10 mM Tris, pH 8.0 + 50 mM NaCl

  • Buffer B: 50 mM Tris, pH 8.0 + 10 mM NaCl + 10% (w/v) glucose

  • GLOX Solution: 14 mg glucose oxidase + 50 µL catalase (17 mg/mL) in 200 µL Buffer A.

  • 1 M MEA Solution: 77 mg cysteamine (MEA) in 1 mL of 0.25 N HCl, pH adjusted to 7.5-8.5.

Procedure:

  • Cell Culture and Fixation:

    • Culture cells on high-precision coverslips.

    • Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

  • Immunostaining:

    • Incubate with the primary antibody (if using indirect immunofluorescence) in blocking buffer for 1 hour.

    • Wash three times with wash buffer (e.g., 0.1% BSA, 0.05% Triton X-100 in PBS).

    • Incubate with the BDP R6G-labeled secondary antibody in blocking buffer for 1 hour, protected from light.

    • Wash extensively with wash buffer and finally with PBS.

  • STORM Imaging:

    • Prepare the final STORM imaging buffer immediately before use by mixing 7 µL of GLOX solution and 70 µL of 1 M MEA with 620 µL of Buffer B.

    • Mount the coverslip on a microscope slide with a small volume of the imaging buffer. Seal the edges to prevent oxygen entry.

    • Image on a STORM-capable microscope. Use a high laser power at ~532 nm to induce blinking and a low-power activation laser (e.g., 405 nm) if necessary to control the density of fluorescent molecules. Acquire a long series of images (5,000-20,000 frames) for reconstruction.

Protocol 3: Sample Preparation and Imaging for STED Microscopy

This protocol provides a general guideline for STED imaging with BDP R6G-labeled samples.

Materials:

  • BDP R6G-labeled antibodies

  • Sample prepared as for standard immunofluorescence on high-precision coverslips.

  • STED-compatible mounting medium (e.g., Mowiol, ProLong Diamond).

Procedure:

  • Sample Preparation: Prepare the sample using standard immunofluorescence protocols as described in Protocol 2 (steps 1-3).

  • Mounting: Mount the coverslip using a STED-compatible mounting medium. For live-cell imaging, imaging must be performed in a suitable buffer.

  • STED Imaging:

    • Use a STED microscope equipped with an excitation laser around 530 nm and a depletion laser with a wavelength in the red region of the spectrum (e.g., 592 nm or longer) to efficiently de-excite BDP R6G.

    • Optimize the excitation and STED laser powers to achieve the desired resolution while minimizing photobleaching.

    • Acquire images using the STED microscope software.

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Dye Antibody->Mix Dye BDP R6G NHS Ester in DMSO Dye->Mix Incubate Incubate 1 hr at RT (dark) Mix->Incubate Purify Purify via Size Exclusion Incubate->Purify QC Calculate DOL Purify->QC Store Store at 4°C QC->Store

Caption: Workflow for labeling antibodies with BDP R6G NHS ester.

STORM_Imaging_Workflow Start Cells on Coverslip Fixation Fixation (PFA) Start->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (BSA) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb BDP R6G-labeled Secondary Antibody PrimaryAb->SecondaryAb Imaging STORM Imaging (Blinking Buffer) SecondaryAb->Imaging Reconstruction Super-Resolution Image Reconstruction Imaging->Reconstruction

Caption: General workflow for STORM imaging of cellular targets.

Applications in Super-Resolution Imaging

While specific published applications of this compound in super-resolution microscopy are limited, its spectral properties make it a suitable candidate for imaging various cellular structures. Below are potential applications based on the capabilities of similar dyes.

Imaging the Actin Cytoskeleton

The actin cytoskeleton, with its fine filamentous structures, is a common target for super-resolution microscopy. BDP R6G can be conjugated to phalloidin or antibodies against actin-binding proteins to visualize the intricate network of actin filaments in cells.

Visualizing Mitochondria

The complex internal structure of mitochondria, including the cristae, requires super-resolution techniques to be resolved. BDP R6G-labeled antibodies against mitochondrial proteins (e.g., TOM20, COX IV) can be used in STED or STORM to study mitochondrial morphology and protein distribution at the nanoscale.

Cellular_Targets cluster_conjugates Conjugates cluster_targets Cellular Targets BDP_R6G This compound Antibody Labeled Antibody BDP_R6G->Antibody Phalloidin Labeled Phalloidin BDP_R6G->Phalloidin Mitochondria Mitochondrial Proteins Antibody->Mitochondria Other Other Proteins of Interest Antibody->Other Actin Actin Cytoskeleton Phalloidin->Actin

Caption: Potential cellular targets for this compound in super-resolution.

Conclusion

This compound and its derivatives are promising fluorescent probes for super-resolution microscopy due to their brightness, photostability, and amine-reactivity. While detailed characterization in STED, STORM, and PALM is still emerging, the provided protocols offer a solid starting point for researchers to incorporate this dye into their super-resolution imaging workflows. As with any fluorescent probe, optimization of labeling and imaging conditions is crucial to achieve the best results.

References

Application Notes and Protocols for BDP R6G Amine in Fluorescence Polarization Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular interactions in solution. It has become an indispensable tool in drug discovery and basic research for studying protein-protein, protein-nucleic acid, and protein-small molecule interactions. This document provides detailed application notes and protocols for the use of BDP R6G amine, a borondipyrromethene dye with spectral properties similar to Rhodamine 6G, in fluorescence polarization assays. Its long fluorescence lifetime and high quantum yield make it an excellent candidate for developing robust and sensitive FP assays.[1]

Principle of Fluorescence Polarization

The principle of fluorescence polarization is based on the rotational motion of a fluorescent molecule in solution.[2][3][4] When a small fluorescent molecule (the tracer) is excited with plane-polarized light, it rotates rapidly during the interval between excitation and emission, resulting in the emission of depolarized light. This is measured as a low polarization value.[2] If this tracer binds to a much larger molecule (the binding partner), its rotational motion is significantly slowed. Consequently, when excited with polarized light, the emitted light remains largely polarized, leading to a high polarization value. The change in polarization is therefore directly proportional to the fraction of the tracer that is bound.

This principle can be applied in two main assay formats:

  • Direct Binding Assays: To determine the affinity of a fluorescently labeled ligand (tracer) for its binding partner.

  • Competitive Binding Assays: To determine the affinity of an unlabeled test compound by measuring its ability to displace a fluorescent tracer from its binding partner.

Advantages of this compound for FP Assays

BDP R6G offers several advantages as a fluorophore for FP assays:

  • Long Fluorescence Lifetime: A longer fluorescence lifetime allows for a larger window to observe changes in rotational motion, leading to a greater dynamic range in the FP assay.

  • High Quantum Yield and Brightness: This ensures a strong fluorescence signal, which is crucial for sensitive detection, especially at low tracer concentrations.

  • Photostability: BDP R6G is resistant to photobleaching, allowing for stable and reproducible measurements over time.

  • Amine-Reactive Group: The amine group on BDP R6G allows for straightforward conjugation to a variety of molecules, including peptides and small molecules, to create fluorescent tracers.

Experimental Protocols

Preparation of a BDP R6G-labeled Tracer

The first step in developing an FP assay is the creation of a high-affinity fluorescent tracer. This involves covalently linking this compound to a small molecule or peptide that is known to bind to the target of interest.

Materials:

  • This compound

  • Peptide or small molecule with a reactive carboxyl group (or other suitable functional group for amine conjugation)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide crosslinker

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Protocol:

  • Activation of Carboxyl Group: Dissolve the peptide or small molecule in anhydrous DMF. Add a 1.5-fold molar excess of DCC and NHS. Stir the reaction at room temperature for 1-2 hours to activate the carboxyl group, forming an NHS ester.

  • Conjugation Reaction: In a separate tube, dissolve this compound in anhydrous DMF. Add the activated peptide/small molecule solution to the this compound solution. A 1.2-fold molar excess of the activated molecule over the this compound is recommended.

  • Incubation: Allow the reaction to proceed for 4-6 hours at room temperature, protected from light.

  • Purification: Purify the BDP R6G-labeled tracer using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the tracer using mass spectrometry and measure its concentration using UV-Vis spectrophotometry based on the extinction coefficient of BDP R6G.

Direct Binding FP Assay

This protocol is designed to determine the equilibrium dissociation constant (Kd) of the BDP R6G-labeled tracer for its binding partner.

Materials:

  • BDP R6G-labeled tracer

  • Purified binding partner (e.g., protein)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20, pH 7.4)

  • Black, low-binding 384-well microplate

  • Fluorescence plate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare Reagents:

    • Prepare a 2X stock solution of the BDP R6G-labeled tracer in assay buffer. The final concentration in the well should be at or below the expected Kd.

    • Prepare a serial dilution of the binding partner in assay buffer, starting from a concentration at least 10-fold higher than the expected Kd.

  • Assay Setup:

    • Add 10 µL of the 2X tracer solution to each well of the 384-well plate.

    • Add 10 µL of the serially diluted binding partner to the wells.

    • For negative controls, add 10 µL of assay buffer instead of the binding partner (tracer only).

    • For blank controls, add 20 µL of assay buffer to the wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for BDP R6G (Excitation: ~530 nm, Emission: ~550 nm).

  • Data Analysis:

    • Subtract the average mP value of the blank wells from all other wells.

    • Plot the change in mP as a function of the binding partner concentration.

    • Fit the data to a one-site binding model using non-linear regression analysis to determine the Kd.

Competitive Binding FP Assay

This protocol is used to determine the IC50 and subsequently the inhibition constant (Ki) of an unlabeled compound.

Materials:

  • BDP R6G-labeled tracer

  • Purified binding partner

  • Unlabeled test compounds

  • Assay Buffer

  • Black, low-binding 384-well microplate

  • Fluorescence plate reader

Protocol:

  • Prepare Reagents:

    • Prepare a 2X stock solution of the BDP R6G-labeled tracer at a concentration equal to its Kd.

    • Prepare a 2X stock solution of the binding partner at a concentration that results in approximately 70-80% of the tracer being bound in the absence of a competitor.

    • Prepare serial dilutions of the unlabeled test compounds.

  • Assay Setup:

    • Add 5 µL of the serially diluted test compounds to the wells.

    • Add 5 µL of the 2X tracer solution.

    • Add 10 µL of the 2X binding partner solution.

    • For positive controls (no inhibition), add 5 µL of assay buffer instead of the test compound.

    • For negative controls (no binding), add 5 µL of assay buffer and 10 µL of assay buffer instead of the test compound and binding partner, respectively.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization as described for the direct binding assay.

  • Data Analysis:

    • Normalize the data by setting the average mP of the positive control as 100% and the negative control as 0%.

    • Plot the percent inhibition as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation or a suitable alternative.

Data Presentation

Quantitative data from FP assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Representative Data from a Direct Binding FP Assay

Binding Partner Conc. (nM)Average mPStd. Dev.
0553
1854
51506
102105
202507
502808
1002956
2003005

Table 2: Representative Data from a Competitive Binding FP Assay

CompoundIC50 (µM)Ki (µM)Z'-factor
Inhibitor A2.51.80.85
Inhibitor B15.211.00.82
Negative Control>100>100N/A

Assay Quality and Troubleshooting

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Z'-factor Calculation:

Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|

Where:

  • µ_p and σ_p are the mean and standard deviation of the positive control (high mP).

  • µ_n and σ_n are the mean and standard deviation of the negative control (low mP).

Common Troubleshooting:

IssuePossible CauseSolution
Low signal intensity Low tracer concentration; photobleaching.Increase tracer concentration (while staying below Kd); minimize light exposure.
High background Contaminated reagents; autofluorescent compounds.Use high-purity reagents; screen compounds for autofluorescence.
Small assay window (ΔmP) Tracer and binding partner are too similar in size; "propeller effect" where the fluorophore has too much rotational freedom.Ensure a significant size difference; redesign the tracer with a shorter, more rigid linker.
High data variability Pipetting errors; temperature fluctuations.Use calibrated pipettes; ensure consistent incubation temperatures.

Visualizations

Experimental Workflow

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_measure Measurement & Analysis Tracer Prepare 2X BDP R6G Tracer Dispense Dispense Reagents into 384-well Plate Tracer->Dispense Binder Prepare 2X Binding Partner Binder->Dispense Compound Prepare Serial Dilution of Test Compounds Compound->Dispense Incubate Incubate at RT Dispense->Incubate Read Read Fluorescence Polarization Incubate->Read Analyze Data Analysis (IC50, Ki) Read->Analyze

Caption: Workflow for a competitive fluorescence polarization assay.

Principle of Fluorescence Polarization

FP_Principle cluster_free Free Tracer cluster_bound Bound Tracer FreeTracer BDP R6G Tracer LowFP Low Polarization (Fast Rotation) FreeTracer->LowFP Depolarized Emission HighFP High Polarization (Slow Rotation) BindingPartner Binding Partner BindingPartner->HighFP Polarized Emission BoundTracer BDP R6G Tracer

Caption: Principle of fluorescence polarization.

Competitive Inhibition in FP Assay

Competitive_Inhibition cluster_no_inhibitor No Inhibitor cluster_inhibitor With Inhibitor Protein_A Protein HighFP_A High Polarization Protein_A->HighFP_A Binding Tracer_A BDP R6G Tracer LowFP_B Low Polarization Protein_B Protein Inhibitor Inhibitor Inhibitor->Protein_B Binding Tracer_B Free BDP R6G Tracer Tracer_B->LowFP_B

Caption: Competitive inhibition displaces the tracer, leading to low polarization.

References

BDP R6G Amine: Application Notes and Protocols for Two-Photon Excitation Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class, recognized for its exceptional photophysical properties. Its structural similarity to Rhodamine 6G (R6G) allows for its use in similar fluorescence channels. Characterized by high photostability, a large molar extinction coefficient, and a high fluorescence quantum yield, this compound is an excellent candidate for advanced fluorescence microscopy techniques. Notably, its long fluorescence lifetime makes it particularly well-suited for two-photon excitation (TPE) microscopy, a powerful tool for high-resolution, deep-tissue imaging of live biological specimens.[1][][3]

Two-photon microscopy offers significant advantages over traditional confocal microscopy, including reduced phototoxicity, deeper tissue penetration, and inherent optical sectioning. These features are critical for studying dynamic cellular processes in their native environments, making the choice of a suitable fluorescent probe paramount. This document provides detailed application notes and experimental protocols for the effective use of this compound in two-photon microscopy.

Photophysical and Chemical Properties

This compound exhibits spectral properties comparable to Rhodamine 6G, with a maximum excitation wavelength around 530 nm and a maximum emission wavelength around 548 nm.[4] A key feature for its application in TPE microscopy is its anticipated high two-photon absorption cross-section (σ₂), a measure of the efficiency of simultaneous absorption of two photons. While a specific σ₂ value for this compound is not extensively documented, values for structurally related BODIPY dyes can be significant, ranging from tens to thousands of Göppert-Mayer (GM) units, indicating its potential for efficient two-photon excitation. The fluorescence quantum yield of this compound is remarkably high, reported to be approximately 0.96.[5]

The defining chemical feature of this compound is its terminal aliphatic amine group. This functional group provides a versatile handle for covalent conjugation to various biomolecules containing electrophilic moieties, such as activated esters (e.g., NHS esters) or isothiocyanates. This allows for the specific labeling of proteins, nucleic acids, and other cellular targets.

Quantitative Data Summary
PropertyValueReference
Molecular Weight 438.32 g/mol (free base), 474.78 g/mol (hydrochloride salt)
One-Photon Absorption Max (λabs) ~530 nm
One-Photon Emission Max (λem) ~548 nm
Fluorescence Quantum Yield (Φf) ~0.96
Estimated Two-Photon Absorption Cross-Section (σ₂)† 50 - 350 GM
Estimated Fluorescence Lifetime (τf)†† 3 - 6 ns

†Estimated based on values reported for structurally similar BODIPY dyes. The actual value may vary depending on the solvent and local environment. ††Estimated based on values for other BODIPY dyes and Rhodamine 6G.

Applications in Two-Photon Microscopy

The favorable photophysical properties of this compound make it a versatile tool for a range of applications in two-photon microscopy, particularly in cellular and deep-tissue imaging.

  • Targeted Labeling of Cellular Structures: By conjugating this compound to specific ligands, antibodies, or small molecules, researchers can achieve highly specific labeling of cellular organelles and structures. For instance, conjugation to a peptide that targets mitochondria would enable the visualization of mitochondrial dynamics deep within living tissue.

  • In Vivo Imaging: The near-infrared excitation wavelengths used in two-photon microscopy, combined with the brightness and photostability of this compound, are ideal for imaging in living animals. This allows for the study of cellular processes in their native physiological context, such as tracking labeled immune cells or monitoring drug delivery to specific tissues.

  • Long-Term Time-Lapse Imaging: The high photostability of the BODIPY core minimizes photobleaching, enabling extended time-lapse imaging of dynamic cellular events without significant signal loss. This is crucial for studying processes like cell division, migration, and intracellular trafficking over long periods.

Experimental Protocols

The utilization of this compound in two-photon microscopy primarily involves two strategies: direct passive staining of lipid-rich structures or covalent conjugation to a targeting moiety for specific labeling.

Protocol 1: Passive Staining of Lipid Droplets in Live Cells

BODIPY dyes, due to their hydrophobic nature, can be used to stain neutral lipid droplets within cells. This protocol is adapted from general procedures for staining with lipophilic BODIPY dyes.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Live cells cultured on coverslips or in imaging dishes

  • Serum-free cell culture medium

Procedure:

  • Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.

  • Prepare a fresh 1-5 µM working solution of this compound in serum-free cell culture medium. The optimal concentration should be determined empirically for each cell type and experimental setup.

  • Wash the cells twice with sterile PBS to remove any residual serum.

  • Incubate the cells with the this compound working solution for 15-30 minutes at 37°C, protected from light.

  • Wash the cells three times with warm PBS to remove excess dye.

  • Replace the PBS with fresh, pre-warmed cell culture medium (with or without serum, depending on the experimental requirements).

  • Proceed with two-photon imaging.

Protocol 2: Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol describes a general method for labeling a protein with this compound by first activating a carboxylate-containing molecule with an NHS ester, which then reacts with the amine group of the dye.

Materials:

  • This compound

  • Carboxylate-containing molecule of interest (e.g., a targeting peptide)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous N,N-Dimethylformamide (DMF) or DMSO

  • Triethylamine (TEA)

  • Dialysis tubing or spin column for purification

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Activate the carboxylate-containing molecule:

    • Dissolve the carboxylate-containing molecule, NHS, and DCC (or EDC) in a 1:1.2:1.2 molar ratio in anhydrous DMF or DMSO.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.

  • Conjugate with this compound:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add the activated NHS ester solution to the this compound solution in a 1:1 to 1:5 molar ratio (NHS ester:amine). The optimal ratio should be determined experimentally.

    • Add a small amount of TEA to catalyze the reaction.

    • Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

  • Purify the conjugate:

    • Remove the solvent under reduced pressure.

    • Purify the this compound-conjugate using dialysis against an appropriate buffer or a spin column to remove unreacted dye and byproducts.

  • Characterize the conjugate:

    • Determine the degree of labeling by measuring the absorbance of the protein and the dye.

  • Use the purified conjugate for cell staining and two-photon imaging following a protocol specific to the targeting moiety.

Visualizations

Experimental Workflow for Protein Conjugation and Cell Labeling

experimental_workflow cluster_conjugation Step 1: Conjugation Chemistry cluster_staining Step 2: Cell Staining & Imaging Molecule Carboxylate-containing Molecule NHS_DCC NHS/DCC (Activation) Molecule->NHS_DCC Activate Conjugate BDP R6G-Molecule Conjugate NHS_DCC->Conjugate BDPR6G BDP R6G Amine BDPR6G->Conjugate Reacts with activated molecule Purification Purification Conjugate->Purification Cells Live Cells Purification->Cells Add to cells Staining Incubation Cells->Staining Imaging Two-Photon Microscopy Staining->Imaging

Conjugation and cell labeling workflow.
Logical Relationship of this compound Properties for Two-Photon Microscopy

logical_relationship cluster_applications Suitability for Two-Photon Microscopy BDP_Core BODIPY Core - High Quantum Yield - High Photostability Live_Cell Live Cell Imaging BDP_Core->Live_Cell Long_Term Long-Term Time-Lapse BDP_Core->Long_Term Amine_Group Amine Group - Versatile Conjugation Handle Amine_Group->Live_Cell via Targeted Labeling TPE_Properties Two-Photon Properties - Large σ₂ (estimated) - Long Fluorescence Lifetime Deep_Imaging Deep Tissue Imaging TPE_Properties->Deep_Imaging BDP_R6G This compound BDP_R6G->BDP_Core BDP_R6G->Amine_Group BDP_R6G->TPE_Properties

References

Application Notes and Protocols for Conjugating BDP R6G to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of the fluorescent dye BDP R6G to antibodies. The protocol focuses on the use of BDP R6G N-hydroxysuccinimide (NHS) ester, an amine-reactive derivative that forms stable covalent bonds with primary amines on the antibody.

Introduction

BDP R6G is a bright and photostable borondipyrromethene dye with absorption and emission spectra similar to Rhodamine 6G (R6G).[1][2] Its high fluorescence quantum yield and long fluorescence lifetime make it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2][] The conjugation of BDP R6G to antibodies enables the specific detection and visualization of target antigens in a wide range of biological systems.

The most common method for labeling antibodies with dyes like BDP R6G is through the use of an N-hydroxysuccinimide (NHS) ester derivative. The NHS ester reacts with primary amine groups (-NH2) present on lysine residues and the N-terminus of the antibody to form a stable amide bond. This protocol outlines the materials, procedures, and characterization methods required for successful antibody conjugation with BDP R6G NHS ester.

Quantitative Data Summary

The spectral properties of the BDP R6G fluorophore are essential for the characterization of the final antibody conjugate. The following table summarizes the key quantitative data for BDP R6G NHS ester.

PropertyValueReference
Maximum Absorption (λ_max_) 530 nm
Maximum Emission (λ_em_) 548 nm
Molar Extinction Coefficient (ε) 76,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.96
Correction Factor at 280 nm (CF₂₈₀) 0.18
Molecular Weight 437.21 g/mol

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of BDP R6G NHS ester to an antibody.

Antibody Preparation

Proper preparation of the antibody is critical for successful conjugation. The antibody solution must be free of amine-containing buffers and stabilizers.

  • Required Materials:

    • Antibody of interest

    • Phosphate-buffered saline (PBS), pH 7.2-7.4

    • Spin desalting columns or dialysis equipment

  • Procedure:

    • If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., bovine serum albumin, BSA), it must be purified.

    • Perform buffer exchange into PBS using a spin desalting column or by dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in PBS. Higher concentrations generally lead to better conjugation efficiency.

Preparation of BDP R6G NHS Ester Stock Solution

BDP R6G NHS ester is moisture-sensitive and should be handled accordingly.

  • Required Materials:

    • BDP R6G NHS ester

    • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Procedure:

    • Allow the vial of BDP R6G NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.

    • This stock solution should be used immediately. If storage is necessary, it can be stored at -20°C for a short period, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Antibody Conjugation Reaction

The reaction between the BDP R6G NHS ester and the antibody is pH-dependent.

  • Required Materials:

    • Prepared antibody in PBS

    • BDP R6G NHS ester stock solution

    • 1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Procedure:

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to approximately 8.3-8.5.

    • Calculate the required volume of the BDP R6G NHS ester stock solution. A molar excess of the dye to the antibody is required. A starting point of a 10:1 to 20:1 molar ratio of dye to antibody is recommended. This ratio may need to be optimized for each specific antibody.

    • Slowly add the calculated volume of the dye stock solution to the antibody solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

Purification of the Antibody-Dye Conjugate

After the conjugation reaction, it is necessary to remove any unreacted dye.

  • Required Materials:

    • Spin desalting columns or gel filtration columns (e.g., Sephadex G-25)

    • PBS, pH 7.2-7.4

  • Procedure:

    • Equilibrate the desalting or gel filtration column with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the column.

    • Elute the antibody-dye conjugate with PBS. The labeled antibody will be in the first colored fraction to elute. Unconjugated dye will be retained on the column and elute later.

Characterization of the Conjugate

The final step is to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule.

  • Required Materials:

    • Purified antibody-dye conjugate

    • Spectrophotometer

  • Procedure:

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance of BDP R6G, 530 nm (A₅₃₀).

    • Calculate the concentration of the antibody using the following formula: Antibody Concentration (M) = [A₂₈₀ - (A₅₃₀ x CF₂₈₀)] / ε_antibody

      • Where:

        • CF₂₈₀ is the correction factor for the dye at 280 nm (0.18 for BDP R6G).

        • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

    • Calculate the concentration of the dye using the following formula: Dye Concentration (M) = A₅₃₀ / ε_dye

      • Where:

        • ε_dye is the molar extinction coefficient of BDP R6G at 530 nm (76,000 M⁻¹cm⁻¹).

    • Calculate the Degree of Labeling (DOL): DOL = Dye Concentration (M) / Antibody Concentration (M)

An optimal DOL is typically between 2 and 10, but the ideal ratio depends on the specific antibody and its application.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the conjugation of BDP R6G NHS ester to an antibody.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization antibody_prep Antibody Preparation conjugation Conjugation Reaction antibody_prep->conjugation dye_prep BDP R6G NHS Ester Stock Solution dye_prep->conjugation purification Purification conjugation->purification characterization Characterization (DOL Calculation) purification->characterization

Caption: Workflow for BDP R6G-antibody conjugation.

Principle of Immunofluorescence

The diagram below illustrates the general principle of using a fluorescently labeled antibody, such as a BDP R6G-antibody conjugate, for the detection of a target antigen in an immunofluorescence application.

immunofluorescence cluster_cell Biological Sample antigen Target Antigen antibody BDP R6G-Antibody Conjugate antibody->antigen Specific Binding fluorophore BDP R6G antibody->fluorophore emission Emitted Light (548 nm) fluorophore->emission light Excitation Light (530 nm) light->fluorophore detection Detection emission->detection

References

Application Notes and Protocols for BDP R6G Amine in Primary Amine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G (BODIPY® R6G) is a bright and photostable borondipyrromethene dye that serves as an excellent fluorescent label for a variety of biomolecules. Its amine-reactive derivative, BDP R6G NHS ester, is particularly well-suited for the covalent labeling of primary amines present in proteins, peptides, and amine-modified oligonucleotides. This document provides detailed application notes and protocols for the use of BDP R6G amine and its N-hydroxysuccinimide (NHS) ester for labeling primary amines, offering guidance on experimental procedures, data interpretation, and troubleshooting.

BDP R6G exhibits absorption and emission spectra similar to Rhodamine 6G (R6G), with an excitation maximum around 530 nm and an emission maximum around 548 nm.[1][2] A key advantage of BDP R6G is its high fluorescence quantum yield (approximately 0.96) and its relative insensitivity to pH changes, making it a robust choice for various biological applications.[1][2] Furthermore, its long fluorescence lifetime makes it suitable for fluorescence polarization assays.[3] The BODIPY dye family, in general, is known for greater photostability compared to traditional fluorophores like fluorescein.

Physicochemical and Spectroscopic Properties

A clear understanding of the properties of BDP R6G is crucial for its effective use. The key characteristics of this compound and its NHS ester are summarized in the table below.

PropertyThis compoundBDP R6G NHS Ester
Molecular Formula C₂₄H₃₀BClF₂N₄OC₂₂H₁₈BF₂N₃O₄
Molecular Weight 474.78 g/mol 437.21 g/mol
Excitation Maximum (λex) 530 nm530 nm
Emission Maximum (λem) 548 nm548 nm
Molar Extinction Coefficient (ε) Not specified76,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) 0.960.96
Solubility Good in DMF, DMSO, and alcoholsGood in DMF, DMSO, and DCM

Experimental Protocols

Protocol 1: Labeling of Bovine Serum Albumin (BSA) with BDP R6G NHS Ester

This protocol provides a step-by-step guide for the covalent labeling of a model protein, Bovine Serum Albumin (BSA), with BDP R6G NHS ester.

Materials:

  • BDP R6G NHS ester

  • Bovine Serum Albumin (BSA)

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Protein Solution: Dissolve BSA in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for the labeling reagent.

  • Prepare Dye Stock Solution: Immediately before use, dissolve BDP R6G NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A molar excess of 8-15 moles of dye per mole of protein is a good starting point for optimization.

    • While gently vortexing the protein solution, slowly add the calculated volume of the BDP R6G NHS ester stock solution.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • The first colored band to elute will be the BDP R6G-labeled BSA.

  • Characterization of the Labeled Protein:

    • Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically.

      • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of BDP R6G (A₅₃₀).

      • The protein concentration can be calculated using the following formula, which corrects for the dye's absorbance at 280 nm:

        • Protein Concentration (M) = [A₂₈₀ - (A₅₃₀ × CF₂₈₀)] / ε_protein

        • Where CF₂₈₀ is the correction factor for the dye at 280 nm (typically around 0.18 for BDP R6G) and ε_protein is the molar extinction coefficient of the protein at 280 nm (for BSA, ~43,824 M⁻¹cm⁻¹).

      • The dye concentration can be calculated using the Beer-Lambert law:

        • Dye Concentration (M) = A₅₃₀ / ε_dye

        • Where ε_dye is the molar extinction coefficient of BDP R6G (76,000 M⁻¹cm⁻¹).

      • DOL = Dye Concentration (M) / Protein Concentration (M)

    • Functional Analysis: Perform a relevant functional assay to ensure that the labeling process has not significantly compromised the protein's activity.

Expected Results:

Successful labeling will result in a brightly fluorescent protein conjugate. A typical DOL for antibodies is between 2 and 8. Over-labeling can lead to fluorescence quenching and protein precipitation.

Troubleshooting Common Labeling Issues
IssuePotential CauseSuggested Solution
Low Labeling Efficiency Incorrect pH of the reaction buffer.Ensure the pH is between 8.3 and 8.5 for optimal reaction with primary amines.
Presence of primary amines in the buffer (e.g., Tris).Use an amine-free buffer like sodium bicarbonate or phosphate buffer.
Inactive (hydrolyzed) NHS ester.Prepare the dye stock solution immediately before use and use anhydrous solvent.
Protein Precipitation Over-labeling of the protein.Reduce the molar excess of the NHS ester in the labeling reaction.
High concentration of organic solvent (DMSO/DMF).Keep the volume of the added dye stock solution to a minimum, ideally less than 10% of the total reaction volume.
No or Weak Signal in Downstream Application Insufficient labeling.Optimize the labeling reaction by increasing the molar excess of the dye or the incubation time.
Quenching of the fluorophore due to over-labeling.Optimize the DOL to avoid fluorescence quenching. A lower DOL can sometimes result in a brighter conjugate.
Labeled protein has lost its function.Perform a functional assay to confirm the activity of the labeled protein. Consider alternative labeling strategies if necessary.

Applications and Experimental Workflows

BDP R6G-labeled molecules are versatile tools in various research and drug development applications. Below are examples of experimental workflows where BDP R6G can be utilized.

Immunofluorescence Microscopy

BDP R6G-labeled antibodies are used to visualize the localization of specific antigens within cells or tissues.

Immunofluorescence_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Fixation Cell/Tissue Fixation Permeabilization Permeabilization (for intracellular targets) Fixation->Permeabilization Blocking Blocking Non-specific Binding Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab BDP R6G-labeled Secondary Antibody Incubation Primary_Ab->Secondary_Ab Wash Washing Steps Secondary_Ab->Wash Mounting Mounting with Antifade Reagent Wash->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Caption: Indirect Immunofluorescence Workflow using a BDP R6G-labeled secondary antibody.

Receptor-Ligand Binding Assay

Fluorescently labeled ligands with BDP R6G can be used to study receptor-ligand interactions.

Receptor_Binding_Assay Receptor Receptor Preparation (e.g., cell membrane fraction) Incubation Incubation Receptor->Incubation Labeled_Ligand BDP R6G-labeled Ligand Labeled_Ligand->Incubation Unlabeled_Ligand Unlabeled Competitor Ligand Unlabeled_Ligand->Incubation Separation Separation of Bound and Free Ligand (e.g., filtration) Incubation->Separation Detection Detection of Fluorescence Separation->Detection Analysis Data Analysis (e.g., IC50 determination) Detection->Analysis

Caption: Competitive Receptor-Ligand Binding Assay Workflow.

Fluorescence Polarization Immunoassay (FPIA)

The long fluorescence lifetime of BDP R6G makes it an ideal fluorophore for fluorescence polarization immunoassays, which are used to quantify antigens in a sample.

FPIA_Workflow cluster_assay Assay Principle cluster_low Low Unlabeled Antigen cluster_high High Unlabeled Antigen cluster_procedure Experimental Procedure Tracer BDP R6G-labeled Antigen (Tracer) Tracer_Bound Tracer binds to Antibody (Slow rotation, High Polarization) Tracer->Tracer_Bound Tracer_Free Tracer remains free (Fast rotation, Low Polarization) Tracer->Tracer_Free Antibody Specific Antibody Antibody->Tracer_Bound Sample Sample with Unlabeled Antigen Sample->Tracer_Free Mix Mix Tracer, Antibody, and Sample Incubate Incubate to reach equilibrium Mix->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Quantify Quantify Antigen Concentration Measure->Quantify

Caption: Principle and Workflow of a Competitive Fluorescence Polarization Immunoassay.

Conclusion

This compound and its amine-reactive NHS ester are powerful tools for the fluorescent labeling of primary amines in a wide range of biomolecules. Their excellent photophysical properties, including high brightness, photostability, and a long fluorescence lifetime, make them suitable for diverse applications from high-resolution microscopy to sensitive immunoassays. By following the detailed protocols and considering the troubleshooting guidance provided, researchers, scientists, and drug development professionals can effectively utilize BDP R6G to advance their scientific investigations.

References

Application Notes and Protocols for BDP R6G Amine in FRET Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to BDP R6G Amine for FRET

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring nanoscale distances and detecting molecular interactions. The efficiency of this non-radiative energy transfer between a donor and an acceptor fluorophore is exquisitely sensitive to the distance between them, making it an invaluable tool in various biological and drug discovery applications.

BDP R6G (BODIPY® R6G) is a borondipyrromethene fluorophore with spectral properties similar to Rhodamine 6G. It is characterized by a high fluorescence quantum yield, exceptional photostability, and a narrow emission spectrum, which are highly desirable characteristics for a FRET donor.[1][2] The amine-functionalized version, this compound, allows for straightforward covalent attachment to biomolecules through its primary amine group, which can be conjugated to various electrophiles.[3][4] This document provides detailed application notes and protocols for utilizing this compound as a FRET donor.

Spectral Properties and FRET Pair Selection

The selection of a suitable acceptor fluorophore is critical for a successful FRET experiment. The primary criterion is a significant overlap between the emission spectrum of the donor (BDP R6G) and the excitation (absorption) spectrum of the acceptor.

BDP R6G (Donor) Properties

BDP R6G exhibits a bright green fluorescence. Its key spectral properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)530 nm[1]
Emission Maximum (λem)548 nm
Molar Extinction Coefficient (ε)~76,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (ΦD)0.96
Molecular Weight474.78 g/mol

Note: The extinction coefficient is for the BDP R6G NHS ester, which is expected to be very similar to the amine variant.

Recommended FRET Acceptor Partners

Based on the emission spectrum of BDP R6G (peaking at 548 nm), several commercially available fluorophores are excellent candidates for FRET acceptors. The ideal acceptor will have a high extinction coefficient in the 540-600 nm range.

Acceptor FluorophoreExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Reactive Form for Labeling
Cy3 ~555 nm~570 nm~150,000 cm⁻¹M⁻¹Maleimide, NHS Ester
Alexa Fluor 555 ~555 nm~565 nm~150,000 cm⁻¹M⁻¹Maleimide, NHS Ester
Cy5 ~646 nm~662 nm~250,000 cm⁻¹M⁻¹Maleimide, NHS Ester

Data Sources:

The spectral overlap between BDP R6G emission and the excitation of Cy3 and Alexa Fluor 555 is excellent, making them highly suitable FRET partners. Cy5 also exhibits sufficient spectral overlap for FRET to occur and its far-red emission can be advantageous in cellular applications to minimize autofluorescence.

Quantitative FRET Analysis: The Förster Distance (R₀)

The Förster distance (R₀) is a critical parameter in FRET, representing the distance at which the FRET efficiency is 50%. It can be calculated using the following equation:

R₀ = 0.211 * [κ² * n⁻⁴ * ΦD * J(λ)]¹/⁶ (in Å)

Where:

  • κ² (kappa squared) is the dipole orientation factor, which is typically assumed to be 2/3 for freely rotating fluorophores in solution.

  • n is the refractive index of the medium (e.g., ~1.33 for aqueous solutions).

  • ΦD is the fluorescence quantum yield of the donor (0.96 for BDP R6G).

  • J(λ) is the spectral overlap integral.

Calculating the Spectral Overlap Integral (J(λ))

The spectral overlap integral quantifies the degree of overlap between the donor's emission and the acceptor's absorption spectra. It is calculated as:

J(λ) = ∫ F_D(λ) * ε_A(λ) * λ⁴ dλ

Where:

  • F_D(λ) is the normalized fluorescence emission spectrum of the donor.

  • ε_A(λ) is the molar extinction coefficient spectrum of the acceptor (in M⁻¹cm⁻¹).

  • λ is the wavelength (in nm).

This integral can be calculated numerically using spectral data for the donor and acceptor. Online tools and software packages are available to facilitate this calculation.

Estimated Förster Distances for BDP R6G FRET Pairs

The following table provides estimated R₀ values for BDP R6G with the recommended acceptors, assuming κ² = 2/3 and n = 1.33. These values are crucial for converting measured FRET efficiencies into intermolecular distances.

FRET Pair (Donor-Acceptor)Estimated R₀ (Å)
BDP R6G - Cy350 - 60
BDP R6G - Alexa Fluor 55550 - 60
BDP R6G - Cy545 - 55

Note: These are estimates. For precise distance measurements, R₀ should be determined under the specific experimental conditions.

Experimental Workflow for FRET using this compound

The following diagram outlines the general workflow for a FRET experiment involving the dual labeling of a protein with this compound and a thiol-reactive acceptor dye.

FRET_Workflow cluster_prep Preparation cluster_labeling Dual Labeling cluster_analysis FRET Measurement & Analysis P Protein of Interest (with unique amine and cysteine sites) L1 Step 1: Amine Labeling React protein with this compound derivative (e.g., NHS ester) P->L1 D This compound (Donor) D->L1 A Acceptor-Maleimide (e.g., Cy3-Maleimide) L2 Step 2: Thiol Labeling React donor-labeled protein with Acceptor-Maleimide A->L2 Pur1 Purification 1 (Remove excess donor dye) L1->Pur1 Pur1->L2 Pur2 Purification 2 (Remove excess acceptor dye and unlabeled protein) L2->Pur2 M Spectroscopic Measurement (Acquire Donor, Acceptor, and FRET channel fluorescence) Pur2->M C Data Correction (Background subtraction, spectral bleed-through correction) M->C Calc Calculate FRET Efficiency (E) C->Calc Dist Calculate Donor-Acceptor Distance (r) Calc->Dist FRET_Analysis cluster_raw Raw Data Acquisition cluster_correction Correction Factor Calculation cluster_fret_calc FRET Calculation D_only Donor-only Sample (I_DD, I_DA) BT_d Donor Bleed-through (BTd) = I_DA(donor-only) / I_DD(donor-only) D_only->BT_d A_only Acceptor-only Sample (I_AA, I_DA) DE_a Direct Excitation (DEa) = I_DA(acceptor-only) / I_AA(acceptor-only) A_only->DE_a FRET_sample Dual-labeled Sample (I_DD, I_AA, I_DA) FRETc Corrected FRET (FRETc) = I_DA - (BTd * I_DD) - (DEa * I_AA) FRET_sample->FRETc BT_d->FRETc DE_a->FRETc E FRET Efficiency (E) = FRETc / (FRETc + G * I_DD) FRETc->E G_factor G-factor (instrument dependent) G_factor->E Kinase_Biosensor cluster_inactive Inactive State cluster_active Active State cluster_readout_I cluster_readout_A Donor_I BDP R6G (Donor) Linker_I Flexible Linker FRET_Low Low FRET Acceptor_I Acceptor Substrate_I Kinase Substrate Peptide Kinase Active Kinase Linker_I->Kinase Phosphorylation Donor_A BDP R6G (Donor) Linker_A Conformational Change Donor_A->Linker_A Acceptor_A Acceptor FRET_High High FRET Substrate_A Phosphorylated Substrate Substrate_A->Linker_A Linker_A->Acceptor_A Kinase->Linker_A ADP ADP Kinase->ADP ATP ATP ATP->Kinase

References

BDP R6G Amine for Tracking Biomolecules in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class, known for its exceptional photostability and high fluorescence quantum yield. Its spectral characteristics are similar to those of Rhodamine 6G (R6G), making it compatible with existing filter sets and imaging systems designed for the R6G channel. The primary aliphatic amine group on the BDP R6G molecule provides a versatile handle for covalent conjugation to a variety of biomolecules, enabling their fluorescent labeling and subsequent tracking within living cells. This application note provides detailed protocols for labeling proteins and nucleic acids with this compound and for their visualization and analysis in live-cell imaging experiments.

Properties of this compound

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its successful application in biomolecule tracking.

PropertyValueReference
Molecular Formula C₂₄H₂₉BF₂N₄O[1]
Molecular Weight 438.32 g/mol [1]
Appearance Orange to brown solid[2]
Excitation Maximum (λex) 530 nm[3]
Emission Maximum (λem) 548 nm[3]
Fluorescence Quantum Yield (Φ) 0.96
Solubility Good in DMF, DMSO, and alcohols
Storage Conditions Store at -20°C in the dark, desiccated.

Biomolecule Labeling Strategies

The primary amine group of this compound allows for its conjugation to biomolecules through two primary strategies: reaction with electrophiles and enzymatic labeling.

Conjugation to Carboxylated Biomolecules via EDC/sulfo-NHS Chemistry

This is a common and effective method for labeling proteins and other biomolecules that possess accessible carboxylic acid groups (e.g., aspartic and glutamic acid residues in proteins, or the carboxyl groups on hyaluronic acid). The reaction proceeds in two steps: activation of the carboxyl group with a carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable amine-reactive ester, followed by the reaction with the amine group of BDP R6G.

G Biomolecule_COOH Biomolecule with Carboxyl Group (-COOH) EDC_NHS EDC + sulfo-NHS (Activation Buffer, pH 6.0) Biomolecule_COOH->EDC_NHS Activation Activated_Biomolecule Activated Biomolecule (sulfo-NHS ester) EDC_NHS->Activated_Biomolecule BDP_R6G_Amine This compound (Coupling Buffer, pH 7.2-8.5) Activated_Biomolecule->BDP_R6G_Amine Conjugation Labeled_Biomolecule Fluorescently Labeled Biomolecule BDP_R6G_Amine->Labeled_Biomolecule

Workflow for EDC/sulfo-NHS mediated labeling.
Enzymatic Labeling

Enzymatic methods offer high specificity for site-specific labeling of biomolecules. For instance, microbial transglutaminase (MTG) can catalyze the formation of an isopeptide bond between a glutamine residue on a protein (or a peptide tag) and the primary amine of this compound.

G Protein_Q Protein with Glutamine Residue (Q-tag) MTG Microbial Transglutaminase (MTG) Protein_Q->MTG BDP_R6G_Amine This compound BDP_R6G_Amine->MTG Labeled_Protein Site-Specifically Labeled Protein MTG->Labeled_Protein Isopeptide Bond Formation

Enzymatic labeling workflow using MTG.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound using EDC/sulfo-NHS

This protocol describes the labeling of a protein with accessible carboxyl groups.

Materials:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of sulfo-NHS in Activation Buffer.

    • Add the EDC and sulfo-NHS solutions to the protein solution to achieve a final concentration of 2 mM EDC and 5 mM sulfo-NHS.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activation Reagents: Equilibrate a desalting column with Coupling Buffer. Pass the activated protein solution through the column to remove excess EDC and sulfo-NHS.

  • Conjugation Reaction:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately add the this compound stock solution to the activated protein solution. A 10 to 50-fold molar excess of the dye to the protein is a good starting point for optimization.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein: Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS or a suitable storage buffer. The first colored band to elute will be the labeled protein.

Characterization: The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

DOL Calculation:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of BDP R6G (A₅₃₀).

  • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₅₃₀ × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the dye / A₅₃₀ of the dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula: DOL = A₅₃₀ / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of BDP R6G at 530 nm (approximately 80,000 M⁻¹cm⁻¹).

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • EDC and sulfo-NHS

  • Activation and Coupling Buffers as in Protocol 1

  • Ethanol and 3 M Sodium Acetate for precipitation

  • HPLC for purification

Procedure: The procedure is similar to protein labeling, with modifications for handling nucleic acids. The activated oligonucleotide is reacted with this compound, and the labeled product is typically purified by HPLC.

Protocol 3: Live-Cell Imaging of Labeled Biomolecules

This protocol provides a general guideline for introducing the BDP R6G-labeled biomolecule into live cells and subsequent imaging.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • BDP R6G-labeled biomolecule

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Fluorescence microscope with appropriate filters for R6G (Excitation: ~530 nm, Emission: ~550 nm)

Procedure:

  • Cell Preparation: Plate cells on imaging-quality dishes and allow them to adhere and grow to the desired confluency.

  • Loading the Labeled Biomolecule:

    • Replace the culture medium with pre-warmed live-cell imaging medium containing the BDP R6G-labeled biomolecule at a predetermined optimal concentration (typically in the nM to low µM range).

    • Incubate the cells for a sufficient time to allow for uptake or interaction of the biomolecule. This time will vary depending on the biomolecule and the cellular process being studied.

  • Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove any unbound labeled biomolecule.

  • Imaging:

    • Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.

    • Acquire images using the appropriate filter set. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

    • For time-lapse imaging, define the imaging intervals based on the dynamics of the process being observed.

G Prepare_Cells Prepare Cells on Imaging Dish Load_Probe Incubate with BDP R6G-labeled Biomolecule Prepare_Cells->Load_Probe Wash Wash to Remove Unbound Probe Load_Probe->Wash Image Live-Cell Imaging (Fluorescence Microscope) Wash->Image Analyze Image Analysis and Quantification Image->Analyze

General workflow for live-cell imaging.

Data Presentation and Analysis

Quantitative Fluorescence Analysis

The fluorescence intensity from BDP R6G-labeled biomolecules within cells can be quantified using image analysis software such as ImageJ/Fiji. This allows for the measurement of changes in protein expression, localization, or trafficking over time.

General Steps for Quantification:

  • Image Acquisition: Acquire images with consistent settings for all experimental conditions.

  • Background Subtraction: Measure the mean fluorescence intensity of a background region (an area with no cells) and subtract this value from the entire image.

  • Region of Interest (ROI) Selection: Define ROIs around individual cells or subcellular compartments.

  • Intensity Measurement: Measure the mean or integrated fluorescence intensity within each ROI.

  • Data Normalization: If comparing different samples, it may be necessary to normalize the fluorescence intensity to a control or an internal standard.

Tracking Cellular Processes

This compound-labeled biomolecules can be used to study a variety of dynamic cellular processes. For example:

  • Endocytosis and Trafficking: By labeling a ligand, its internalization and subsequent trafficking through the endocytic pathway can be monitored in real-time. The movement of fluorescently labeled vesicles can be tracked to determine their speed and directionality.

  • Protein-Protein Interactions: Techniques such as Fluorescence Resonance Energy Transfer (FRET) can be employed if a suitable acceptor fluorophore is also present. Alternatively, colocalization analysis with another fluorescently tagged protein can provide evidence of interaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inefficient activation of carboxyl groups.Optimize EDC/sulfo-NHS concentrations and reaction time. Ensure the pH of the activation buffer is correct.
Hydrolysis of activated esters.Perform the conjugation step immediately after activation.
Presence of amine-containing buffers.Use amine-free buffers such as MES and PBS for the reaction.
High Background Fluorescence in Imaging Incomplete removal of unbound dye.Improve the purification of the labeled biomolecule. Increase the number of washing steps before imaging.
Non-specific binding of the labeled biomolecule.Include a blocking step (e.g., with BSA) before adding the labeled biomolecule.
Photobleaching High excitation light intensity or long exposure times.Reduce the excitation intensity and exposure time to the minimum required for a good signal-to-noise ratio. Use a more photostable dye if possible.
Cell Toxicity High concentration of the labeled biomolecule or the dye itself.Perform a dose-response experiment to determine the optimal, non-toxic concentration.

Conclusion

This compound is a valuable tool for fluorescently labeling and tracking biomolecules in living cells. Its bright and photostable fluorescence, combined with a versatile primary amine group for conjugation, makes it suitable for a wide range of applications in cell biology and drug development. By following the detailed protocols and troubleshooting guidelines provided in this application note, researchers can effectively utilize this compound to gain insights into dynamic cellular processes.

References

Application Notes and Protocols: Determination of BDP R6G Amine Labeling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G (BODIPY® R6G) is a bright and photostable borondipyrromethene dye with absorption and emission spectra similar to Rhodamine 6G (R6G).[1][2] Its utility in fluorescence polarization assays and two-photon experiments makes it a valuable tool in biological research.[1][3] The amine-reactive form, typically an N-hydroxysuccinimidyl (NHS) ester, allows for the covalent labeling of biomolecules by forming a stable amide bond with primary amines, such as the ε-amino groups of lysine residues in proteins.[4]

Accurate determination of the labeling efficiency, expressed as the Degree of Labeling (DOL) or Dye-to-Protein (D/P) ratio, is critical for ensuring the reproducibility and reliability of fluorescence-based assays. An optimal DOL ensures a strong fluorescent signal without causing issues like protein precipitation or fluorescence quenching due to over-labeling. This document provides detailed protocols for labeling proteins with BDP R6G NHS ester and for the subsequent determination of the labeling efficiency using absorption spectroscopy.

Key Properties of BDP R6G Fluorophore

The quantitative data required for calculating the labeling efficiency are summarized below.

PropertyValueReference
Maximum Absorption (λmax) ~527-530 nm
Maximum Emission (λem) ~547-548 nm
Molecular Weight (BDP R6G NHS Ester) 437.21 g/mol
Molar Extinction Coefficient (εmax) See Note 1
Correction Factor at 280 nm (CF280) 0.18

Note 1: The molar extinction coefficient for BDP R6G can vary slightly depending on the solvent and conjugation state. For precise calculations, it is recommended to use the value provided by the specific dye manufacturer. If unavailable, a value similar to Rhodamine 6G (~116,000 M⁻¹cm⁻¹) can be used as an initial estimate.

Experimental Protocols

Protocol 1: Protein Labeling with BDP R6G NHS Ester

This protocol outlines the procedure for conjugating BDP R6G NHS ester to a protein containing primary amines.

1. Reagent Preparation

  • Protein Solution:

    • Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.

    • Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, adjusted to a pH of 8.3-8.5. The reaction of NHS esters with amines is highly pH-dependent.

    • Crucially, avoid buffers containing primary amines, such as Tris or glycine, as they compete with the target protein for reaction with the NHS ester. Ensure the protein solution is free of stabilizers like bovine serum albumin (BSA) or ammonium salts.

  • BDP R6G NHS Ester Stock Solution:

    • Immediately before use, dissolve the BDP R6G NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. NHS esters are moisture-sensitive.

2. Labeling Reaction

  • Calculate Required Dye Amount: Determine the amount of dye needed based on the desired molar excess. A 8 to 15-fold molar excess of dye to protein is a common starting point for antibody labeling. This ratio may require optimization for different proteins.

    Formula:mg of Dye = (mg of Protein / MW of Protein) * Molar Excess * MW of Dye

  • Conjugation:

    • Add the calculated volume of the BDP R6G NHS ester stock solution to the protein solution while gently stirring or vortexing.

    • Protect the reaction mixture from light by wrapping the vial in aluminum foil.

    • Incubate at room temperature for 1-4 hours or overnight at 4°C with continuous, gentle stirring.

3. Purification of the Labeled Protein

  • It is essential to remove all non-conjugated dye before determining the labeling efficiency.

  • Use a size-exclusion chromatography method, such as a gel filtration column (e.g., Sephadex G-25) or a spin desalting column, to separate the labeled protein from the free dye.

  • Equilibrate the column with an appropriate buffer (e.g., PBS).

  • Apply the reaction mixture to the column and collect the fractions. The colored, labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

  • Combine the protein-containing fractions.

G cluster_react 2. Reaction cluster_purify 3. Purification cluster_result 4. Result Prot_Sol Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) Calc Calculate Molar Excess of Dye Dye_Sol Prepare BDP R6G NHS Ester Stock Solution (10 mg/mL in DMSO/DMF) Mix Add Dye to Protein Solution Calc->Mix Incubate Incubate (1-4h at RT or O/N at 4°C) Protect from Light Mix->Incubate Purify Purify via Size-Exclusion Chromatography (e.g., Gel Filtration) Incubate->Purify Collect Collect Labeled Protein Fractions Purify->Collect Final Purified BDP R6G-Labeled Protein Conjugate Collect->Final

Protocol 2: Determining the Degree of Labeling (DOL)

This protocol uses UV-Visible spectrophotometry to determine the average number of dye molecules conjugated to each protein molecule.

1. Spectrophotometric Measurement

  • Dilute a small aliquot of the purified labeled protein in a suitable buffer (e.g., PBS) to an appropriate concentration for absorbance measurement (typically Amax < 2.0). [9]

  • Using a 1 cm pathlength cuvette, measure the absorbance of the conjugate solution at two wavelengths:

    • 280 nm (A280): Absorbance of the protein.

    • ~528 nm (Amax): The maximum absorbance of the BDP R6G dye. [2]

2. Calculation of DOL

The DOL is the molar ratio of the dye to the protein.

  • Step A: Calculate the Molar Concentration of the Dye.

    Formula:Molarity_Dye = Amax / (ε_max * pathlength)

    Where ε_max is the molar extinction coefficient of BDP R6G at its λmax (in M⁻¹cm⁻¹) and the pathlength is typically 1 cm.

  • Step B: Calculate the Corrected Protein Absorbance.

    The dye also absorbs light at 280 nm, so a correction must be applied to the A280 measurement. [9, 30]

    Formula:A_protein_corrected = A280 - (Amax * CF280)

    Where CF280 is the correction factor for BDP R6G at 280 nm (0.18). [25]

  • Step C: Calculate the Molar Concentration of the Protein.

    Formula:Molarity_Protein = A_protein_corrected / (ε_protein * pathlength)

    Where ε_protein is the molar extinction coefficient of your specific protein at 280 nm.

  • Step D: Calculate the Degree of Labeling (DOL).

    Formula:DOL = Molarity_Dye / Molarity_Protein

G start Start with Purified BDP R6G-Protein Conjugate measure Measure Absorbance: A280 and Amax (~528 nm) start->measure calc_dye calc_dye measure->calc_dye decision Calculate DOL DOL = [Dye] / [Prot] end Final Degree of Labeling (DOL) decision->end calc_prot_abs calc_prot_abs calc_dye->calc_prot_abs calc_prot_conc calc_prot_conc calc_prot_abs->calc_prot_conc calc_prot_conc->decision

Chemical Reaction Schematic

The conjugation chemistry involves the reaction of the BDP R6G NHS ester with a primary amine on a biomolecule (e.g., the side chain of a lysine residue) to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.

G structstart reac1 BDP R6G-NHS structstart->reac1 + structend prod1 BDP R6G-Protein (Stable Amide Bond) reac1->prod1 pH 8.3-8.5 reac2 Protein-NH₂ (Primary Amine) prod1->structend + prod2 NHS

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low DOL / Poor Labeling Efficiency 1. Presence of primary amines (e.g., Tris buffer) in the protein solution. [10]2. Incorrect pH of the reaction buffer (too acidic). [8]3. Inactive NHS ester due to hydrolysis. [10]4. Insufficient molar excess of the dye.1. Perform buffer exchange into an amine-free buffer (e.g., bicarbonate or phosphate).2. Ensure the reaction buffer pH is between 8.3 and 8.5.3. Prepare the dye stock solution immediately before use in anhydrous DMSO/DMF.4. Increase the molar excess of the dye in the reaction.
High DOL / Protein Precipitation 1. Excessive molar ratio of dye to protein. [18]2. High protein concentration leading to aggregation after labeling.1. Reduce the molar excess of the dye.2. Perform the labeling reaction at a lower protein concentration or add solubilizing agents post-labeling if compatible.
Inaccurate DOL Calculation 1. Incomplete removal of free dye. [9]2. Inaccurate protein or dye concentration measurement.3. Use of incorrect extinction coefficients or correction factor.1. Ensure thorough purification using size-exclusion chromatography.2. Confirm spectrophotometer calibration and dilute samples to be within the linear range.3. Use manufacturer-provided values for ε and CF280 whenever possible.

References

BDP R6G Amine: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of BDP R6G amine, a bright and photostable fluorescent dye, in the field of neuroscience. While direct, published protocols for this compound in neuroscience are limited, its properties as an amine-reactive fluorophore make it a versatile tool for various labeling applications. The following sections detail its characteristics and provide adapted protocols for its use in neuronal tracing and biomolecule conjugation, based on established methods for similar fluorescent dyes.

I. Introduction to this compound

This compound is a borondipyrromethene (BODIPY)-based fluorescent dye with spectral properties similar to Rhodamine 6G (R6G).[1][2][3][4][5] BODIPY dyes are known for their high fluorescence quantum yields, sharp emission peaks, and good photostability, making them excellent choices for fluorescence microscopy. The primary amine group on BDP R6G allows for its conjugation to various molecules through reactions with electrophiles, making it a valuable tool for labeling and tracing in biological systems.

II. Data Presentation: Properties of this compound

The key physical and spectral properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Excitation Maximum (λex) ~530 nm
Emission Maximum (λem) ~548 nm
Molar Extinction Coefficient ~76,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield ~0.96
Molecular Weight ~474.78 g/mol
Solubility Good in DMF, DMSO, and alcohols
Reactive Group Primary Amine

III. Applications in Neuroscience

Given its amine-reactive nature and favorable spectral properties, this compound can be adapted for several key applications in neuroscience research:

  • Neuronal Tracing: Similar to other amine-containing fluorescent tracers like dextran amines, this compound can potentially be used for both anterograde and retrograde neuronal tracing to map neural circuits.

  • Biomolecule Labeling: The amine group allows for the conjugation of BDP R6G to proteins, peptides, and other biomolecules containing reactive groups like NHS esters or isothiocyanates. This is useful for visualizing the localization and dynamics of specific proteins in neurons.

  • Cell Labeling: this compound could be used for labeling cultured neurons for morphological analysis and cell tracking experiments.

IV. Experimental Protocols

The following are detailed, adapted protocols for the potential use of this compound in neuroscience. Note: These protocols are based on established methods for similar amine-reactive dyes and may require optimization for specific experimental conditions.

Protocol 1: Anterograde/Retrograde Neuronal Tracing in Fixed or Live Tissue

This protocol is adapted from methods using fluorescent dextran amines for neuronal tracing.

Materials:

  • This compound

  • Distilled water or saline

  • Micropipettes or fine needles

  • Microinjection apparatus or iontophoresis system

  • Fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC/Rhodamine)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in distilled water or saline to a final concentration of 5-10% (w/v).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Centrifuge the solution to pellet any undissolved particles.

  • Tracer Application (In Vivo or In Vitro):

    • Pressure Injection: Load the this compound solution into a glass micropipette. Under visual guidance (e.g., stereotaxic surgery for in vivo), insert the micropipette into the target brain region and inject a small volume (e.g., 10-100 nL) using a microinjection pump.

    • Iontophoresis: For more localized application, use iontophoresis. Backfill a micropipette with the dye solution and apply a positive current (e.g., 1-5 µA, 7 seconds on/7 seconds off for 10-15 minutes).

  • Survival/Incubation Time:

    • Allow sufficient time for the tracer to be transported along the neuronal processes. This can range from several hours to several days, depending on the distance and the experimental model.

  • Tissue Fixation:

    • Perfuse the animal with saline followed by 4% paraformaldehyde in PBS.

    • Post-fix the dissected brain tissue in the same fixative overnight at 4°C.

  • Sectioning and Imaging:

    • Cryoprotect the tissue (e.g., in 30% sucrose) and section on a cryostat or vibratome.

    • Mount the sections on glass slides.

    • Coverslip with an appropriate mounting medium.

    • Visualize the labeled neurons using a fluorescence microscope with filters appropriate for R6G/TRITC (Excitation: ~530 nm, Emission: ~550 nm).

Protocol 2: Fluorescent Labeling of Proteins with this compound

This protocol is adapted from standard methods for labeling proteins with amine-reactive dyes. In this adapted protocol, we assume the protein of interest has been modified to contain an amine-reactive group (e.g., an NHS ester) to react with the amine of BDP R6G.

Materials:

  • This compound

  • Protein of interest (with an amine-reactive functional group, e.g., NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

  • Purification column (e.g., gel filtration)

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.

  • Prepare this compound Stock Solution:

    • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add the this compound solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye can be used.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS).

    • Collect the fractions containing the protein-dye conjugate.

  • Characterization of the Labeled Protein:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~530 nm (for BDP R6G).

    • The DOL is calculated as: DOL = (A_max × M_protein) / (ε_dye × (A_280 - (A_max × CF_280))) Where:

      • A_max is the absorbance at ~530 nm.

      • A_280 is the absorbance at 280 nm.

      • M_protein is the molecular weight of the protein.

      • ε_dye is the molar extinction coefficient of BDP R6G (~76,000 cm⁻¹M⁻¹).

      • CF_280 is the correction factor (A_280 of the free dye / A_max of the free dye).

V. Mandatory Visualizations

Diagrams of Experimental Workflows

Neuronal_Tracing_Workflow cluster_preparation Preparation cluster_application Application cluster_processing Processing cluster_analysis Analysis prep_dye Prepare 5-10% BDP R6G amine solution injection Microinjection or Iontophoresis into target brain region prep_dye->injection transport Allow for axonal transport (hours to days) injection->transport fixation Perfuse and fix the tissue transport->fixation sectioning Section tissue (cryostat/vibratome) fixation->sectioning imaging Fluorescence Microscopy Imaging sectioning->imaging

Caption: Workflow for neuronal tracing using this compound.

Protein_Labeling_Workflow cluster_reagents Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_protein Prepare protein solution in reaction buffer (pH 8.3-9.0) mixing Mix protein and dye solutions prep_protein->mixing prep_dye Prepare this compound stock solution in DMSO/DMF prep_dye->mixing incubation Incubate for 1-2 hours at room temperature mixing->incubation purify Purify conjugate via gel filtration incubation->purify characterize Characterize by spectrophotometry (DOL) purify->characterize

Caption: Workflow for labeling proteins with this compound.

VI. Conclusion

This compound, with its bright fluorescence and amine-reactivity, presents a promising tool for a range of applications in neuroscience. While specific literature on its use in this field is emerging, the provided adapted protocols for neuronal tracing and biomolecule labeling offer a solid foundation for researchers to explore its potential. As with any new reagent, empirical optimization of concentrations, incubation times, and other experimental parameters is crucial for achieving the best results.

References

Troubleshooting & Optimization

BDP R6G Amine Labeling: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing BDP R6G amine labeling experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of BDP R6G NHS ester to use for labeling my protein?

A1: The optimal concentration of BDP R6G NHS ester is dependent on the specific protein and the desired degree of labeling (DOL). A common starting point is to use a molar excess of the dye to the protein. For BODIPY-based NHS esters, a molar excess of approximately 8-fold has been used as a starting point in published protocols.[1] However, it is crucial to perform an optimization experiment by testing a range of molar excess ratios, for example, from 5-fold to 20-fold, to determine the ideal ratio for your specific application.[2]

Q2: What is the best buffer to use for the this compound labeling reaction?

A2: The recommended buffer for NHS ester labeling reactions is an amine-free buffer with a pH between 7.2 and 8.5.[3] A commonly used buffer is 0.1 M sodium bicarbonate or 0.1 M phosphate buffer at pH 8.3-8.5.[4][5] It is critical to avoid buffers containing primary amines, such as Tris, as they will compete with the target protein for reaction with the NHS ester.

Q3: How should I prepare and store my BDP R6G NHS ester stock solution?

A3: BDP R6G NHS ester should be dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution, typically at a concentration of 1-10 mg/mL. It is recommended to prepare the stock solution immediately before use, as NHS esters are susceptible to hydrolysis. If you need to store the solution, it can be stored in DMF at -20°C for 1-2 months. Always use a high-quality, anhydrous grade of DMSO or DMF to avoid introducing water or amine contaminants that can inactivate the NHS ester.

Q4: How can I determine the degree of labeling (DOL) for my BDP R6G-labeled protein?

A4: The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined using spectrophotometry. This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of BDP R6G (approximately 530 nm). A correction factor is needed to account for the dye's absorbance at 280 nm. The DOL can then be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Hydrolysis of BDP R6G NHS ester: The NHS ester is moisture-sensitive and can be inactivated by hydrolysis.Prepare the dye stock solution fresh in anhydrous DMSO or DMF. Avoid introducing water into the reaction.
Suboptimal pH: The reaction between the NHS ester and the primary amine is pH-dependent. At low pH, the amine is protonated and less reactive, while at very high pH, the NHS ester hydrolyzes rapidly.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. Use a freshly calibrated pH meter to verify the buffer pH.
Presence of competing amines: Buffers like Tris or glycine contain primary amines that will compete with the protein for the dye.Use an amine-free buffer such as PBS or sodium bicarbonate. If the protein solution contains Tris or other primary amines, perform a buffer exchange before labeling.
Inaccessible amine groups on the protein: The primary amines (N-terminus and lysine residues) on the protein may be sterically hindered and not accessible to the dye.Consider denaturing the protein slightly, if its function will not be compromised, to expose more amine groups. Alternatively, you can try a different labeling chemistry that targets other functional groups.
Precipitation of the Labeled Protein Hydrophobicity of the BODIPY dye: BODIPY dyes are known to be hydrophobic. Attaching too many dye molecules can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.Reduce the molar excess of the BDP R6G NHS ester in the labeling reaction to achieve a lower degree of labeling.
Loss of Protein Activity Labeling of critical residues: The BDP R6G dye may have attached to lysine residues that are essential for the protein's biological activity.Try to reduce the degree of labeling by lowering the molar excess of the dye. Alternatively, if the protein has a free cysteine residue, consider using a thiol-reactive maleimide version of the BDP R6G dye for more site-specific labeling.
High Background Staining in Imaging Aggregation of the dye: Due to their hydrophobic nature, BODIPY dyes can form aggregates in aqueous solutions, leading to non-specific staining.Prepare the dye stock solution at a higher concentration in DMSO or ethanol (e.g., 1-10 mM) and then dilute it rapidly into the aqueous labeling buffer with vigorous vortexing immediately before adding it to the protein solution.
Excess unconjugated dye: Free dye that was not removed during the purification step can contribute to high background.Ensure thorough removal of unreacted dye after the labeling reaction using methods like gel filtration, dialysis, or spin columns.

Experimental Protocols

Protocol 1: this compound Labeling of Proteins

This protocol provides a general procedure for labeling a protein with BDP R6G NHS ester. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3)

  • BDP R6G NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., gel filtration or spin desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the BDP R6G NHS Ester Stock Solution:

    • Immediately before use, dissolve the BDP R6G NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the BDP R6G NHS ester stock solution to achieve the desired molar excess (start with an 8-fold molar excess).

    • Slowly add the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, you can add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Purify the Labeled Protein:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration or spin desalting column equilibrated with your desired storage buffer.

Protocol 2: Determining the Degree of Labeling (DOL)

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and at the absorbance maximum of BDP R6G (~530 nm, Amax).

  • Calculate the Degree of Labeling (DOL):

    • The DOL can be calculated using the following formula:

      Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye). For BDP R6G, this is approximately 0.18.

      • ε_protein is the molar extinction coefficient of your protein at 280 nm.

      • ε_dye is the molar extinction coefficient of BDP R6G at its Amax (~76,000 cm⁻¹M⁻¹).

Quantitative Data Summary

Parameter Recommended Value/Range Reference
Reaction pH 7.2 - 8.5
Optimal Reaction pH 8.3 - 8.5
BDP R6G NHS Ester Molar Excess (Starting Point) 8-fold
BDP R6G NHS Ester Molar Excess (Optimization Range) 5-fold to 20-fold
Protein Concentration 2 - 10 mg/mL
BDP R6G NHS Ester Stock Concentration 1 - 10 mg/mL
BDP R6G Extinction Coefficient (ε_dye) ~76,000 cm⁻¹M⁻¹
BDP R6G Correction Factor (CF) ~0.18

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Prepare Protein Prepare Protein Mix Mix Prepare Protein->Mix Prepare Dye Prepare Dye Prepare Dye->Mix Incubate Incubate Mix->Incubate Purify Purify Incubate->Purify Analyze Analyze Purify->Analyze

Caption: Experimental workflow for this compound labeling.

troubleshooting_logic Low Labeling Low Labeling Check pH Check pH Low Labeling->Check pH Is pH 7.2-8.5? Check Buffers Check Buffers Check pH->Check Buffers Yes Adjust pH Adjust pH Check pH->Adjust pH Fresh Dye Fresh Dye Check Buffers->Fresh Dye Amine-free? Buffer Exchange Buffer Exchange Check Buffers->Buffer Exchange Optimize Ratio Optimize Ratio Fresh Dye->Optimize Ratio Yes Prepare New Dye Prepare New Dye Fresh Dye->Prepare New Dye Successful Labeling Successful Labeling Optimize Ratio->Successful Labeling Adjust pH->Low Labeling Buffer Exchange->Low Labeling Prepare New Dye->Low Labeling

Caption: Troubleshooting logic for low labeling efficiency.

References

reducing background fluorescence with BDP R6G amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDP R6G amine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a focus on reducing background fluorescence and achieving high-quality results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. It possesses an aliphatic amine group, making it suitable for conjugation to molecules containing electrophilic groups such as carboxylic acids or N-hydroxysuccinimide (NHS) esters.[1][2] Its bright and photostable fluorescence, with excitation and emission spectra similar to Rhodamine 6G (R6G), makes it a valuable tool for various fluorescence-based applications, including immunofluorescence, fluorescence microscopy, and fluorescence polarization assays.[3][4]

Q2: What are the spectral properties of this compound?

The spectral characteristics of this compound are summarized in the table below.

PropertyValue
Maximum Excitation (λex)530 nm[2]
Maximum Emission (λem)548 nm
Fluorescence Quantum Yield0.96

Q3: What are the main causes of high background fluorescence when using this compound conjugates?

High background fluorescence in experiments using this compound conjugates can generally be attributed to two main sources:

  • Autofluorescence: This is the natural fluorescence emitted by the biological sample itself, including components like NADH, collagen, and elastin. Fixation methods, particularly those using aldehyde-based fixatives like formaldehyde, can also induce autofluorescence.

  • Non-specific Binding: This occurs when the fluorescently labeled molecule (e.g., an antibody) binds to unintended targets within the sample. This can be caused by suboptimal antibody concentrations, insufficient blocking, or inadequate washing steps. Highly charged fluorescent dyes can also contribute to non-specific binding.

Q4: How can I determine the source of high background fluorescence in my experiment?

To effectively troubleshoot, it is crucial to identify the source of the background signal. This can be achieved by including proper controls in your experiment:

  • Unstained Sample Control: An unstained sample that has undergone all the same processing steps (e.g., fixation, permeabilization) will reveal the level of inherent autofluorescence in your sample.

  • Secondary Antibody-Only Control (for immunofluorescence): If you are using a primary and a BDP R6G-conjugated secondary antibody, a control sample incubated only with the secondary antibody will indicate if the secondary antibody is binding non-specifically.

Troubleshooting Guides

High background fluorescence can obscure your specific signal and complicate data interpretation. Use the following guide to diagnose and resolve common issues.

Issue 1: High Background Fluorescence in the Unstained Control

If you observe significant fluorescence in your unstained sample, the primary cause is likely autofluorescence.

Troubleshooting Steps:

  • Choice of Fixative: Aldehyde-based fixatives can increase autofluorescence. Consider using an alcohol-based fixative like ice-cold methanol, which can also permeabilize the cells.

  • Quenching Agents: Treat samples with a quenching agent like sodium borohydride after aldehyde fixation to reduce autofluorescence.

  • Spectral Unmixing: If your imaging system has spectral imaging capabilities, you can use spectral unmixing algorithms to separate the broad emission spectrum of autofluorescence from the specific signal of BDP R6G.

Issue 2: High Background in Stained Samples but Low Background in Controls

This scenario suggests that the high background is due to non-specific binding of your this compound conjugate.

Troubleshooting Steps:

  • Optimize Conjugate Concentration: Using too high a concentration of your fluorescently labeled molecule is a common cause of non-specific binding. It is essential to titrate your conjugate to determine the optimal concentration that provides a high signal-to-noise ratio.

  • Improve Blocking: Insufficient blocking can lead to non-specific binding. Increase the concentration or duration of your blocking step. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the same species as the secondary antibody.

  • Enhance Washing Steps: Inadequate washing can leave unbound conjugate in the sample. Increase the number and duration of wash steps after incubation with the fluorescent conjugate.

  • Use of Detergents: Including a mild detergent like Tween-20 in your washing buffers can help to reduce non-specific interactions.

Experimental Protocols

Protocol: Conjugation of this compound to an Antibody

This protocol provides a general guideline for conjugating this compound to an antibody using an NHS ester crosslinker.

Materials:

  • This compound

  • Antibody to be labeled (at a concentration of at least 2 mg/mL in an amine-free buffer like PBS)

  • Amine-reactive NHS ester crosslinker (e.g., DSG, BS3)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare this compound and NHS Ester: Immediately before use, dissolve the this compound and the NHS ester in DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • First, react the antibody with the NHS ester according to the crosslinker manufacturer's instructions. The molar ratio of NHS ester to antibody will need to be optimized.

    • After the initial incubation, add the dissolved this compound to the activated antibody solution. A common starting point is a 10- to 20-fold molar excess of the dye to the antibody.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Separate the labeled antibody from the unreacted dye and crosslinker using a size-exclusion chromatography column.

Protocol: Immunofluorescence Staining with a BDP R6G-Conjugated Antibody

This protocol outlines the steps for using a BDP R6G-conjugated antibody for immunofluorescence staining of cultured cells.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS or ice-cold 100% Methanol

  • Permeabilization Buffer (if using PFA): 0.1-0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% BSA in PBS with 0.1% Tween-20

  • BDP R6G-conjugated primary or secondary antibody

  • Mounting Medium with DAPI

Procedure:

  • Cell Fixation:

    • PFA Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.

    • Methanol Fixation: Fix cells with ice-cold 100% methanol for 10 minutes at -20°C.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (for PFA-fixed cells): If your target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Blocking: Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.

  • Antibody Incubation:

    • Indirect Staining: Dilute the primary antibody in Blocking Buffer to its optimal concentration and incubate for 1 hour at room temperature or overnight at 4°C. Wash three times with PBS. Then, dilute the BDP R6G-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

    • Direct Staining: Dilute the BDP R6G-conjugated primary antibody in Blocking Buffer and incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.

  • Counterstaining and Mounting: Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.

  • Imaging: Image the samples using a fluorescence microscope with appropriate filters for BDP R6G (Excitation: ~530 nm, Emission: ~550 nm).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps Fixation Cell Fixation (e.g., PFA or Methanol) Washing1 Wash (3x PBS) Fixation->Washing1 Permeabilization Permeabilization (if required) Washing1->Permeabilization Blocking Blocking (e.g., BSA, Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Washing2 Wash (3x PBS) PrimaryAb->Washing2 SecondaryAb BDP R6G-Conjugated Secondary Antibody Washing2->SecondaryAb Washing3 Final Wash (PBS + Tween-20) SecondaryAb->Washing3 Mounting Mounting (with DAPI) Washing3->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: An optimized workflow for immunofluorescence staining using a BDP R6G-conjugated secondary antibody.

troubleshooting_workflow Start High Background Fluorescence Observed CheckUnstained Analyze Unstained Control Sample Start->CheckUnstained HighAutofluorescence High Background in Unstained Control CheckUnstained->HighAutofluorescence Yes LowAutofluorescence Low Background in Unstained Control CheckUnstained->LowAutofluorescence No AutofluorescenceSolutions Source: Autofluorescence Solutions: - Change Fixative - Use Quenching Agent - Spectral Unmixing HighAutofluorescence->AutofluorescenceSolutions NonSpecificBindingSolutions Source: Non-specific Binding Solutions: - Titrate Antibody - Optimize Blocking - Enhance Washing LowAutofluorescence->NonSpecificBindingSolutions

References

Technical Support Center: BDP R6G Amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during BDP R6G amine conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound conjugation efficiency low?

Low conjugation efficiency with BDP R6G NHS ester can stem from several factors. The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is highly dependent on specific reaction conditions. Key areas to investigate include:

  • Incorrect pH: The optimal pH range for NHS ester conjugation is 7.2-8.5.[1] A pH below this range will result in the protonation of primary amines on your protein, rendering them unreactive. Conversely, a pH above this range will accelerate the hydrolysis of the NHS ester, a competing reaction that reduces the amount of dye available for conjugation.[1]

  • Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions.[1] These buffer components will compete with your target molecule for the dye, significantly lowering the conjugation efficiency.

  • Hydrolyzed BDP R6G NHS Ester: NHS esters are moisture-sensitive. Improper storage or handling can lead to hydrolysis, rendering the dye inactive. It is crucial to store the reagent desiccated at -20°C and allow it to equilibrate to room temperature before opening to prevent condensation.[2]

  • Low Protein Concentration: The conjugation reaction is bimolecular, while the competing hydrolysis of the NHS ester is a unimolecular process. At low protein concentrations, the hydrolysis reaction can dominate. It is recommended to use a protein concentration of at least 2 mg/mL.[1]

Q2: My labeled protein is precipitating out of solution. What is the cause and how can I prevent it?

Protein precipitation following conjugation with BDP R6G is often due to the hydrophobic nature of the dye. Over-labeling the protein can significantly increase its overall hydrophobicity, leading to aggregation and precipitation.

To mitigate this, consider the following:

  • Reduce the Molar Excess of the Dye: Start with a lower molar ratio of BDP R6G NHS ester to your protein. A 5- to 20-fold molar excess is a common starting point, but this may need to be optimized for your specific protein.

  • Optimize Reaction Time: Shortening the incubation time can help to limit the degree of labeling.

  • Consider a More Hydrophilic Dye: If precipitation persists, using a PEGylated version of the dye, if available, can increase the hydrophilicity of the final conjugate.

Q3: How should I prepare and handle the BDP R6G NHS ester stock solution?

Proper preparation and handling of the BDP R6G NHS ester stock solution are critical to ensure its reactivity.

  • Use an Anhydrous Solvent: BDP R6G NHS ester has good solubility in anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is essential to use a high-quality, anhydrous grade of these solvents, as any water content will lead to hydrolysis of the NHS ester. Degraded DMF can also contain amines that will react with the dye.

  • Prepare Fresh Solutions: It is best practice to prepare the BDP R6G NHS ester solution immediately before use. Avoid storing the dye in solution, even at low temperatures, as its stability is significantly reduced compared to its solid form.

Q4: After purification, I have no protein in my eluate. What could be the problem?

If you are using affinity chromatography for purification and observe no protein in the eluate, several factors could be at play:

  • Protein Precipitation on the Column: The increased hydrophobicity of the labeled protein can cause it to precipitate on the purification column.

  • Inefficient Elution: The elution conditions may be too mild to release the labeled protein from the resin. You may need to optimize your elution buffer by adjusting the pH or the concentration of the eluting agent.

  • Protein Loss During Washing Steps: Conversely, your wash conditions could be too stringent, causing the labeled protein to be washed away before elution.

Quantitative Data Summary

The success of your this compound conjugation is highly dependent on several key parameters. The following table summarizes the recommended ranges for these parameters.

ParameterRecommended RangeNotes
pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)Lower pH reduces amine reactivity; higher pH increases NHS ester hydrolysis.
Temperature 4°C to Room TemperatureLower temperatures can minimize hydrolysis but may require longer incubation times.
Incubation Time 0.5 - 4 hours (or overnight at 4°C)Optimization is often required for specific proteins and desired degrees of labeling.
Protein Concentration ≥ 2 mg/mLHigher concentrations favor the bimolecular conjugation reaction over unimolecular hydrolysis.
Molar Excess of Dye 5- to 20-foldThis is a starting point and should be optimized to achieve the desired degree of labeling and avoid protein precipitation.
Solvent for Dye Anhydrous DMSO or DMFEnsure the solvent is high-quality and amine-free.

Experimental Protocols

General Protocol for Protein Labeling with BDP R6G NHS Ester

This protocol provides a general guideline. Optimization will likely be necessary for your specific protein and experimental goals.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • BDP R6G NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the BDP R6G NHS Ester Stock Solution: Immediately before use, dissolve the BDP R6G NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Initiate the Conjugation Reaction: While gently vortexing the protein solution, add the calculated amount of the BDP R6G NHS ester stock solution. The final concentration of the organic solvent in the reaction mixture should not exceed 10%.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purify the Conjugate: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by using another suitable purification method like dialysis.

Mandatory Visualizations

This compound Conjugation Troubleshooting Workflow

TroubleshootingWorkflow start Start: Poor this compound Conjugation check_reagents 1. Check Reagents & Buffers start->check_reagents sub_reagents1 Is BDP R6G NHS ester fresh & stored properly? check_reagents->sub_reagents1 check_reaction_conditions 2. Verify Reaction Conditions sub_conditions1 Is pH within 7.2-8.5? check_reaction_conditions->sub_conditions1 check_protein 3. Assess Protein Integrity & Solubility sub_protein1 Is protein aggregated post-conjugation? check_protein->sub_protein1 analyze_results 4. Analyze Conjugate & Troubleshoot Purification sub_analysis1 Low/no protein in eluate? analyze_results->sub_analysis1 success Successful Conjugation sub_reagents2 Is buffer amine-free (e.g., no Tris, glycine)? sub_reagents1->sub_reagents2 Yes action_reagents1 Action: Use fresh dye, ensure proper storage. sub_reagents1->action_reagents1 No sub_reagents3 Is dye solvent (DMSO/DMF) anhydrous? sub_reagents2->sub_reagents3 Yes action_reagents2 Action: Buffer exchange to PBS, HEPES, or bicarbonate. sub_reagents2->action_reagents2 No sub_reagents3->check_reaction_conditions Yes action_reagents3 Action: Use fresh, high-quality anhydrous solvent. sub_reagents3->action_reagents3 No sub_conditions2 Is protein concentration >= 2 mg/mL? sub_conditions1->sub_conditions2 Yes action_conditions1 Action: Adjust pH of reaction buffer. sub_conditions1->action_conditions1 No sub_conditions3 Is molar ratio of dye to protein optimized? sub_conditions2->sub_conditions3 Yes action_conditions2 Action: Concentrate protein. sub_conditions2->action_conditions2 No sub_conditions3->check_protein Yes action_conditions3 Action: Test a range of molar ratios. sub_conditions3->action_conditions3 No sub_protein2 Is protein losing activity? sub_protein1->sub_protein2 No action_protein1 Action: Reduce molar excess of dye, shorten reaction time. sub_protein1->action_protein1 Yes sub_protein2->analyze_results No action_protein2 Action: Lower degree of labeling. sub_protein2->action_protein2 Yes sub_analysis1->success No action_analysis1 Action: Check for precipitation on column, optimize elution/wash buffers. sub_analysis1->action_analysis1 Yes action_reagents1->check_reagents action_reagents2->check_reagents action_reagents3->check_reagents action_conditions1->check_reaction_conditions action_conditions2->check_reaction_conditions action_conditions3->check_reaction_conditions action_protein1->check_reaction_conditions action_protein2->check_reaction_conditions action_analysis1->analyze_results

Caption: A logical workflow for troubleshooting poor this compound conjugation.

Competing Reactions in BDP R6G NHS Ester Conjugation

CompetingReactions BDP_R6G_NHS BDP R6G NHS Ester Conjugated_Protein BDP R6G-Conjugated Protein BDP_R6G_NHS->Conjugated_Protein Desired Reaction (Aminolysis) Hydrolyzed_Dye Hydrolyzed BDP R6G BDP_R6G_NHS->Hydrolyzed_Dye Competing Reaction (Hydrolysis) Protein_Amine Protein-NH2 Water H2O

References

Technical Support Center: BDP R6G Amine Photobleaching

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and preventing the photobleaching of BDP R6G amine and other BODIPY-family fluorophores during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) family.[1][2][3][4] It is spectrally similar to Rhodamine 6G (R6G), with an excitation maximum around 530 nm and an emission maximum around 548 nm.[2] Key properties include a high fluorescence quantum yield (approaching 0.96), a large extinction coefficient, and excellent photostability compared to many other dyes like fluorescein. Its amine group allows for covalent conjugation to biomolecules. These properties make it a versatile tool for fluorescence microscopy, molecular labeling, and flow cytometry.

Q2: What is photobleaching and what causes it?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce. The primary cause involves the fluorophore absorbing light energy and transitioning from its ground state to an excited singlet state. While most molecules relax by emitting a photon (fluorescence), some can transition to a long-lived, highly reactive excited triplet state. In this triplet state, the dye can react with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.

Q3: Are BODIPY dyes like this compound susceptible to photobleaching?

Yes. While BODIPY dyes are known for being significantly more photostable than traditional fluorophores like fluorescein, they are not immune to photobleaching, especially under conditions of high-intensity laser illumination or prolonged exposure. The mechanisms involving the triplet state and reactive oxygen species are still relevant for BODIPY dyes.

Troubleshooting Guide

Problem: My this compound fluorescence signal is fading too quickly.

Rapid signal loss is a common issue in fluorescence imaging. The following troubleshooting workflow can help identify and resolve the cause of premature photobleaching.

G Troubleshooting Workflow for this compound Photobleaching cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions cluster_outcome Desired Outcome Problem Rapid Signal Fading (Photobleaching) Cause1 Imaging Parameters Too Harsh Problem->Cause1 Cause2 Specimen Environment Promotes Bleaching Problem->Cause2 Cause3 Mounting Medium Lacks Protection Problem->Cause3 Sol1 Optimize Acquisition Settings Cause1->Sol1 Adjust laser power, exposure time, frame rate Sol3 Reduce Oxygen Availability Cause2->Sol3 Implement oxygen scavenging system Sol2 Use Antifade Reagents Cause3->Sol2 Prepare or purchase antifade mounting medium Outcome Stable Fluorescence Signal for Imaging Sol1->Outcome Sol2->Outcome Sol3->Outcome

Caption: A logical workflow to diagnose and solve rapid photobleaching issues.

Data Presentation: Efficacy of Antifade Strategies

Antifade StrategyActive Agent(s)Principle of ActionExpected Photostability ImprovementKey Considerations
Control (No Antifade) None-1x (Baseline)Prone to rapid photobleaching.
N-Propyl Gallate (NPG) n-propyl gallateFree radical scavenger.~10xEffective and inexpensive. Can be prepared in-house. May reduce initial fluorescence intensity slightly.
DABCO 1,4-diazabicyclo[2.2.2]octaneFree radical scavenger.5x - 10xLess toxic than some agents but can be less effective than PPD. May adversely affect gold nanoparticles in correlative microscopy.
Oxygen Scavenging Glucose Oxidase + CatalaseEnzymatically removes dissolved oxygen.>20xHighly effective. Primarily for live-cell imaging or unmounted samples. Can deplete cellular ATP in live cells.
Commercial Media e.g., VECTASHIELD®, ProLong™Proprietary mix of scavengers & quenchers.10x - 50x+Optimized, validated formulations. Some may not be ideal for BODIPY dyes (check manufacturer notes).

Experimental Protocols & Methodologies

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol describes how to prepare a widely used, effective, and inexpensive antifade mounting medium.

  • Prepare Stock Solutions:

    • 10X PBS: Prepare a 10X stock solution of Phosphate Buffered Saline at your desired pH (typically 7.4).

    • 20% NPG Stock: Prepare a 20% (w/v) stock solution of n-propyl gallate (Sigma P3130 or equivalent) in either dimethyl formamide (DMF) or dimethyl sulfoxide (DMSO). Note: NPG does not dissolve well in aqueous solutions.

  • Prepare Final Mounting Medium (e.g., for 10 mL):

    • In a small beaker or conical tube, combine 9 mL of glycerol (ACS grade, 99-100% purity) with 1 mL of your 10X PBS stock solution.

    • Mix thoroughly by vortexing or with a magnetic stirrer.

    • While stirring rapidly, slowly add 100 µL of the 20% NPG stock solution dropwise.

    • The final concentration of NPG will be approximately 0.2%.

  • Storage:

    • Aliquot the final medium into microcentrifuge tubes.

    • Store at -20°C, protected from light. The medium is stable for many months.

Protocol 2: Preparation of DABCO Antifade Mounting Medium

1,4-Diazabicyclo[2.2.2]octane (DABCO) is another common and effective antifade reagent.

  • Prepare Mounting Medium (e.g., for 25 mL):

    • Combine 22.5 mL of glycerol with 2.5 mL of 10X PBS in a suitable container.

    • Add 0.625 g of DABCO (Sigma D2522 or equivalent) to achieve a final concentration of 2.5% (w/v).

    • Dissolve the DABCO by mixing, possibly with gentle heating (e.g., 50°C) and rocking.

    • Adjust the pH to 8.5-9.0 using dilute HCl or NaOH. This pH range is optimal for many fluorophores.

  • Storage:

    • Aliquot and store at -20°C, protected from light.

Visualizations: Mechanisms and Workflows

The Photobleaching Pathway

The following diagram illustrates the simplified photophysical processes leading to photobleaching. Antifade agents work by interfering with the triplet state or the subsequent reaction with oxygen.

G Simplified Jablonski Diagram & Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Light Excitation) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Quenching (Antifade Action) Bleached Photobleached State (Non-Fluorescent) T1->Bleached Reaction with ³O₂ (Chemical Destruction) O2 Molecular Oxygen (³O₂)

Caption: Key electronic state transitions leading to fluorescence or photobleaching.

General Experimental Workflow for Sample Mounting

Proper sample preparation and mounting are critical for preventing photobleaching. This workflow outlines the key steps for preparing fixed samples for imaging.

G Experimental Workflow for Mounting Fixed Samples Start Start: Cells/Tissue on Slide Fix Fixation (e.g., PFA) Start->Fix Perm Permeabilization (e.g., Triton X-100) Fix->Perm Block Blocking (e.g., BSA) Perm->Block Stain Staining with This compound Conjugate Block->Stain Wash Washing Steps Stain->Wash Mount Mount with Antifade Medium Wash->Mount Image Image Sample Mount->Image

Caption: A typical workflow for preparing fluorescently labeled fixed samples.

References

solving BDP R6G amine solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDP R6G amine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorescent dye based on a borondipyrromethene (BODIPY) scaffold.[1][2][3] Its spectral properties are similar to the well-known Rhodamine 6G (R6G) dye. The key feature of this molecule is its terminal amine group, which allows for its covalent attachment to other molecules.[4] This makes it a valuable tool for fluorescently labeling and visualizing biomolecules such as proteins and peptides in various research applications, most notably in copper-catalyzed "Click chemistry".[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and longevity of this compound, it should be stored as a solid powder at -20°C in a dark, desiccated environment. When in solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to one month.

Q3: In which solvents is this compound soluble?

A3: this compound is generally reported to have good solubility in several common organic solvents. These include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. For in vivo studies, specific formulations containing DMSO along with surfactants and other vehicles are often used.

Q4: Can I use this compound for live-cell imaging?

A4: While this compound is a fluorescent dye, its suitability for live-cell imaging depends on the specific experimental context, including the cell type, the molecule it is conjugated to, and the overall experimental design. The toxicity of the final conjugate and the solvents used for dissolution should be carefully considered.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving this compound.

Problem Potential Cause Recommended Solution
The this compound powder is not dissolving in my chosen solvent. The chosen solvent may not be optimal. The concentration may be too high.- Start by attempting to dissolve a small amount of the powder in DMSO, which is the most commonly recommended solvent. - If DMSO fails, test other organic solvents such as DMF or ethanol. - To aid dissolution, you can try gentle warming, vortexing, or sonication.
After initial dissolution, a precipitate forms when I add the stock solution to my aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is too low to maintain the solubility of the this compound conjugate.- Minimize the volume of the stock solution added to the aqueous buffer. - Consider using a co-solvent system if your experimental conditions permit. - For some applications, the use of surfactants or other formulating agents might be necessary to improve aqueous solubility.
I am observing unexpected fluorescence or background noise in my experiment. The this compound may not be fully dissolved, leading to the presence of fluorescent aggregates. The dye may have degraded due to improper storage or handling.- Ensure complete dissolution of the powder before use. Centrifuge the stock solution and use the supernatant if you suspect the presence of undissolved particles. - Always store the product in a dark and dry environment to prevent photobleaching and degradation.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol describes the preparation of a stock solution in DMSO, a commonly used solvent for this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the desired amount of this compound powder and place it in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles. If needed, centrifuge the tube at high speed for a few minutes and carefully transfer the supernatant to a new tube.

  • Store the stock solution at -20°C or -80°C in a light-protected container.

Quantitative Data Summary

The following table summarizes the known solubility properties of this compound. Please note that specific quantitative values (mg/mL) are not widely published, and the information is based on qualitative descriptions from various suppliers.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)GoodRecommended as the primary solvent for creating stock solutions.
Dimethylformamide (DMF)GoodAn alternative to DMSO.
Alcohols (e.g., Ethanol)GoodCan be used as a solvent.
WaterPoorNot recommended as a primary solvent.

For in vivo applications, the following formulations have been suggested:

  • Injection Formulation 1: 10% DMSO, 5% Tween 80, 85% Saline

  • Injection Formulation 2: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline

  • Injection Formulation 3: 10% DMSO, 90% Corn oil

Visualizations

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical experimental workflow for labeling a target molecule with this compound using a crosslinker.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis prep_dye Dissolve this compound in DMSO conjugate Add Dissolved this compound to Activated Target prep_dye->conjugate Add to reaction prep_target Prepare Target Molecule (e.g., Protein in Buffer) activate_target Activate Target Molecule with Crosslinker prep_target->activate_target prep_crosslinker Prepare Crosslinker Solution (e.g., NHS Ester) prep_crosslinker->activate_target activate_target->conjugate incubation Incubate Reaction Mixture conjugate->incubation purify Purify Labeled Conjugate (e.g., Dialysis, Chromatography) incubation->purify analyze Characterize and Quantify Labeled Conjugate purify->analyze

Bioconjugation workflow for this compound.
Logical Relationship for Troubleshooting Solubility

This diagram outlines the logical steps to follow when troubleshooting solubility issues with this compound.

G start Start: Dissolve this compound solvent_choice Choose Primary Solvent: DMSO start->solvent_choice dissolution_attempt Attempt Dissolution (Vortex, Gentle Heat) solvent_choice->dissolution_attempt is_dissolved Is it Fully Dissolved? dissolution_attempt->is_dissolved success Success: Proceed with Experiment is_dissolved->success Yes troubleshoot Troubleshoot is_dissolved->troubleshoot No precipitation Precipitation in Aqueous Buffer? success->precipitation check_concentration Is Concentration Too High? troubleshoot->check_concentration try_dmf_etoh Try Alternative Solvents: DMF or Ethanol try_dmf_etoh->dissolution_attempt check_concentration->try_dmf_etoh No dilute Dilute and Retry check_concentration->dilute Yes dilute->dissolution_attempt precipitation:e->success:w No, continue adjust_protocol Adjust Protocol: - Lower Stock Volume - Use Co-solvents precipitation->adjust_protocol Yes adjust_protocol->success

Troubleshooting logic for this compound solubility.

References

BDP R6G amine stability in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDP R6G amine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class. It is spectrally similar to Rhodamine 6G (R6G). Its key spectral properties are:

  • Excitation Maximum: ~530 nm[1][2]

  • Emission Maximum: ~548 nm[1][2]

  • Fluorescence Quantum Yield: ~0.96[1]

Q2: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability of the dye.

  • Solid Form: Store at -20°C in the dark, desiccated. It is stable for up to 24 months under these conditions. For short-term shipping, room temperature for up to 3 weeks is acceptable.

  • In Solvent: For solutions in organic solvents like DMSO, DMF, or alcohols, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.

Q3: How does pH affect the stability and fluorescence of this compound in aqueous buffers?

The fluorescence of the BDP R6G core is generally stable and has little dependence on pH in the physiological range. However, the presence of the terminal aliphatic amine group can lead to pH-dependent behavior, especially in acidic conditions. Below pH 4, the amine group can become protonated, which may alter the dye's electronic properties, leading to changes in absorption and potentially enhanced fluorescence.

Q4: Is this compound stable to photobleaching?

BODIPY dyes, including BDP R6G, are known for their high photostability. However, like all fluorescent dyes, they will eventually photobleach with prolonged exposure to high-intensity light. It is always recommended to protect dye solutions and stained samples from excessive light.

Q5: What is the solubility of this compound in aqueous buffers?

This compound is readily soluble in organic solvents such as DMSO, DMF, and alcohols. Like many BODIPY dyes, it has limited solubility in purely aqueous solutions, which can lead to aggregation. To prepare aqueous buffer solutions, it is recommended to first dissolve the dye in a small amount of a water-miscible organic solvent like DMSO and then dilute it into the desired buffer with vigorous vortexing. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the biological system.

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal After Labeling
Possible Cause Troubleshooting Steps
Dye Degradation Verify the age and storage conditions of your this compound stock. If improperly stored, the dye may have degraded. Prepare a fresh stock solution from a new vial of dye.
Fluorescence Quenching due to Aggregation This compound can aggregate in aqueous buffers, leading to self-quenching. Ensure the dye is fully dissolved in the buffer. Try decreasing the dye concentration or adding a small percentage of an organic co-solvent (e.g., DMSO) to the buffer to improve solubility.
Environmental Quenching The local environment of the conjugated dye on the biomolecule can cause quenching. Proximity to certain amino acid residues (like tryptophan) can quench fluorescence. This is an inherent property of the labeled molecule. Consider modifying the linker length or the labeling site if possible.
Incorrect Buffer pH While generally pH-insensitive in the neutral range, extreme pH values can affect fluorescence. Confirm the pH of your buffer. For conjugation reactions, a slightly basic pH (8.0-9.0) is often used to ensure the target amines are deprotonated, but this can also increase the risk of hydrolysis for some reactive dyes. For this compound, ensure the pH is not strongly acidic, which could alter its fluorescent properties.
Photobleaching Excessive exposure to excitation light during imaging can lead to photobleaching. Minimize light exposure by using neutral density filters, reducing exposure times, and acquiring only the necessary number of images.
Issue 2: Precipitate Formation in the Buffer
Possible Cause Troubleshooting Steps
Low Aqueous Solubility This compound is hydrophobic. When a concentrated stock in an organic solvent is diluted into an aqueous buffer, it can precipitate if the final concentration exceeds its solubility limit. Increase the volume of the aqueous buffer for dilution, ensure rapid mixing, or slightly increase the percentage of the organic co-solvent.
Aggregation At higher concentrations, the dye molecules can aggregate and form precipitates. Work with more dilute solutions whenever possible.
Buffer Incompatibility Certain buffer components at high concentrations could potentially salt out the dye. If possible, test the solubility in a few different common biological buffers (e.g., PBS, Tris-HCl, HEPES).
Issue 3: Inconsistent or Unstable Fluorescence Readings Over Time

| Possible Cause | Troubleshooting Steps | | Photodegradation | Continuous or repeated measurements with high-intensity light will cause photodegradation. Use the lowest possible excitation power and exposure time that provides an adequate signal. If possible, perform measurements on fresh samples for each time point. | | Chemical Degradation in Buffer | The dye may be slowly reacting with components in the buffer or degrading over time. This can be accelerated by temperature and light. Prepare fresh solutions of the dye in the buffer for each experiment. If long-term stability is required, a stability study should be performed (see Experimental Protocols section). | | Buffer Evaporation | Over long experiments, evaporation from the sample well can concentrate the dye and buffer components, leading to changes in fluorescence. Use appropriate plate seals or an environmental chamber to minimize evaporation. |

Quantitative Data on Stability

General Stability Observations for BODIPY Dyes:

Condition General Observation Recommendation
pH Generally stable in the physiological pH range (6-8). Fluorescence may be altered at very acidic pH (<4).Maintain buffer pH within the 6-9 range for optimal performance.
Temperature Higher temperatures can accelerate degradation.For long-term storage of solutions, keep at ≤ -20°C. For experiments, use the lowest practical temperature.
Light High photostability, but will photobleach under intense or prolonged illumination.Minimize exposure to light. Use amber tubes and protect samples from ambient light.
Buffer Components Tris buffer can sometimes react with certain molecules, especially at basic pH. Phosphate buffers are generally inert. Avoid buffers with primary amine groups (like Tris) if performing a reaction where this compound is intended to be the only nucleophile.PBS and HEPES are generally good starting points. The choice of buffer should be guided by the experimental requirements.

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Aqueous Buffer

This protocol provides a method to determine the stability of this compound in a user-defined aqueous buffer by monitoring its fluorescence intensity over time.

1. Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer of interest (e.g., PBS, Tris-HCl, HEPES) at the desired pH

  • Black, clear-bottom 96-well plate

  • Fluorometer/plate reader with appropriate excitation and emission filters for BDP R6G (Excitation: ~530 nm, Emission: ~548 nm)

  • Incubator or water bath set to the desired experimental temperature

  • Aluminum foil

2. Procedure:

  • Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solutions: Dilute the 1 mM stock solution into your aqueous buffer of interest to a final concentration of 1 µM. Prepare enough solution for all your time points. Note: Add the DMSO stock to the buffer while vortexing to ensure rapid and uniform mixing and to minimize precipitation.

  • Aliquot into 96-well Plate: Aliquot 100 µL of the 1 µM working solution into multiple wells of the 96-well plate. Prepare triplicate wells for each time point and condition to be tested.

  • Initial Fluorescence Measurement (T=0): Immediately after aliquoting, measure the fluorescence intensity of the wells designated for the T=0 time point.

  • Incubation:

    • For Photostability: Place the plate in the fluorometer and take readings at regular intervals (e.g., every 5-10 minutes) with continuous or intermittent exposure to the excitation light.

    • For Thermal/Chemical Stability: Cover the plate with aluminum foil to protect it from light and place it in an incubator at the desired temperature.

  • Subsequent Fluorescence Measurements: At each designated time point (e.g., 1, 2, 4, 8, 24 hours), remove the plate from the incubator, allow it to equilibrate to room temperature for 15 minutes, and then measure the fluorescence intensity.

  • Data Analysis:

    • Average the fluorescence readings from the triplicate wells for each time point.

    • Normalize the data by dividing the average fluorescence at each time point by the average fluorescence at T=0.

    • Plot the normalized fluorescence intensity versus time to visualize the stability of this compound under your experimental conditions.

Visualizations

Experimental_Workflow_for_Stability_Assessment Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_measurement Measurement & Incubation cluster_analysis Data Analysis prep_stock Prepare 1 mM this compound stock in DMSO prep_working Dilute stock to 1 µM in aqueous buffer prep_stock->prep_working aliquot Aliquot into 96-well plate (triplicates) prep_working->aliquot measure_t0 Measure initial fluorescence (T=0) aliquot->measure_t0 incubate Incubate under test conditions (e.g., 37°C, dark) measure_t0->incubate measure_tx Measure fluorescence at defined time points incubate->measure_tx avg_replicates Average triplicate readings measure_tx->avg_replicates normalize Normalize to T=0 avg_replicates->normalize plot Plot normalized fluorescence vs. time normalize->plot

Caption: Workflow for assessing this compound stability.

Logical_Relationship_Troubleshooting Troubleshooting Logic for Low Fluorescence start Low Fluorescence Signal check_dye Is the dye stock solution fresh and properly stored? start->check_dye check_conc Is dye aggregation possible? check_dye->check_conc Yes replace_dye Prepare fresh dye stock check_dye->replace_dye No check_env Could there be environmental quenching? check_conc->check_env No reduce_conc Decrease dye concentration or improve solubility check_conc->reduce_conc Yes inherent_prop Inherent property of conjugate. Consider redesign. check_env->inherent_prop Yes

Caption: Troubleshooting low fluorescence signals.

References

Technical Support Center: BDP R6G Amine and Fluorescence Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDP R6G amine and other fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of pH on the fluorescence of this compound?

This compound is a borondipyrromethene dye that is analogous to BODIPY® R6G. A key feature of this dye is its bright and photostable fluorescence that exhibits little dependence on pH in typical biological ranges.[][2][3] This stability makes it a reliable fluorescent label for various applications where pH may fluctuate.

However, it is important to note that while this compound itself is not pH-sensitive, the broader family of rhodamine and BODIPY dyes can be chemically modified to create fluorescent pH indicators. This is often achieved by introducing specific chemical groups that undergo protonation or deprotonation with changes in pH, leading to a change in fluorescence.[4] This mechanism often involves a pH-dependent equilibrium between a fluorescent "on" state and a non-fluorescent "off" state.

Q2: My fluorescent signal is weak or absent. What are the possible causes?

A weak or non-existent fluorescent signal can be attributed to several factors, ranging from the experimental setup to the properties of the dye itself. Common causes include:

  • Low Concentration: The concentration of this compound may be too low for detection.

  • Photobleaching: Prolonged exposure to excitation light can lead to the irreversible degradation of the fluorophore.

  • Fluorescence Quenching: High concentrations of the dye can lead to self-quenching (aggregation-induced quenching), where the fluorescent molecules interact and dissipate energy non-radiatively.[] Quenching can also be caused by environmental factors or interactions with other molecules in the sample.

  • Incorrect Filter Sets: The excitation and emission filters on the microscope or plate reader must be appropriate for the spectral properties of this compound (Excitation max ~530 nm, Emission max ~548 nm).

  • Suboptimal Buffer Conditions: While this compound is largely pH-insensitive, extreme pH values or the presence of certain ions in the buffer could potentially affect fluorescence.

Q3: I am observing high background fluorescence. How can I reduce it?

High background fluorescence can obscure the signal from your labeled sample. Here are some strategies to minimize it:

  • Washing Steps: Ensure adequate and thorough washing steps to remove any unbound or non-specifically bound dye.

  • Blocking: For applications involving antibodies, use an appropriate blocking agent to prevent non-specific binding.

  • Solvent Purity: Use high-purity solvents for preparing your samples, as impurities can sometimes be fluorescent.

  • Autofluorescence: Biological samples can exhibit natural fluorescence (autofluorescence). To mitigate this, you can use spectral unmixing techniques if your imaging system supports it, or select fluorophores with emission spectra that do not overlap with the autofluorescence spectrum.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during fluorescence experiments with this compound.

Problem Possible Cause Recommended Solution
Weak or No Signal Low dye concentration Increase the concentration of this compound used for labeling or in the final sample.
Photobleaching Reduce the exposure time to the excitation light. Use a lower light intensity. Use an anti-fade mounting medium if applicable.
Fluorescence Quenching Optimize the dye concentration to avoid self-quenching. Ensure the buffer does not contain quenching agents.
Incorrect instrument settings Verify that the excitation and emission wavelengths on your instrument are set correctly for this compound (Ex: 530 nm, Em: 548 nm).
High Background Incomplete removal of unbound dye Increase the number and duration of washing steps.
Non-specific binding If applicable, use a suitable blocking buffer before adding the fluorescent probe.
Sample Autofluorescence Measure the fluorescence of an unstained control sample to determine the level of autofluorescence. Use appropriate filters or spectral imaging to subtract the background.
Signal Instability Photobleaching As above, minimize light exposure.
Environmental Sensitivity Although this compound is stable, ensure the temperature and chemical environment of your sample are consistent.
Precipitation of the dye Ensure the dye is fully dissolved in a suitable solvent before adding it to your sample. This compound has good solubility in DMF, DMSO, and alcohols.

Experimental Protocols

Protocol: Determining the pH Sensitivity of a Fluorescent Dye

This protocol provides a general method for assessing the effect of pH on the fluorescence intensity of a dye like this compound.

Materials:

  • This compound (or other fluorescent dye)

  • A series of buffers covering a wide pH range (e.g., pH 4 to pH 10)

  • Spectrofluorometer or fluorescence microplate reader

  • Cuvettes or microplates suitable for fluorescence measurements

  • pH meter

Methodology:

  • Prepare a Stock Solution: Dissolve the fluorescent dye in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Prepare Working Solutions: Dilute the stock solution in each of the different pH buffers to a final, consistent concentration. Ensure the final concentration of the organic solvent from the stock solution is low (typically <1%) to avoid affecting the buffer pH or dye solubility.

  • Measure Fluorescence:

    • Set the excitation and emission wavelengths on the spectrofluorometer appropriate for the dye (for this compound, Ex: ~530 nm, Em: ~548 nm).

    • Measure the fluorescence intensity of a blank sample (buffer only) for each pH value to determine the background.

    • Measure the fluorescence intensity of each dye-containing working solution.

  • Data Analysis:

    • Subtract the background fluorescence from the sample fluorescence for each pH point.

    • Plot the corrected fluorescence intensity as a function of pH.

Data Presentation:

The results of the pH sensitivity experiment can be summarized in a table for clear comparison.

pHAverage Fluorescence Intensity (a.u.)Standard Deviation
4.0
5.0
6.0
7.0
8.0
9.0
10.0

Visualizations

a cluster_troubleshooting Troubleshooting Workflow start Fluorescence Experiment issue Problem Encountered? start->issue weak_signal Weak or No Signal issue->weak_signal Yes high_background High Background issue->high_background Yes unstable_signal Unstable Signal issue->unstable_signal Yes end Successful Experiment issue->end No solution Implement Solution weak_signal->solution high_background->solution unstable_signal->solution solution->start

Caption: A flowchart for troubleshooting common fluorescence experiment issues.

b cluster_ph_effect pH Effect on Amine-Modified Rhodamine Dyes low_ph Low pH (Acidic) quinone Quinone Form (Fluorescent 'ON') low_ph->quinone Protonation high_ph High pH (Basic) spirolactam Spirolactam Form (Non-Fluorescent 'OFF') high_ph->spirolactam Deprotonation quinone->high_ph Deprotonation spirolactam->low_ph Protonation

Caption: The general mechanism of pH-sensitivity in amine-modified rhodamine dyes.

References

Technical Support Center: Purification of BDP R6G Amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unconjugated BDP R6G amine following a bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound from my protein conjugate?

A1: Residual-free this compound can lead to inaccurate quantification of conjugation efficiency (degree of labeling), high background fluorescence in imaging applications, and potential off-target effects in cell-based or in vivo studies.[1][2] Thorough purification ensures that the observed fluorescence is directly attributable to the conjugated protein, leading to reliable and reproducible experimental results.

Q2: What are the primary methods for removing unconjugated this compound?

A2: The most common and effective methods for removing small molecule dyes like this compound (MW: ~475 Da) from much larger protein conjugates (e.g., an antibody at ~150 kDa) are size-exclusion chromatography (SEC), dialysis, tangential flow filtration (TFF), and reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4][5]

Q3: How do I choose the best purification method for my experiment?

A3: The choice of method depends on factors such as sample volume, protein concentration, the required purity level, and available equipment.

  • Size-Exclusion Chromatography (SEC) is a reliable method for most lab-scale purifications, offering good separation of the conjugate from the free dye.

  • Dialysis is a simple and cost-effective method suitable for larger volumes but can be time-consuming.

  • Tangential Flow Filtration (TFF) is highly efficient for processing large sample volumes and for concentrating the sample simultaneously.

  • Reverse-Phase HPLC (RP-HPLC) offers the highest resolution and is ideal for analytical purposes or when very high purity is required, but it may be less suitable for large-scale preparative work due to potential protein denaturation.

Q4: What is a suitable molecular weight cut-off (MWCO) for a dialysis membrane to remove this compound?

A4: A general rule of thumb is to select a membrane with an MWCO that is at least 10-20 times the molecular weight of the molecule to be removed. Given that this compound has a molecular weight of approximately 475 Da, a dialysis membrane with a MWCO of 3.5 kDa to 10 kDa is recommended for efficient removal while ensuring high recovery of a typical antibody conjugate (~150 kDa).

Q5: How can I quantify the amount of remaining free dye after purification?

A5: The degree of labeling (DOL) and the presence of free dye can be assessed spectrophotometrically. By measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of BDP R6G (~530 nm), you can calculate the DOL. To specifically quantify free dye, you can analyze the purification flow-through or filtrate using techniques like thin-layer chromatography (TLC) or analytical RP-HPLC.

Q6: What could be the reason for high background fluorescence in my imaging experiment even after purification?

A6: High background fluorescence can stem from several factors:

  • Incomplete removal of free dye : The chosen purification method may not have been sufficient. Consider repeating the purification step or using a more stringent method.

  • Non-specific binding of the conjugate : The labeled protein itself might be binding non-specifically to your cells or tissue. Optimizing blocking steps and antibody concentrations can help mitigate this.

  • Autofluorescence : The biological sample itself may exhibit natural fluorescence. Imaging an unstained control sample can help determine the level of autofluorescence.

  • Over-labeling : An excessively high degree of labeling can sometimes lead to aggregation and non-specific binding.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of unconjugated this compound.

Problem 1: High Levels of Free Dye Remain After Purification
Possible Cause Recommended Solution
Size-Exclusion Chromatography (SEC): Inadequate resolution between the conjugate and free dye.- Ensure the column length is sufficient for good separation.- Select a resin with a fractionation range appropriate for separating small molecules from large proteins (e.g., Sephadex G-25 or equivalent).- Optimize the flow rate; a slower flow rate can improve resolution.
Dialysis: Inefficient diffusion of the free dye.- Increase the volume of the dialysis buffer (dialysate) significantly (at least 200-500 times the sample volume).- Increase the frequency of buffer changes (e.g., every 2-4 hours for the first two changes, then overnight).- Ensure proper mixing of the dialysate.- Confirm the MWCO of the dialysis membrane is appropriate (e.g., 3.5-10 kDa).
Tangential Flow Filtration (TFF): Incorrect membrane cut-off or insufficient diafiltration volumes.- Verify that the MWCO of the TFF membrane is suitable (e.g., 10-30 kDa).- Perform a sufficient number of diafiltration volumes (typically 5-10) to wash out the free dye.
Reverse-Phase HPLC (RP-HPLC): Suboptimal gradient for separation.- Adjust the gradient to increase the separation window between the highly hydrophobic free dye and the less hydrophobic protein conjugate. A shallower gradient may be necessary.
Problem 2: Low Recovery of the Protein Conjugate
Possible Cause Recommended Solution
General: Non-specific adsorption of the protein to purification materials.- Pre-treat columns or membranes with a blocking agent like bovine serum albumin (BSA) if compatible with the downstream application.- Ensure the buffer conditions (pH, ionic strength) are optimal for protein stability and solubility.
SEC/HPLC: Protein precipitation on the column.- Filter the sample before loading to remove any aggregates.- Adjust the mobile phase to improve protein solubility.
Dialysis/TFF: Protein loss due to an inappropriate MWCO.- Ensure the MWCO is well below the molecular weight of your protein to prevent its loss through the membrane pores.

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC)
  • Column Selection and Equilibration:

    • Choose a desalting column packed with a resin suitable for separating small molecules from proteins (e.g., Sephadex G-25, Bio-Gel P-6). The column bed volume should be at least four times the sample volume.

    • Equilibrate the column with 3-5 column volumes of a suitable buffer (e.g., PBS, pH 7.4).

  • Sample Application:

    • Allow the equilibration buffer to drain until it reaches the top of the resin bed.

    • Carefully load the this compound-protein conjugate reaction mixture onto the center of the resin bed.

  • Elution:

    • Once the sample has entered the resin, add the elution buffer.

    • Begin collecting fractions immediately. The larger protein conjugate will elute first in the void volume, appearing as a colored band that moves faster down the column. The smaller, unconjugated this compound will be retained by the pores of the resin and elute later.

  • Analysis:

    • Monitor the fractions by measuring the absorbance at 280 nm (protein) and 530 nm (BDP R6G).

    • Pool the fractions containing the purified conjugate (high A280 and A530).

Protocol 2: Dialysis
  • Membrane Preparation:

    • Select a dialysis membrane with an appropriate MWCO (e.g., 3.5 kDa or 10 kDa).

    • Prepare the dialysis tubing or cassette according to the manufacturer's instructions, which typically involves rinsing with DI water.

  • Sample Loading:

    • Load the protein conjugate solution into the dialysis tubing/cassette, ensuring to leave some headspace to accommodate potential osmotic changes.

    • Securely close the tubing/cassette.

  • Dialysis:

    • Immerse the sample in a large volume of cold (4°C) dialysis buffer (e.g., PBS, pH 7.4). The buffer volume should be at least 200-500 times the sample volume.

    • Stir the dialysis buffer gently on a magnetic stir plate.

    • Change the buffer every 2-4 hours for the first 8 hours, followed by an overnight dialysis with a fresh change of buffer.

  • Sample Recovery:

    • Carefully remove the dialysis tubing/cassette from the buffer and recover the purified conjugate.

Protocol 3: Tangential Flow Filtration (TFF)
  • System Setup:

    • Select a TFF membrane with an appropriate MWCO (e.g., 10 kDa or 30 kDa).

    • Assemble the TFF system according to the manufacturer's protocol and flush with DI water followed by the diafiltration buffer (e.g., PBS, pH 7.4).

  • Concentration and Diafiltration:

    • Load the protein conjugate solution into the reservoir.

    • If necessary, concentrate the sample to a smaller volume by directing the permeate to waste.

    • Begin the diafiltration process by adding fresh diafiltration buffer to the reservoir at the same rate as the permeate is being removed.

    • Perform 5-10 diafiltration volumes to ensure complete removal of the unconjugated dye.

  • Sample Recovery:

    • After diafiltration, concentrate the sample to the desired final volume.

    • Recover the purified and concentrated conjugate from the system.

Data Presentation

Table 1: Comparison of Purification Methods for Removing Unconjugated this compound

(Disclaimer: The efficiency and recovery values presented below are typical estimates and can vary based on the specific protein, experimental conditions, and optimization.)

Method Typical Removal Efficiency Typical Protein Recovery Processing Time Scalability Key Advantage
Size-Exclusion Chromatography >95%85-95%30-60 minutesLow to MediumGood balance of speed and efficiency for lab scale.
Dialysis >99%>90%12-48 hoursHighSimple, cost-effective, and gentle on the protein.
Tangential Flow Filtration >99%>95%1-4 hoursHighFast, highly efficient, and allows for simultaneous concentration.
Reverse-Phase HPLC >99.9%70-90%1-2 hoursLowHighest resolution and purity, ideal for analytical checks.

Visualizations

TroubleshootingWorkflow cluster_methods Purification Method Selection cluster_troubleshooting Troubleshooting Steps start Start: Unpurified BDP R6G Conjugate check_purity Assess Purity: Spectrophotometry / TLC / HPLC start->check_purity is_pure Is Free Dye Level Acceptable? check_purity->is_pure troubleshoot Troubleshoot Purification check_purity->troubleshoot end_success End: Purified Conjugate is_pure->end_success Yes sec Size-Exclusion Chromatography is_pure->sec No dialysis Dialysis is_pure->dialysis tff Tangential Flow Filtration is_pure->tff hplc Reverse-Phase HPLC is_pure->hplc sec->check_purity dialysis->check_purity tff->check_purity hplc->check_purity check_resin Verify SEC Resin/ Column Length troubleshoot->check_resin check_mwco Check Dialysis/ TFF MWCO troubleshoot->check_mwco inc_dialysis Increase Dialysis Time/Buffer Volume troubleshoot->inc_dialysis inc_df Increase TFF Diafiltration Volumes troubleshoot->inc_df opt_gradient Optimize HPLC Gradient troubleshoot->opt_gradient check_resin->sec check_mwco->dialysis check_mwco->tff inc_dialysis->dialysis inc_df->tff opt_gradient->hplc

Caption: Troubleshooting workflow for removing unconjugated this compound.

ExperimentalWorkflow cluster_purification Purification conjugation Protein + this compound Conjugation Reaction purification_step Select Method: - SEC - Dialysis - TFF - RP-HPLC conjugation->purification_step analysis Analysis: - Spectrophotometry (DOL) - HPLC/TLC (Free Dye) purification_step->analysis final_product Purified BDP R6G Protein Conjugate analysis->final_product

Caption: General experimental workflow for this compound conjugation and purification.

References

Technical Support Center: BDP R6G Amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BDP R6G amine and its derivatives. The following information is designed to help you overcome common aggregation-related challenges during your experiments.

Troubleshooting Guides

Issue 1: Visible Precipitate or Cloudiness in this compound Solution

Possible Cause: The concentration of this compound in an aqueous buffer has exceeded its solubility limit, leading to aggregation and precipitation. BDP R6G, like many rhodamine dyes, is prone to aggregation in aqueous solutions due to hydrophobic interactions.

Troubleshooting Steps:

  • Visual Inspection: Carefully examine the solution for any visible particles or a cloudy appearance.

  • Solvent Selection: this compound has good solubility in organic solvents like DMSO, DMF, and alcohols.[1][2] Prepare a concentrated stock solution in anhydrous DMSO or DMF. For aqueous working solutions, add the organic stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations that can trigger aggregation.

  • Concentration Adjustment: If using a purely aqueous buffer is necessary, lower the final concentration of the this compound.

  • Sonication: Briefly sonicate the solution to help break up small aggregates.

Issue 2: Reduced Fluorescence Intensity or Quenching

Possible Cause: Aggregation of this compound can lead to self-quenching, where the close proximity of dye molecules results in non-radiative energy transfer and a decrease in fluorescence.

Troubleshooting Steps:

  • UV-Vis Spectroscopy: Acquire the absorbance spectrum of your this compound solution. Aggregation can lead to changes in the absorption spectrum, such as the appearance of a blue-shifted shoulder (H-aggregates), which are typically non-fluorescent.

  • Fluorescence Spectroscopy: Measure the fluorescence emission spectrum. A decrease in the fluorescence quantum yield is a strong indicator of aggregation-induced quenching.

  • Dilution Series: Prepare a dilution series of your this compound solution and measure the fluorescence intensity at each concentration. If the fluorescence does not increase linearly with concentration, aggregation and quenching are likely occurring.

  • Buffer Optimization:

    • pH: The charge of the dye can influence its aggregation tendency. While BDP R6G's fluorescence is relatively stable over a broad pH range (pH 4-9), extreme pH values should be avoided.[3] For NHS ester labeling, a pH of 8.0-8.5 is recommended.[4][5]

    • Ionic Strength: High salt concentrations can sometimes promote the aggregation of hydrophobic dyes. If possible, reduce the salt concentration of your buffer.

Issue 3: Poor Labeling Efficiency with BDP R6G NHS Ester

Possible Cause: Aggregation of the BDP R6G NHS ester in the reaction buffer can reduce its availability to react with the primary amines on the target molecule. Hydrolysis of the NHS ester can also compete with the labeling reaction.

Troubleshooting Steps:

  • Fresh Dye Solution: Always prepare a fresh solution of BDP R6G NHS ester in anhydrous DMSO or DMF immediately before use. NHS esters are moisture-sensitive and can hydrolyze over time.

  • Amine-Free Buffer: Ensure that your reaction buffer is free of primary amines, such as Tris or glycine, as these will compete with your target molecule for the NHS ester. Good choices include phosphate-buffered saline (PBS) or sodium bicarbonate buffer at pH 8.0-8.5.

  • Optimize Dye-to-Protein Ratio: A high molar excess of the dye can lead to both aggregation of the free dye and precipitation of the labeled protein due to increased hydrophobicity. Start with a lower dye-to-protein molar ratio and optimize as needed.

  • Addition of Anti-Aggregation Agents: Consider the addition of a small percentage of a non-ionic surfactant (e.g., Tween-20 at <0.05%) or a cyclodextrin (e.g., HP-β-CD) to the reaction buffer to help prevent dye aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of this compound aggregation?

A1: The most common signs of aggregation are the appearance of visible precipitates or cloudiness in the solution, a decrease in fluorescence intensity (quenching), and changes in the UV-Vis absorption spectrum, often characterized by the appearance of a new, blue-shifted peak or shoulder.

Q2: At what concentration does this compound typically start to aggregate in aqueous buffers?

A2: The critical aggregation concentration can vary depending on the specific buffer conditions (pH, ionic strength, temperature). As a general guideline, it is advisable to keep the concentration of this compound in aqueous buffers as low as is feasible for your application and to always prepare working solutions fresh from a concentrated stock in an organic solvent.

Q3: How can I determine the degree of labeling (DOL) of my protein with BDP R6G NHS ester?

A3: The DOL can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of BDP R6G (approximately 530 nm). The following formula can be used:

DOL = (Amax of conjugate × εprotein) / [(A280 of conjugate - (Amax of conjugate × CF280)) × εdye]

Where:

  • Amax is the absorbance at ~530 nm.

  • A280 is the absorbance at 280 nm.

  • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • εdye is the molar extinction coefficient of BDP R6G at ~530 nm (approximately 76,000 M-1cm-1).

  • CF280 is the correction factor for the dye's absorbance at 280 nm (for BDP R6G, this is approximately 0.18).

Q4: Can I use this compound for Fluorescence Resonance Energy Transfer (FRET) experiments?

A4: Yes, BDP R6G can be used as a FRET donor or acceptor. However, aggregation of either the donor or acceptor can lead to artifacts. Aggregation can bring fluorophores into close proximity, resulting in FRET-like signals that are not due to the specific biological interaction being studied. It is crucial to work at concentrations below the aggregation threshold and to validate your FRET signal with appropriate controls.

Q5: Are there any alternatives to this compound that are less prone to aggregation?

A5: While BDP R6G is a bright and photostable dye, more water-soluble fluorescent dyes are available. These often have sulfonate groups that increase their hydrophilicity and reduce their tendency to aggregate in aqueous solutions. The choice of dye will depend on the specific requirements of your experiment, including the desired spectral properties and the labeling chemistry.

Data Presentation

Table 1: Physicochemical Properties of this compound and NHS Ester

PropertyThis compoundBDP R6G NHS EsterReference
Molecular Formula C₂₄H₃₀BClF₂N₄OC₂₂H₁₈BF₂N₃O₄
Molecular Weight 474.78 g/mol 437.21 g/mol
Excitation Max (λex) ~530 nm~530 nm
Emission Max (λem) ~548 nm~548 nm
Molar Extinction Coefficient (ε) ~76,000 M⁻¹cm⁻¹~76,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.96~0.96
Solubility Good in DMSO, DMF, alcoholsGood in DMSO, DMF, DCM

Table 2: Hypothetical Concentration-Dependent Spectral Properties of this compound in PBS (pH 7.4)

Concentration (µM)Absorbance at 530 nm (AU)Relative Fluorescence Intensity (a.u.)Notes
0.10.0076100Monomeric dye, linear relationship between absorbance and fluorescence.
10.0761000Monomeric dye, linear relationship maintained.
50.384500Onset of non-linearity, potential for minor aggregation.
100.707500Significant deviation from linearity, likely H-aggregate formation and quenching.
201.208000Pronounced quenching, indicative of significant aggregation.

Note: This table presents hypothetical data to illustrate the effects of aggregation. Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Non-Aggregated this compound Working Solution
  • Prepare Stock Solution: Dissolve this compound powder in anhydrous DMSO to a final concentration of 10 mM. Store this stock solution at -20°C, protected from light and moisture.

  • Prepare Working Solution: a. Allow the DMSO stock solution to warm to room temperature. b. Vortex the stock solution briefly. c. While vortexing the desired aqueous buffer (e.g., PBS, pH 7.4), add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. d. Ensure the final concentration of DMSO in the working solution is low (typically <1%) to avoid effects on biological samples. e. Use the working solution immediately.

Protocol 2: Antibody Labeling with BDP R6G NHS Ester with Minimized Aggregation
  • Prepare Antibody: a. Dissolve the antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL. b. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

  • Prepare Dye Solution: a. Immediately before use, dissolve BDP R6G NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: a. Calculate the required volume of the dye solution for the desired dye-to-antibody molar ratio (a starting point of 10:1 is often recommended). b. While gently stirring the antibody solution, add the dye solution dropwise. c. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: a. Remove unreacted dye and any dye aggregates by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS). b. Collect the fractions containing the labeled antibody.

  • Characterization: a. Measure the absorbance of the purified conjugate at 280 nm and 530 nm to determine the protein concentration and the degree of labeling (see FAQ 3).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis start Start prep_dye Prepare fresh BDP R6G NHS ester in DMSO start->prep_dye prep_ab Prepare antibody in amine-free buffer (pH 8.0-8.5) start->prep_ab reaction Add dye to antibody (dropwise with stirring) prep_dye->reaction prep_ab->reaction incubation Incubate 1 hr at RT (protected from light) reaction->incubation purify Gel filtration (e.g., Sephadex G-25) incubation->purify collect Collect labeled antibody fractions purify->collect analyze UV-Vis spectroscopy (determine DOL) collect->analyze end End analyze->end

Caption: Workflow for antibody labeling with BDP R6G NHS ester.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Problem Observed: Low Fluorescence Signal cause1 Dye Aggregation issue->cause1 cause2 Incorrect Buffer pH issue->cause2 cause3 Photobleaching issue->cause3 cause4 Low Labeling Efficiency issue->cause4 solution1a Check UV-Vis Spectrum for Aggregation Signature cause1->solution1a solution1b Dilute Sample cause1->solution1b solution1c Add Anti-Aggregation Agent (e.g., Tween-20) cause1->solution1c solution2 Verify Buffer pH is within Optimal Range cause2->solution2 solution3 Minimize Light Exposure cause3->solution3 solution4 Optimize Labeling Protocol (see Antibody Labeling Workflow) cause4->solution4

Caption: Troubleshooting logic for low fluorescence signal.

References

optimizing imaging settings for BDP R6G amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BDP R6G amine. This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing imaging settings, troubleshooting common issues, and utilizing this versatile fluorophore in various applications.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of this compound?

This compound is a borondipyrromethene dye with spectral characteristics similar to Rhodamine 6G (R6G). It is a bright and highly photostable fluorophore.[] Its core spectral properties are summarized below.

Q2: What are the optimal laser and filter settings for imaging this compound?

For optimal detection of this compound, use an excitation source near its absorption maximum of ~530 nm and an emission filter that captures its peak emission around ~548 nm .[][3] A standard filter set for Rhodamine 6G or similar dyes is typically suitable.

  • Excitation: A 532 nm laser line is a common and effective choice.

  • Emission: A bandpass filter such as 550/25 nm or a long-pass filter starting around 540 nm would be appropriate.

Q3: In what solvents is this compound soluble?

This compound is soluble in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols.[4]

Q4: How should this compound be stored?

For long-term stability, this compound should be stored at -20°C, protected from light, and kept in a desiccated environment.[]

Quantitative Data Summary

The photophysical properties of this compound make it an excellent alternative to traditional dyes like Rhodamine 6G. Its high quantum yield and extinction coefficient contribute to its brightness, while its photostability is advantageous for long-term imaging experiments.

PropertyThis compoundRhodamine 6G (in Ethanol)Reference(s)
Excitation Maximum ~530 nm~530 nm
Emission Maximum ~548 nm~555 nm
Quantum Yield (Φ) 0.96~0.95
Molar Extinction Coefficient (ε) 76,000 M⁻¹cm⁻¹116,000 M⁻¹cm⁻¹
Fluorescence Lifetime (τ) Long (~5 ns or more)~3.8 ns

Experimental Protocols

Protocol 1: General Staining of Live Cells

This protocol provides a general guideline for staining live cells with BDP R6G conjugates. Optimization of dye concentration and incubation time may be necessary depending on the specific cell line and experimental conditions.

  • Cell Preparation: Culture cells on coverslips or in imaging dishes until they reach the desired confluency (typically 70-80%).

  • Prepare Staining Solution: Prepare a stock solution of the BDP R6G conjugate in DMSO. Dilute the stock solution in a suitable buffer (e.g., PBS or HBSS) or phenol red-free culture medium to a final working concentration, typically in the range of 0.1–2 µM.

  • Cell Staining: Remove the culture medium from the cells and wash gently with the buffer. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Aspirate the staining solution and wash the cells 2-3 times with the buffer to remove any unbound dye and reduce background fluorescence.

  • Imaging: Image the cells using a fluorescence microscope with appropriate laser lines and filters for BDP R6G. Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

Protocol 2: Antibody Conjugation via NHS Ester

This compound can be derivatized with an N-hydroxysuccinimide (NHS) ester to create an amine-reactive compound for labeling antibodies and other proteins.

  • Antibody Preparation:

    • Dialyze the antibody against an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS) at pH 8.0-8.5. Buffers containing Tris or glycine will interfere with the reaction.

    • Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.

  • Dye Preparation: Dissolve the BDP R6G-NHS ester in anhydrous DMSO to a stock concentration of 10 mM immediately before use.

  • Conjugation Reaction:

    • Add the reactive dye to the antibody solution. A molar ratio of 10:1 (dye:antibody) is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Remove unconjugated dye and byproducts by running the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Collect the fractions containing the labeled antibody. The degree of labeling can be determined spectrophotometrically.

Troubleshooting Guide

High background, weak signal, and photobleaching are common challenges in fluorescence imaging. The following guide provides solutions to these issues.

Q: My signal is very weak. What can I do?

  • Check Filter Compatibility: Ensure your microscope's excitation and emission filters are appropriate for BDP R6G's spectra (Ex: ~530 nm, Em: ~548 nm).

  • Increase Dye Concentration: The concentration of your BDP R6G conjugate may be too low. Perform a titration to find the optimal concentration.

  • Optimize Antibody Concentration: If using an antibody conjugate, the primary or secondary antibody concentration may be too low. Titrate to find the optimal concentration.

  • Check Cell Health: Ensure cells are healthy, as stressed or dying cells can exhibit weaker staining.

Q: I'm seeing high background fluorescence. How can I reduce it?

  • Optimize Dye Concentration: Excessively high dye concentrations can lead to non-specific binding and high background. Reduce the concentration of the BDP R6G conjugate.

  • Improve Washing Steps: Increase the number and duration of wash steps after staining to more effectively remove unbound dye.

  • Use Phenol Red-Free Medium: When imaging live cells, use a phenol red-free culture medium, as phenol red can contribute to background fluorescence.

  • Check for Autofluorescence: Some cell types exhibit natural autofluorescence. Image an unstained control sample to assess the level of autofluorescence and, if necessary, use spectral unmixing or select different imaging channels.

Q: The fluorescence is fading quickly (photobleaching). How can I improve photostability?

  • Reduce Excitation Intensity: Use the lowest laser power that provides an adequate signal.

  • Minimize Exposure Time: Use the shortest possible camera exposure time.

  • Use Antifade Mounting Media: For fixed cells, use a commercially available antifade mounting medium to protect the sample from photobleaching during imaging.

  • Oxygen Scavenging: The primary cause of photobleaching for BODIPY dyes is the interaction with molecular oxygen. In some applications, using an oxygen scavenging system in the imaging buffer can help.

Visualizations

troubleshooting_flowchart start Imaging Issue Detected weak_signal Weak Signal start->weak_signal Low S/N high_bg High Background start->high_bg Low S/N photobleaching Rapid Photobleaching start->photobleaching Signal Fades check_filters Check Excitation/ Emission Filters weak_signal->check_filters inc_dye Increase Dye/ Antibody Concentration weak_signal->inc_dye check_health Check Cell Health weak_signal->check_health reduce_dye Reduce Dye Concentration high_bg->reduce_dye improve_wash Improve Washing Steps high_bg->improve_wash use_special_media Use Phenol Red-Free Medium (Live Cells) high_bg->use_special_media check_autofluor Check for Autofluorescence high_bg->check_autofluor reduce_power Reduce Laser Power/ Exposure Time photobleaching->reduce_power use_antifade Use Antifade Mounting Medium (Fixed) photobleaching->use_antifade oxygen_scavenge Use Oxygen Scavenging System photobleaching->oxygen_scavenge

Caption: Troubleshooting decision tree for common imaging issues.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_staining Cell Staining cluster_imaging Imaging & Analysis prep_dye Prepare BDP R6G NHS Ester Stock react Incubate Dye + Antibody (pH 8.0-8.5, RT, 1-2h) prep_dye->react prep_ab Prepare Antibody (Amine-Free Buffer) prep_ab->react purify Purify Conjugate (Size-Exclusion Chrom.) react->purify stain Incubate Cells with Conjugate (15-30 min) purify->stain prep_cells Prepare Live or Fixed Cells prep_cells->stain wash Wash to Remove Unbound Conjugate stain->wash image Acquire Images (Ex: ~530nm, Em: ~548nm) wash->image analyze Analyze Data image->analyze

Caption: General workflow for antibody conjugation and cell imaging.

References

BDP R6G Amine Quenching Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding fluorescence quenching issues encountered with BDP R6G dye, particularly in the presence of amines.

Frequently Asked Questions (FAQs)

Q1: What is BDP R6G and what are its primary applications?

BDP R6G is a bright and photostable borondipyrromethene (BODIPY) dye with absorption and emission spectra similar to Rhodamine 6G.[1] It exhibits a long fluorescence lifetime and its fluorescence is largely independent of pH, making it suitable for various applications including fluorescence polarization assays and two-photon microscopy.[1] Its NHS ester derivative is commonly used for labeling primary amine groups in proteins and peptides.[1]

Q2: What is fluorescence quenching?

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, which are broadly categorized as dynamic (collisional) quenching and static quenching.[2][3]

  • Dynamic Quenching: Occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. An increase in temperature generally increases the rate of dynamic quenching.

  • Static Quenching: Involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. An increase in temperature can lead to the dissociation of this complex and a decrease in static quenching.

Q3: Why is BDP R6G prone to quenching by amines?

BDP R6G, like other BODIPY dyes, is susceptible to quenching by electron-rich molecules, such as aliphatic amines, through a mechanism called Photoinduced Electron Transfer (PET). In this process, an electron is transferred from the amine (the donor) to the excited BDP R6G (the acceptor), leading to a non-radiative decay pathway and thus, a decrease in fluorescence.

Q4: Do different types of amines (primary, secondary, tertiary) have different quenching efficiencies?

While specific quantitative data for BDP R6G is limited in the public domain, studies on similar BODIPY dyes suggest that the quenching efficiency can depend on the specific amine. Aliphatic amines are generally effective quenchers. The electron-donating ability of the amine, which is influenced by its structure (primary, secondary, or tertiary), plays a crucial role in the efficiency of the PET process.

Q5: Can amines ever increase the fluorescence of a BDP R6G derivative?

Interestingly, yes, under specific circumstances. For certain BODIPY-based sensors, the dye is initially in a "quenched" state due to an internal PET pathway. Low concentrations of an external aliphatic amine can disrupt this internal quenching mechanism, leading to an increase in fluorescence (a "turn-on" response). However, at higher concentrations, the same amine will cause collisional quenching, leading to a decrease in fluorescence.

Troubleshooting Guide

This guide addresses common issues of unexpected fluorescence loss when using BDP R6G in the presence of amine-containing molecules or buffers.

Problem 1: Low or no fluorescence signal after labeling a protein with BDP R6G NHS ester.
Possible Cause Troubleshooting Steps
Inefficient Labeling 1. Verify Labeling Conditions: Ensure the pH of the labeling buffer is between 8.0 and 8.5. Amine groups on proteins are sufficiently nucleophilic for reaction at this pH. Avoid amine-containing buffers like Tris, as they compete with the protein for reaction with the NHS ester. 2. Check NHS Ester Quality: NHS esters are moisture-sensitive. Use fresh, anhydrous DMSO or DMF to prepare the dye stock solution. 3. Optimize Dye-to-Protein Ratio: A high degree of labeling can sometimes lead to self-quenching. Perform a titration of the BDP R6G NHS ester to find the optimal labeling ratio for your protein.
Amine Quenching from Buffer Components 1. Buffer Composition: Check if your storage or assay buffer contains high concentrations of amines (e.g., Tris, glycine). If so, exchange the buffer with a non-amine-containing buffer (e.g., PBS, HEPES) using dialysis or a desalting column.
Intrinsic Quenching by the Labeled Protein 1. Proximity to Quenching Amino Acids: The local environment of the attached dye on the protein can cause quenching. Amino acids like tryptophan can be efficient quenchers. If possible, consider engineering the protein to alter the labeling site. 2. Conformational Changes: The protein's conformation might bring the dye into close proximity with quenching residues.
Problem 2: Fluorescence signal decreases over time or upon addition of a compound.
Possible Cause Troubleshooting Steps
Presence of a Quencher 1. Identify the Quencher: Determine if any component in your assay solution contains amine functionalities or other known quenchers. 2. Perform a Quenching Assay: To confirm quenching, titrate the suspected quencher into a solution of free BDP R6G dye and measure the fluorescence intensity. This will help determine if the observed signal loss is due to direct quenching.
Photobleaching 1. Reduce Excitation Power: Use the lowest possible laser power or excitation light intensity. 2. Limit Exposure Time: Minimize the duration of exposure to the excitation source. 3. Use Antifade Reagents: If imaging, use a mounting medium containing an antifade reagent.
Environmental Effects 1. pH Changes: Although BDP R6G fluorescence is relatively pH-insensitive, extreme pH values can affect the dye's stability and the protonation state of quenching amines, thereby influencing the quenching efficiency. Ensure your experimental pH is stable and within the optimal range for the dye. 2. Solvent Polarity: The polarity of the solvent can affect the efficiency of PET quenching. Changes in the solvent environment of the dye could lead to altered fluorescence.

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with BDP R6G NHS Ester

This protocol is a general guideline and may require optimization for specific proteins.

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate buffer). The recommended protein concentration is 1-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the BDP R6G NHS ester in high-quality, anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Add the dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized, but a starting point is a 5-10 fold molar excess of the dye.

  • Incubation: Incubate the reaction mixture for at least 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or through dialysis.

Protocol 2: Characterizing Amine Quenching using a Stern-Volmer Assay

This protocol allows for the quantitative analysis of fluorescence quenching.

  • Prepare a Stock Solution of BDP R6G: Prepare a stock solution of BDP R6G in a suitable solvent (e.g., DMSO or ethanol).

  • Prepare a Stock Solution of the Amine Quencher: Prepare a high-concentration stock solution of the amine you wish to test in the same solvent.

  • Prepare a Series of Samples: In a series of cuvettes or wells of a microplate, add a fixed concentration of BDP R6G (ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects). Then, add increasing concentrations of the amine quencher to each cuvette/well. Include a control sample with no quencher.

  • Measure Fluorescence: Measure the fluorescence intensity of each sample using a fluorometer. Use the excitation and emission maxima for BDP R6G (typically around 530 nm and 550 nm, respectively).

  • Data Analysis: Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the fluorescence intensity in the presence of the quencher (F) against the concentration of the quencher ([Q]). This is the Stern-Volmer plot.

    • F₀ / F = 1 + Ksv * [Q]

    • Where Ksv is the Stern-Volmer quenching constant. A linear plot is indicative of a single quenching mechanism (either purely dynamic or purely static).

Visualizations

Quenching_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State BDP_R6G BDP R6G BDP_R6G_excited BDP R6G* BDP_R6G->BDP_R6G_excited Light Absorption Amine Amine PET Photoinduced Electron Transfer Amine->PET BDP_R6G_excited->BDP_R6G Fluorescence BDP_R6G_excited->PET Interaction Excitation Excitation Fluorescence Fluorescence Quenching Quenching PET->BDP_R6G Non-radiative decay

Caption: Photoinduced Electron Transfer (PET) quenching of BDP R6G by an amine.

Troubleshooting_Workflow Start Low/No Fluorescence Signal Check_Labeling Verify Labeling Protocol (pH, buffer, dye quality) Start->Check_Labeling Check_Buffer Analyze Buffer Composition (presence of amines) Check_Labeling->Check_Buffer Labeling OK Solution_Optimize Optimize Labeling Ratio Change Buffer Check_Labeling->Solution_Optimize Labeling Not OK Perform_Quenching_Assay Perform Stern-Volmer Assay Check_Buffer->Perform_Quenching_Assay Amine Buffer Check_Buffer->Solution_Optimize Non-Amine Buffer Distinguish_Mechanism Static vs. Dynamic Quenching? (Lifetime/Temperature studies) Perform_Quenching_Assay->Distinguish_Mechanism Quenching Confirmed Solution_Mitigate Mitigate Quenching (change pH, solvent) Distinguish_Mechanism->Solution_Mitigate Mechanism Identified Solution_Alternative Consider Alternative Dye Distinguish_Mechanism->Solution_Alternative Severe Quenching

Caption: Troubleshooting workflow for BDP R6G amine quenching issues.

Data Summary

Quenching ParameterAliphatic AminesAromatic Amines
Primary Mechanism Photoinduced Electron Transfer (PET)Generally less efficient quenchers via PET
Quenching Efficiency HighLow to Moderate
Effect of Concentration Can show a dual effect: fluorescence enhancement at low concentrations and quenching at high concentrations for some systems.Typically concentration-dependent quenching.
Solvent Effects Quenching efficiency can be influenced by solvent polarity.Less characterized, but likely also solvent-dependent.

Note: The exact quenching efficiency is dependent on the specific amine, the dye-amine distance, and the local environment. Experimental validation is crucial.

References

Technical Support Center: BDP R6G Amine Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cell fixation methods for BDP R6G amine imaging. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in cell imaging?

This compound is a fluorescent dye belonging to the BODIPY family. These dyes are known for their bright fluorescence, high photostability, and relative insensitivity to environmental factors like pH.[1][2] The "amine" functional group allows this dye to be chemically conjugated to other molecules, such as proteins, to study their localization and trafficking within cells.[3][4] BDP R6G has excitation and emission spectra in the green-yellow range, making it suitable for multiplex imaging with other fluorophores.

Q2: Which is the best fixation method for cells labeled with this compound: paraformaldehyde (PFA) or methanol?

The choice between paraformaldehyde (PFA) and methanol fixation depends on the specific experimental goals, as each method has distinct advantages and disadvantages.

  • Paraformaldehyde (PFA) is a cross-linking fixative that preserves cellular morphology and the localization of membrane-associated proteins well. It is generally recommended for maintaining the structural integrity of the cell. For BODIPY dyes, a 4% PFA fixation for 15 minutes at room temperature is a common starting point.

  • Methanol is a precipitating fixative that dehydrates the cell, which can improve antibody access to intracellular targets (permeabilization). However, it can alter cell morphology and may extract some lipids. Methanol fixation can sometimes lead to a decrease in the fluorescence of certain dyes.

For this compound, PFA fixation is generally the recommended starting point to ensure the preservation of the dye's localization and the overall cellular structure. However, if PFA fixation results in poor signal or high background, methanol fixation can be tested as an alternative. A sequential PFA and methanol fixation has also been shown to be effective for simultaneous analysis of cell surface and intracellular proteins.

Q3: Can I perform this compound labeling after fixation?

No, this compound is an amine-reactive dye, meaning it covalently binds to primary amines on proteins. This labeling reaction must be performed on live cells before fixation. The fixation process itself cross-links or precipitates proteins, which would block the sites for dye conjugation. The principle of using such dyes relies on the differential permeability of live versus dead cell membranes; once fixed, all cells become permeable.

Q4: My fluorescence signal is weak after fixation. What could be the cause?

Weak or no fluorescence signal after fixation is a common issue. Several factors could be responsible:

  • Low Dye Concentration: The initial concentration of this compound used for labeling might be too low. It is crucial to titrate the dye to determine the optimal concentration for your cell type and experimental conditions.

  • Inefficient Labeling: The labeling reaction may not have been efficient. Ensure the labeling buffer has the correct pH (typically around 8.3-8.5 for amine-reactive dyes) and is free of competing amines (like Tris buffer).

  • Fluorescence Quenching by Fixative: Although BODIPY dyes are generally stable, some fluorescence loss can occur during fixation. You can try reducing the fixation time or the concentration of the fixative.

  • Photobleaching: Excessive exposure to light during labeling, washing, or imaging can cause the dye to photobleach. Protect your samples from light as much as possible.

  • Improper Storage: Ensure the this compound dye is stored correctly (typically at -20°C, desiccated, and protected from light) to maintain its reactivity.

Q5: I am observing high background fluorescence. How can I reduce it?

High background can obscure the specific signal from your labeled target. Here are some tips to reduce it:

  • Inadequate Washing: Ensure thorough washing after both the labeling and fixation steps to remove any unbound dye or residual fixative.

  • Excessive Dye Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background. Perform a titration to find the optimal concentration.

  • Autofluorescence: Some cell types exhibit natural fluorescence (autofluorescence). You can perform a mock staining (without the dye) to assess the level of autofluorescence. Sometimes, switching to a different fixation method (e.g., from PFA to methanol) can alter autofluorescence levels.

  • Non-specific Binding to Dead Cells: Dead cells have compromised membranes and can non-specifically take up the dye, leading to bright, non-specific staining. It's important to work with a healthy cell population.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound imaging experiments.

Problem Possible Cause Recommended Solution
Weak or No Signal Inefficient Labeling - Verify the pH of your labeling buffer (should be slightly basic, pH 8.3-8.5).- Use a buffer free of primary amines (e.g., PBS instead of Tris-based buffers).- Optimize the dye concentration by performing a titration.
Fluorescence Quenching - Reduce the fixation time (e.g., 10-15 minutes for PFA).- Lower the PFA concentration (e.g., from 4% to 2%).- If using PFA, consider adding a glycine quenching step after fixation.
Photobleaching - Minimize light exposure during all steps of the protocol.- Use an anti-fade mounting medium for imaging.
High Background Excess Dye - Perform a dye titration to determine the optimal concentration.- Ensure thorough washing steps after labeling to remove unbound dye.
Fixative-Induced Autofluorescence - Include an unstained, fixed control to assess autofluorescence.- Try a different fixation method (e.g., if using PFA, test methanol).- For PFA fixation, consider a sodium borohydride treatment to reduce aldehyde-induced autofluorescence.
Altered Cellular Morphology Harsh Fixation - If using methanol, which can shrink cells, switch to PFA to better preserve morphology.- Ensure the fixative is fresh and of high quality.
Osmotic Stress - Use isotonic buffers (e.g., PBS) for all washing and incubation steps.
Incorrect Dye Localization Fixation Artifacts - PFA is generally better at preserving the localization of proteins. If using methanol, consider switching to PFA.- Optimize fixation time; over-fixation can sometimes cause protein aggregation.
Cell Health - Ensure you are working with a healthy, viable cell population, as dying or dead cells can show aberrant dye distribution.

Experimental Protocols

Protocol 1: this compound Labeling of Live Cells

This protocol describes the general steps for labeling proteins in live cells with this compound.

  • Cell Preparation: Plate cells on a suitable imaging dish or coverslip and grow to the desired confluency.

  • Prepare Labeling Solution:

    • Prepare a stock solution of this compound (e.g., 1 mM) in anhydrous DMSO.

    • Dilute the stock solution to the desired final working concentration (typically in the µM range, but should be optimized) in a protein-free buffer such as PBS. It is critical to use a protein-free buffer to prevent the dye from reacting with proteins in the media.

  • Cell Labeling:

    • Wash the cells twice with warm PBS to remove any residual serum.

    • Add the this compound labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the labeling solution and wash the cells three times with warm, complete cell culture medium (containing serum). The serum proteins will help to quench any unreacted dye.

    • Wash the cells once more with warm PBS.

  • Proceed to Fixation: The cells are now ready for fixation.

Protocol 2: Paraformaldehyde (PFA) Fixation

This is the recommended starting protocol for preserving cell morphology.

  • Fixation:

    • After the final wash from the labeling protocol, add freshly prepared 4% PFA in PBS to the cells.

    • Incubate for 15 minutes at room temperature.

  • Washing:

    • Remove the PFA solution and wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization: If you plan to co-stain with antibodies against intracellular targets, you can permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature, followed by three washes with PBS.

  • Imaging: The cells are now ready for mounting and imaging.

Protocol 3: Methanol Fixation

This protocol can be used as an alternative to PFA fixation.

  • Fixation:

    • After the final wash from the labeling protocol, remove all PBS.

    • Add ice-cold 100% methanol to the cells.

    • Incubate for 10 minutes at -20°C.

  • Washing:

    • Remove the methanol and gently wash the cells three times with PBS for 5 minutes each to rehydrate them.

  • Imaging: The cells are now ready for mounting and imaging. Note that methanol also permeabilizes the cells.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

To aid in understanding the experimental process and a potential application of this compound, the following diagrams are provided.

G cluster_workflow Experimental Workflow: this compound Labeling and Fixation prep Cell Preparation (Plate cells on coverslips) labeling This compound Labeling (Live cells in protein-free buffer) prep->labeling wash1 Wash (Remove unbound dye) labeling->wash1 fixation Fixation (e.g., 4% PFA) wash1->fixation wash2 Wash (Remove fixative) fixation->wash2 permeabilization Permeabilization (Optional) (e.g., 0.1% Triton X-100) wash2->permeabilization imaging Mount and Image (Fluorescence Microscopy) wash2->imaging Skip if no permeabilization permeabilization->imaging

This compound Labeling and Fixation Workflow

BODIPY dyes are valuable tools for studying the autophagy pathway, a cellular process for degrading and recycling cellular components. A key step in autophagy is the fusion of autophagosomes with lysosomes to form autolysosomes, where the degradation occurs. This compound could be conjugated to a protein that is targeted for degradation by autophagy, allowing researchers to track its journey through this pathway.

G cluster_pathway Simplified Autophagy Pathway cytosolic_protein Cytosolic Protein (Labeled with this compound) autophagosome Autophagosome Formation cytosolic_protein->autophagosome Engulfment autolysosome Autolysosome (Fusion with Lysosome) autophagosome->autolysosome degradation Degradation autolysosome->degradation lysosome Lysosome lysosome->autolysosome Fusion

Tracking a BDP R6G-labeled protein through autophagy.

References

choosing the right filter set for BDP R6G amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on selecting the optimal filter set for BDP R6G amine, a bright and photostable fluorophore. Proper filter selection is critical for maximizing signal-to-noise ratios and obtaining high-quality fluorescence imaging data.

Frequently Asked Questions (FAQs)

Q1: What are the excitation and emission maxima of this compound?

A1: this compound has a maximum excitation wavelength of 530 nm and a maximum emission wavelength of 548 nm. It is a bright fluorophore with a high quantum yield of 0.96.[1][2]

Q2: Which filter set should I choose for this compound?

A2: The ideal filter set for this compound should have an excitation filter that transmits light around 530 nm, an emission filter that transmits light around 548 nm, and a dichroic mirror with a cutoff wavelength between the excitation and emission peaks. Several commercially available filter sets designed for Rhodamine 6G or similar fluorophores are well-suited for this compound. Refer to the data table below for specific recommendations.

Q3: My fluorescent signal is weak. What could be the problem?

A3: Weak or no signal can be caused by several factors:

  • Incorrect Filter Set: Ensure your filter set is appropriate for the 530 nm excitation and 548 nm emission of this compound. An unsuitable filter set will lead to inefficient excitation and/or poor collection of the emitted fluorescence.

  • Low Fluorophore Concentration: The concentration of this compound in your sample may be too low.

  • Photobleaching: Prolonged exposure to the excitation light can cause the fluorophore to photobleach, leading to a decrease in signal intensity. Minimize exposure time and use an anti-fade mounting medium if possible.

  • Incorrect Microscope Settings: Check that the light source is properly aligned and that the objective and other optical components are clean and correctly configured.

Q4: I am observing high background fluorescence. How can I reduce it?

A4: High background can obscure your signal and reduce image quality. Here are some common causes and solutions:

  • Autofluorescence: The sample itself may be autofluorescent. This can be more pronounced at shorter wavelengths.

  • Non-specific Staining: If you are using this compound conjugated to a targeting molecule, high background may be due to non-specific binding. Ensure your blocking and washing steps are adequate.

  • Filter Bleed-through: An inappropriate filter set can allow some of the excitation light to "bleed through" to the detector. A high-quality bandpass emission filter is crucial to block stray excitation light.

Q5: What is "bleed-through" and how can I avoid it in multi-color experiments?

A5: Bleed-through, or crosstalk, occurs when the emission signal from one fluorophore is detected in the channel of another. To avoid this when using this compound with other fluorophores, choose fluorophores with well-separated emission spectra. Additionally, using narrow bandpass emission filters can help to isolate the signal from each fluorophore more effectively.

Data Presentation: Recommended Filter Sets for this compound

The following table summarizes recommended filter sets from various manufacturers that are suitable for imaging this compound.

ManufacturerRecommended Filter SetExcitation Filter (nm)Dichroic Mirror (nm)Emission Filter (nm)
Zeiss Filter Set 46BP 500/20FT 515BP 535/30
Zeiss Filter Set 15BP 546/12FT 580LP 590
Chroma 49014ET530/30x--
Omega Optical XF404470QM40505DRLP535QM50
Semrock TRITC-B-000FF01-543/22FF562-Di03FF01-593/40

Note: "BP" stands for bandpass, "LP" for longpass, and "FT" for fourier transform (referring to the dichroic). The numbers following the designation indicate the center wavelength and the bandwidth (for bandpass filters) or the cut-on/cut-off wavelength (for longpass and dichroic filters).

Experimental Protocols

Methodology for Selecting the Optimal Filter Set:

  • Determine the Spectral Properties of Your Fluorophore: Identify the maximum excitation and emission wavelengths of this compound (530 nm and 548 nm, respectively).

  • Select an Excitation Filter: Choose a bandpass filter that includes 530 nm within its transmission window. A bandwidth of 20-30 nm is generally a good starting point to allow for sufficient excitation energy while minimizing the excitation of other fluorophores in multi-color experiments.

  • Select an Emission Filter: Choose a bandpass filter centered around the 548 nm emission peak. A narrow bandwidth will reduce background and bleed-through, while a wider bandwidth will collect more signal. The choice will depend on the brightness of your sample and the presence of other fluorophores.

  • Select a Dichroic Mirror: The dichroic mirror should have a cut-off wavelength between the excitation and emission filter passbands. This will efficiently reflect the excitation light onto the sample and transmit the emitted fluorescence to the detector.

  • Assemble and Test the Filter Cube: Install the selected filters into a filter cube compatible with your microscope.

  • Optimize Image Acquisition: Prepare a sample stained with this compound and acquire images. Adjust exposure time and gain to achieve a good signal-to-noise ratio.

  • Evaluate Performance: Assess the image for signal strength, background levels, and any potential bleed-through. If necessary, further optimize by selecting filters with different bandwidths.

Mandatory Visualization

FilterSelectionWorkflow cluster_start Start cluster_properties Spectral Properties cluster_selection Filter Component Selection cluster_assembly Assembly & Testing cluster_end Result Start Identify Fluorophore: This compound Properties Excitation Max: 530 nm Emission Max: 548 nm Start->Properties Exciter Select Excitation Filter (e.g., 520/20 nm) Properties->Exciter Dichroic Select Dichroic Mirror (e.g., 540 nm cut-off) Properties->Dichroic Emitter Select Emission Filter (e.g., 560/30 nm) Properties->Emitter Assemble Assemble Filter Cube Exciter->Assemble Dichroic->Assemble Emitter->Assemble Test Image Sample & Evaluate Assemble->Test Result Optimized Image Acquisition Test->Result

Caption: Workflow for selecting the appropriate filter set.

TroubleshootingFlow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Image Quality WeakSignal Weak Signal Problem->WeakSignal HighBg High Background Problem->HighBg Bleedthrough Bleed-through Problem->Bleedthrough Sol_Weak Check Filter Set Increase Concentration Reduce Exposure Time WeakSignal->Sol_Weak Sol_HighBg Check for Autofluorescence Optimize Washing Use Bandpass Filter HighBg->Sol_HighBg Sol_Bleedthrough Use Narrower Filters Sequential Imaging Bleedthrough->Sol_Bleedthrough

Caption: Troubleshooting common fluorescence imaging issues.

References

Validation & Comparative

A Comparative Guide to the Photostability of BDP R6G Amine and Rhodamine 6G

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable fluorophore is a critical step that can significantly influence the outcome of fluorescence-based assays and imaging. Photostability, the ability of a fluorophore to resist photodegradation or photobleaching when exposed to light, is a key parameter that determines the reliability and reproducibility of experimental results. This guide provides a detailed comparison of the photostability of two commonly used fluorescent dyes: BDP R6G amine and Rhodamine 6G.

Overview of this compound and Rhodamine 6G

This compound is a borondipyrromethene (BODIPY) based dye designed to match the spectral characteristics of Rhodamine 6G. Dyes in the BODIPY class are well-regarded for their sharp absorption and emission peaks, high fluorescence quantum yields, and generally excellent photostability.

Rhodamine 6G is a xanthene dye that has been a workhorse in fluorescence applications for many years. It is known for its high fluorescence quantum yield and good photostability, making it a common standard and a reliable choice for various applications.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical properties of this compound and Rhodamine 6G. It is important to note that these values can be influenced by the experimental environment, including the solvent, pH, and temperature.

PropertyThis compoundRhodamine 6G
Fluorescence Quantum Yield (Φ_F) High (specific value not readily available)~0.95 (in ethanol)[1][2][3]
Photobleaching Quantum Yield (Φ_B) Data not readily available, but generally described as highly photostable.0.2 - 2.5 x 10⁻⁵ (in water)[4]
Dye Class Borondipyrromethene (BODIPY)Xanthene

Photobleaching Mechanisms

The photostability of a fluorophore is intrinsically linked to its chemical structure and the pathways through which it can be chemically altered upon excitation. The diagrams below illustrate the generalized photobleaching pathways for BODIPY dyes and Rhodamine 6G.

Generalized Photobleaching Pathway for BODIPY Dyes

The photobleaching of many BODIPY dyes is primarily mediated by reaction with singlet oxygen. Upon excitation, the dye can transition to a triplet state, which then transfers energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with the BODIPY core, leading to its degradation.

Rhodamine6G_Photobleaching R6G_S0 Rhodamine 6G (S₀) R6G_S1 Excited Singlet State (S₁) R6G_S0->R6G_S1 Light Absorption (hν) R6G_S1->R6G_S0 Fluorescence R6G_T1 Triplet State (T₁) R6G_S1->R6G_T1 Intersystem Crossing Intermediates N-demethylation Intermediates R6G_T1->Intermediates Reaction with O₂ or other species Degradation_Products Small Molecular Products (Non-fluorescent) Intermediates->Degradation_Products Further Degradation

Generalized Photobleaching Pathway for Rhodamine 6G

The photodegradation of Rhodamine 6G can also involve the triplet state and subsequent reactions. A common degradation pathway involves the N-demethylation of the dye, leading to the formation of various intermediates and eventually smaller, non-fluorescent molecular products.

Experimental Protocols

To quantitatively assess and compare the photostability of fluorescent dyes, a standardized experimental protocol is crucial. The following methodology outlines a common approach for determining the photobleaching rate.

Experimental Workflow for Photostability Measurement

Photostability_Workflow cluster_prep Sample Preparation cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis prep Prepare dye solutions of known concentration acquire Acquire time-lapse images under continuous, constant illumination prep->acquire measure Measure mean fluorescence intensity of a region of interest for each time point acquire->measure normalize Normalize fluorescence intensity to the initial value measure->normalize plot Plot normalized intensity vs. time normalize->plot fit Fit data to an exponential decay function to determine the photobleaching rate constant plot->fit

Workflow for Measuring Fluorophore Photostability

Objective: To determine the rate of photobleaching of a fluorescent dye under controlled illumination.

Materials:

  • Fluorescent dye solutions of known concentration in a suitable solvent (e.g., phosphate-buffered saline, ethanol).

  • Microscope with a suitable light source and filter sets for the dye.

  • Digital camera for image acquisition.

  • Image analysis software.

Procedure:

  • Sample Preparation: Prepare solutions of the fluorescent dyes to be tested at a standardized concentration. Mount the sample on the microscope slide.

  • Microscope Setup:

    • Choose an appropriate objective and filter set for the fluorophore.

    • Set the illumination intensity to a constant and reproducible level. It is crucial to use the same intensity for all dyes being compared.

  • Image Acquisition:

    • Focus on the sample.

    • Begin acquiring a time-lapse series of images with a fixed exposure time and interval. The duration of the acquisition should be sufficient to observe significant photobleaching.

  • Data Analysis:

    • Using image analysis software, define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • The resulting curve can be fitted to an exponential decay function to determine the photobleaching rate constant (k_b).

Conclusion

Both this compound and Rhodamine 6G are bright and useful fluorophores. The choice between them may depend on the specific requirements of the experiment.

  • This compound is an excellent choice when maximum photostability is the primary concern. As a member of the BODIPY dye family, it is expected to offer superior resistance to photobleaching, making it ideal for long-term imaging experiments or applications involving high-intensity illumination.

  • Rhodamine 6G remains a robust and reliable fluorophore with well-characterized properties. Its high fluorescence quantum yield and good photostability make it suitable for a wide range of applications. For experiments where its known photobleaching characteristics are acceptable and well-controlled, it is a cost-effective and dependable option.

For critical applications, it is always recommended to perform a direct comparison of the photostability of different fluorophores under the specific experimental conditions that will be used.

References

A Head-to-Head Comparison of BDP R6G Amine and Cy3 for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent dye is critical for the success of protein labeling experiments. This guide provides an objective comparison of two popular fluorescent dyes, BDP R6G amine and Cy3, offering insights into their performance, supported by experimental data, to facilitate an informed decision for your specific research needs.

This comparison delves into the key photophysical and chemical characteristics of BDP R6G, a borondipyrromethene (BODIPY) dye, and Cy3, a cyanine dye. Both are widely utilized for covalently labeling proteins to study their localization, interactions, and dynamics. The choice between these fluorophores can significantly impact experimental outcomes, particularly in applications demanding high sensitivity, photostability, and minimal environmental interference.

Quantitative Performance At-a-Glance

To provide a clear overview, the following table summarizes the key quantitative parameters of BDP R6G and Cy3. These values are compiled from various sources and represent typical performance characteristics.

PropertyBDP R6GCy3
Excitation Maximum (nm) ~530~550
Emission Maximum (nm) ~548~570
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~76,000~150,000
Fluorescence Quantum Yield ~0.96~0.15-0.3 (can be enhanced upon protein binding)
Photostability HighModerate
Environmental Sensitivity LowHigh (fluorescence can be influenced by the local environment)
pH Sensitivity LowLow

In-Depth Performance Analysis

Photostability: BDP R6G Takes the Lead

One of the most significant advantages of the BODIPY class of dyes, including BDP R6G, is their exceptional photostability compared to cyanine dyes like Cy3.[1][2] In imaging experiments that require prolonged or intense light exposure, such as single-molecule studies or time-lapse microscopy, photobleaching can be a major limiting factor. The robust nature of BDP R6G ensures a longer observation window and more reliable quantification of fluorescent signals.

Brightness: A Tale of Two Dyes

While Cy3 possesses a higher molar extinction coefficient, suggesting a greater ability to absorb light, its fluorescence quantum yield in aqueous solution is relatively modest.[3] However, a unique characteristic of Cy3 is its propensity for protein-induced fluorescence enhancement (PIFE).[4][5] Upon binding to a protein, the local environment can restrict the isomerization of the Cy3 molecule, leading to a significant increase in its quantum yield and, consequently, its brightness. This property can be advantageous for detecting protein binding events.

In contrast, BDP R6G exhibits a consistently high quantum yield that is largely insensitive to its environment. This predictability can be beneficial for applications where a stable and consistent signal is paramount, regardless of the protein's conformational state.

Environmental Sensitivity: Consistency vs. Responsiveness

The fluorescence of Cy3 is known to be sensitive to the polarity and viscosity of its microenvironment. While this can be exploited to probe changes in protein conformation, it can also introduce variability into experiments if not properly controlled. BDP R6G, on the other hand, is renowned for its relative insensitivity to environmental factors, providing a more stable and reliable fluorescent signal.

Experimental Protocols

The following are detailed methodologies for labeling proteins with this compound and Cy3. The protocol for this compound involves a two-step process of first activating the amine group with an N-hydroxysuccinimide (NHS) ester before conjugation to the protein. Cy3 is typically supplied as a more direct-to-use NHS ester.

Protocol 1: Two-Step Labeling of Proteins with this compound

This protocol first involves the activation of the this compound to create an amine-reactive NHS ester, which then reacts with the primary amines on the protein.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or a similar NHS ester activating agent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Activation of this compound:

    • Dissolve this compound and a 1.2-fold molar excess of DSC in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • Add a 1.5-fold molar excess of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA).

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring, protected from light. The product of this reaction is BDP R6G-NHS ester.

  • Protein Preparation:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Labeling Reaction:

    • Slowly add the activated BDP R6G-NHS ester solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 20:1.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to stop the reaction and consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Direct Labeling of Proteins with Cy3-NHS Ester

This protocol describes the direct conjugation of a commercially available Cy3-NHS ester to a protein.

Materials:

  • Cy3-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Dye Preparation:

    • Dissolve the Cy3-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.

  • Protein Preparation:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-9.0) to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.

  • Labeling Reaction:

    • Slowly add the Cy3-NHS ester solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 20:1.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with a suitable storage buffer.

Visualizing Experimental Workflows and Signaling Pathways

Fluorescently labeled proteins are instrumental in elucidating complex biological processes. The following diagrams, created using the DOT language, illustrate common experimental workflows and a key signaling pathway where BDP R6G or Cy3-labeled proteins are frequently employed.

G Protein Labeling and Purification Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Protein Protein Solution (Amine-free buffer, pH 8.3-9.0) Mix Mixing & Incubation (1 hr, RT, dark) Protein->Mix Dye Amine-Reactive Dye (BDP R6G-NHS or Cy3-NHS) Dye->Mix Quench Quenching (e.g., Tris buffer) Mix->Quench Purify Size-Exclusion Chromatography Quench->Purify Analyze Spectroscopy (Determine Degree of Labeling) Purify->Analyze Store Labeled Protein (Storage at -20°C or -80°C) Analyze->Store

Caption: A generalized workflow for labeling proteins with amine-reactive fluorescent dyes.

G Receptor-Mediated Endocytosis Pathway Ligand BODIPY-labeled Ligand Binding Binding Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding ClathrinPit Clathrin-coated Pit Binding->ClathrinPit Endocytosis Endocytosis ClathrinPit->Endocytosis Endosome Early Endosome Endocytosis->Endosome Sorting Sorting Endosome->Sorting LateEndosome Late Endosome Sorting->LateEndosome Recycling Recycling to Membrane Sorting->Recycling Lysosome Lysosome LateEndosome->Lysosome Recycling->Receptor

Caption: Visualization of receptor-mediated endocytosis using a BODIPY-labeled ligand.

G MAPK Signaling Cascade Stimulus External Stimulus (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Adaptor Adaptor Proteins (e.g., Grb2, Sos) Receptor->Adaptor Ras Ras Adaptor->Ras MAPKKK MAPKKK (e.g., Raf) Ras->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK with Cy3 label) MAPKK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors GeneExpression Changes in Gene Expression TranscriptionFactors->GeneExpression

References

BDP R6G Amine: A High-Performance Fluorophore for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Quantum Yield and Photophysical Properties

In the landscape of fluorescent probes, the selection of a dye with optimal photophysical properties is paramount for achieving high-quality, reproducible data. This guide provides a comprehensive comparison of BDP R6G amine with other commonly used fluorescent dyes, focusing on quantum yield—a critical measure of fluorescence efficiency. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Unveiling this compound: A Borondipyrromethene Powerhouse

This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class, known for their sharp excitation and emission peaks, high extinction coefficients, and environmental insensitivity. BDP R6G is specifically designed to match the spectral characteristics of Rhodamine 6G (R6G), a well-established and widely used fluorophore. The amine-reactive functionality of this compound allows for straightforward conjugation to various biomolecules, making it a versatile tool for biological imaging and assays.

Quantum Yield: The Decisive Metric for Fluorescence Brightness

The fluorescence quantum yield (Φ) represents the ratio of photons emitted to photons absorbed by a fluorophore. A higher quantum yield signifies a more efficient conversion of excitation energy into fluorescent light, resulting in a brighter signal. This is a crucial parameter for applications requiring high sensitivity, such as single-molecule imaging, flow cytometry, and high-throughput screening.

Comparative Analysis of Quantum Yields

The following table summarizes the quantum yield and other key photophysical properties of this compound in comparison to other popular fluorescent dyes.

DyeQuantum Yield (Φ)Excitation Max (nm)Emission Max (nm)Solvent/Conditions
This compound 0.96 [1][2]530 [1]548 [1]-
Rhodamine 6G (R6G)0.95[3]528551Ethanol
Fluorescein (FITC)0.9254905140.1 N NaOH
Fluorescein0.79482.5508Ethanol
Fluorescein (basic)0.97470-Basic Ethanol
Cyanine 3 (Cy3)0.04 - 0.15554568PBS
Cyanine 5 (Cy5)0.27 - 0.3649667PBS
Alexa Fluor 4880.92--Aqueous solution

As evidenced by the data, this compound exhibits an exceptionally high quantum yield of 0.96, placing it at the forefront of fluorescent probe brightness. This value is comparable to the well-regarded Rhodamine 6G and surpasses that of fluorescein in neutral ethanol and the commonly used cyanine dyes, Cy3 and Cy5. The significantly lower quantum yields of Cy3 and Cy5 in aqueous buffers are attributed to their susceptibility to photoisomerization, a non-radiative decay pathway that quenches fluorescence.

Experimental Protocols for Quantum Yield Determination

The accurate measurement of fluorescence quantum yield is essential for the reliable comparison of different fluorophores. Two primary methods are employed for this purpose: the relative (or comparative) method and the absolute method.

Relative Quantum Yield Measurement

This is the more common and experimentally simpler method. It involves comparing the fluorescence intensity of the sample of interest to a well-characterized standard with a known quantum yield.

Principle: If a standard and a sample have the same absorbance at the same excitation wavelength and are measured under identical conditions, it is assumed they absorb the same number of photons. The ratio of their integrated fluorescence intensities is then directly proportional to the ratio of their quantum yields.

Equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

  • ΦX and ΦST are the fluorescence quantum yields of the test sample and the standard, respectively.

  • GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard.

  • ηX and ηST are the refractive indices of the sample and standard solutions. If the same solvent is used, this term becomes 1.

Experimental Workflow:

G Relative Quantum Yield Measurement Workflow cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_sample Prepare series of dilutions of sample and standard measure_abs Measure absorbance spectra (UV-Vis Spectrophotometer) prep_sample->measure_abs Dilutions prep_solvent Use spectroscopic grade solvents check_abs Ensure absorbance at λex is between 0.02 and 0.1 measure_abs->check_abs measure_fluor Measure fluorescence emission spectra (Spectrofluorometer) check_abs->measure_fluor Valid concentrations measure_blank Measure and subtract solvent blank measure_fluor->measure_blank integrate_fluor Integrate area under the emission curve measure_blank->integrate_fluor Corrected spectra plot_data Plot integrated intensity vs. absorbance integrate_fluor->plot_data calculate_qy Calculate quantum yield using the comparative equation plot_data->calculate_qy Gradients

Caption: Workflow for relative fluorescence quantum yield determination.

Detailed Steps:

  • Sample and Standard Preparation: Prepare a series of dilutions for both the test sample and a suitable quantum yield standard in a spectroscopic grade solvent. The standard should have a well-documented quantum yield and its absorption and emission spectra should overlap with the sample as much as possible.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution. The absorbance at the chosen excitation wavelength should ideally be kept below 0.1 to avoid inner filter effects.

  • Fluorescence Measurement: In a spectrofluorometer, measure the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength. It is crucial to maintain identical experimental settings (e.g., excitation and emission slit widths) for all measurements. A solvent blank should also be measured and subtracted from each spectrum.

  • Data Analysis:

    • Correct the emission spectra for the instrument's response.

    • Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Determine the slope (gradient) of the linear fit for both plots.

    • Calculate the quantum yield of the sample using the equation provided above.

Absolute Quantum Yield Measurement

This method directly measures the number of photons emitted versus the number of photons absorbed, typically using an integrating sphere.

Principle: An integrating sphere captures all the light emitted from the sample in all directions. By comparing the integrated intensity of the excitation light with and without the sample, the number of absorbed photons can be determined. The integrated intensity of the sample's emission spectrum then gives the number of emitted photons.

Experimental Workflow:

G Absolute Quantum Yield Measurement Workflow setup Install integrating sphere in spectrofluorometer blank_measurement Measure excitation profile (blank sample in sphere) setup->blank_measurement sample_measurement Measure scattering and emission of the sample in the sphere blank_measurement->sample_measurement Reference spectrum data_analysis Integrate scattered excitation and sample emission peaks sample_measurement->data_analysis calculation Calculate quantum yield: Φ = Emitted Photons / Absorbed Photons data_analysis->calculation Integrated areas

Caption: Workflow for absolute fluorescence quantum yield determination.

Detailed Steps:

  • Instrument Setup: An integrating sphere is placed in the sample compartment of a spectrofluorometer.

  • Blank Measurement: A measurement of the excitation light profile is taken with a blank (solvent only) in the integrating sphere. This provides the intensity of the incident light.

  • Sample Measurement: The sample is placed in the integrating sphere, and the spectrum is recorded. This measurement will show a peak corresponding to the scattered excitation light and the fluorescence emission of the sample.

  • Data Analysis: The areas under the scattered excitation peak and the fluorescence emission peak are integrated. The number of absorbed photons is the difference between the integrated intensity of the excitation light from the blank measurement and the scattered excitation light from the sample measurement. The number of emitted photons is the integrated intensity of the fluorescence emission.

  • Calculation: The absolute quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons.

Conclusion

This compound stands out as a superior fluorescent probe due to its exceptionally high quantum yield, which translates to brighter fluorescence signals and enhanced sensitivity in a wide range of applications. Its performance is comparable or superior to many commonly used dyes, including the traditional Rhodamine 6G and the popular cyanine dyes. For researchers seeking to maximize signal-to-noise ratios and achieve high-quality fluorescence data, this compound presents a compelling choice. The detailed experimental protocols provided in this guide offer a framework for the accurate determination of quantum yields, enabling researchers to validate and compare the performance of different fluorophores in their specific experimental contexts.

References

A Head-to-Head Comparison: BDP R6G Amine vs. Alexa Fluor Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent dyes is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of BDP R6G amine, a borondipyrromethene (BODIPY)-based dye, and the widely used Alexa Fluor family of dyes. This analysis is supported by photophysical data and established experimental protocols to assist in selecting the optimal fluorophore for your specific research needs.

This comparison focuses on the key performance characteristics of these dyes, including their spectral properties, brightness, photostability, and the chemistries used for conjugation to biomolecules. By presenting quantitative data in structured tables and detailing the experimental methodologies, this guide aims to provide a comprehensive resource for researchers utilizing fluorescence-based techniques such as microscopy and flow cytometry.

Photophysical Properties: A Quantitative Overview

The selection of a fluorescent dye is fundamentally guided by its photophysical properties. These characteristics determine the compatibility of the dye with existing instrumentation and its overall performance in a given application. BDP R6G is spectrally similar to Rhodamine 6G, positioning it as a competitor to several Alexa Fluor dyes in the green-yellow to orange region of the spectrum, such as Alexa Fluor 532 and Alexa Fluor 546.[1]

PropertyThis compoundAlexa Fluor 532Alexa Fluor 546
Excitation Maximum (nm) 530[2][3]532[4]556[4]
Emission Maximum (nm) 548554573
Molar Extinction Coefficient (cm⁻¹M⁻¹) 76,00081,000112,000
Fluorescence Quantum Yield 0.960.61>0.6
Fluorescence Lifetime (ns) Long (not specified)2.54.0

Table 1. Photophysical properties of this compound and spectrally similar Alexa Fluor dyes.

Performance Characteristics: Brightness and Photostability

The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. Based on the data in Table 1, this compound exhibits a very high quantum yield, suggesting it is an intensely bright dye. While Alexa Fluor 532 and 546 have higher extinction coefficients, their quantum yields are lower than that of BDP R6G.

The signal-to-noise ratio (SNR) is a crucial factor in obtaining high-quality fluorescence images. A high SNR allows for the clear distinction of the fluorescent signal from background noise. BODIPY dyes are noted for providing a high signal-to-noise ratio, partly due to their high fluorescence quantum yields and narrow emission peaks, which reduce spectral overlap. Alexa Fluor dyes are also designed to produce bright conjugates, leading to excellent signal-to-noise ratios in various applications.

Conjugation Chemistry: Amine-Reactive Labeling

Both this compound and the majority of Alexa Fluor dyes are available with amine-reactive functionalities, most commonly as N-hydroxysuccinimidyl (NHS) esters. This allows for the straightforward covalent conjugation of the dyes to primary amines on proteins, antibodies, and other biomolecules. The primary targets for this reaction are the ε-amino groups of lysine residues.

G General Workflow for Amine-Reactive Dye Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein/Antibody in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Dye and Protein Protein->Mix Dye Amine-Reactive Dye (e.g., NHS Ester) in Anhydrous DMSO Dye->Mix Incubate Incubate at Room Temp (1 hour, protected from light) Mix->Incubate Purify Purify Conjugate (e.g., Gel Filtration) Incubate->Purify DOL Determine Degree of Labeling (DOL) Purify->DOL

General workflow for amine-reactive dye conjugation to a protein.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving consistent and reliable results. Below are methodologies for the conjugation of amine-reactive dyes to antibodies and a general protocol for immunofluorescence microscopy.

Protocol 1: Amine-Reactive Dye Conjugation to an Antibody

This protocol is adapted from standard procedures for labeling antibodies with NHS ester dyes.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • Amine-reactive dye (BDP R6G NHS ester or Alexa Fluor NHS ester)

  • Anhydrous dimethylsulfoxide (DMSO)

  • Sodium bicarbonate buffer (1 M, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody:

    • Dissolve the antibody in PBS at a concentration of 2-10 mg/mL.

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.

  • Prepare the Dye:

    • Dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Slowly add the dissolved dye to the antibody solution while gently stirring. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is common.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS.

    • Collect the fractions containing the labeled antibody.

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients to determine the DOL (moles of dye per mole of antibody).

Protocol 2: Immunofluorescence Staining for Microscopy

This protocol provides a general workflow for using a fluorescently labeled antibody to stain cells for fluorescence microscopy.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescently labeled primary or secondary antibody

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Wash the cells on coverslips three times with PBS.

    • Fix the cells with fixation buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If staining an intracellular target, permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

  • Staining:

    • Block non-specific binding by incubating the cells in blocking buffer for 30-60 minutes.

    • Incubate the cells with the fluorescently labeled antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

G Principle of Fluorescence Microscopy LightSource Light Source (e.g., Laser, LED) ExcitationFilter Excitation Filter LightSource->ExcitationFilter Broadband Light DichroicMirror Dichroic Mirror ExcitationFilter->DichroicMirror Excitation Light Objective Objective Lens DichroicMirror->Objective Reflected Excitation Light EmissionFilter Emission Filter DichroicMirror->EmissionFilter Transmitted Emission Objective->DichroicMirror Collected Emission Specimen Specimen with Fluorophores Objective->Specimen Focused Excitation Light Specimen->Objective Emitted Fluorescence (Longer Wavelength) Detector Detector (e.g., Camera, PMT) EmissionFilter->Detector Filtered Emission

The basic principle of an epifluorescence microscope.

Application in Signaling Pathways: FRET

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, such as protein-protein interactions in signaling pathways. FRET relies on the energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore. This process is highly dependent on the distance between the two fluorophores, making it an effective "molecular ruler." Both BODIPY and Alexa Fluor dyes can be used as FRET pairs.

G FRET-Based Biosensor for Kinase Activity cluster_inactive Inactive State cluster_active Active State Donor_inactive Donor Fluorophore Acceptor_inactive Acceptor Fluorophore Donor_inactive->Acceptor_inactive No FRET Linker_inactive Flexible Linker with Kinase Substrate Kinase Active Kinase Linker_inactive->Kinase Binding Donor_active Donor Fluorophore Acceptor_active Acceptor Fluorophore Donor_active->Acceptor_active FRET Occurs Linker_active Phosphorylated Linker (Conformational Change) Donor_active->Linker_active Linker_active->Acceptor_active Kinase->Linker_active Phosphorylation ATP ATP ATP->Kinase

A conceptual diagram of a FRET-based biosensor to monitor kinase activity.

Conclusion

Both this compound and the Alexa Fluor dyes are high-performance fluorophores suitable for a wide range of applications in modern biological research.

  • This compound stands out for its exceptionally high quantum yield, suggesting superior brightness, and the inherent photostability of the BODIPY class of dyes.

  • Alexa Fluor dyes offer a comprehensive range of spectrally distinct fluorophores, are well-characterized, and are known for their excellent brightness and photostability.

The ultimate choice between this compound and an Alexa Fluor dye will depend on the specific requirements of the experiment, including the available excitation sources and filter sets, the need for multiplexing with other fluorophores, and the specific brightness and photostability demands of the application. For researchers working in the green-yellow to orange spectral range, this compound presents a compelling alternative to Alexa Fluor dyes, particularly when maximal brightness is a key consideration.

References

A Researcher's Guide to Amine-Reactive Dyes for Fluorescence Microscopy: BDP R6G and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the life sciences and drug development, the precise visualization of cellular components is paramount. Amine-reactive fluorescent dyes, which covalently label proteins and other biomolecules, are indispensable tools for fluorescence microscopy. Among these, BDP R6G amine has gained attention for its performance. This guide provides an objective comparison of this compound with its popular alternatives, supported by quantitative data and detailed experimental protocols to aid in the selection of the optimal dye for your research needs.

Quantitative Comparison of Amine-Reactive Fluorescent Dyes

The selection of a fluorescent dye is often a trade-off between brightness, photostability, and cost. The following table summarizes the key spectral properties of this compound and several spectrally similar alternatives. Brighter dyes, characterized by a high quantum yield and extinction coefficient, provide a stronger signal, which is crucial for detecting low-abundance targets.

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Extinction Coefficient (ε) (M⁻¹cm⁻¹)
BDP R6G NHS ester 530[1][2]548[1][2]0.96[1]76,000
Alexa Fluor™ 555 NHS Ester 5555650.10155,000
5-TAMRA NHS Ester 5465800.195,000
CF™555 Succinimidyl Ester 555565Not specified150,000
Janelia Fluor® 549 NHS Ester 5495710.88101,000
BDP TMR NHS ester 5425740.6455,000

Experimental Protocols

The following protocols provide a general framework for labeling antibodies with amine-reactive succinimidyl ester (NHS ester) dyes and their subsequent use in immunofluorescence microscopy.

Protocol 1: Antibody Labeling with Amine-Reactive NHS Ester Dyes

This protocol outlines the steps for conjugating an amine-reactive dye to an antibody. The dye-to-antibody ratio may need to be optimized for different proteins and dyes to achieve the desired degree of labeling (DOL).

Materials:

  • Antibody to be labeled (free of amine-containing buffers like Tris)

  • Amine-reactive dye (NHS ester)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25) or ultrafiltration device

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 2-5 mg/mL. If the antibody is in a buffer containing primary amines, it must be dialyzed against PBS first.

  • Prepare the Dye Stock Solution: Allow the vial of the NHS ester dye to warm to room temperature. Add the appropriate amount of anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex to fully dissolve the dye. This solution should be used immediately.

  • Labeling Reaction: While gently stirring, add the dye stock solution to the antibody solution. The molar ratio of dye to antibody typically ranges from 10:1 to 20:1. Incubate the reaction for 1 hour at room temperature in the dark.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column or an ultrafiltration device according to the manufacturer's instructions. Elute with PBS.

  • Determine Degree of Labeling (Optional but Recommended): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm and at the dye's maximum absorbance wavelength.

  • Storage: Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol describes a general procedure for using a fluorescently labeled primary or secondary antibody to stain cultured cells.

Materials:

  • Cells grown on coverslips or in imaging dishes

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., PBS with 1-5% BSA or serum)

  • Fluorescently labeled primary or unlabeled primary and fluorescently labeled secondary antibodies

  • Mounting medium with an antifade agent

Procedure:

  • Cell Fixation: Rinse the cells with PBS and then fix with 4% paraformaldehyde for 10-20 minutes at room temperature.

  • Permeabilization (for intracellular targets): After rinsing with PBS, permeabilize the cells with permeabilization buffer for 5-10 minutes.

  • Blocking: Wash the cells with PBS and then incubate in blocking buffer for at least 30-60 minutes to reduce nonspecific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody (labeled or unlabeled) in blocking buffer to the predetermined optimal concentration. Incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation (for indirect immunofluorescence): If an unlabeled primary antibody was used, wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells thoroughly with PBS to remove unbound antibodies.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with the appropriate filter sets for the chosen dye.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes. The following diagrams, created using the DOT language, visualize a typical experimental workflow and a relevant signaling pathway.

G cluster_labeling Antibody Labeling cluster_staining Immunofluorescence Staining A Prepare Antibody (2-5 mg/mL in Bicarbonate Buffer) C Incubate Antibody + Dye (1 hr, RT, dark) A->C B Prepare 10 mM Dye Stock Solution (DMSO) B->C D Purify Labeled Antibody (Size-Exclusion Chromatography) C->D G Incubate with Labeled Primary Antibody D->G Use Labeled Antibody E Fix and Permeabilize Cells F Block Non-specific Sites E->F F->G H Wash Unbound Antibody G->H I Mount and Image H->I

Caption: Experimental workflow for antibody labeling and immunofluorescence.

A common application for fluorescently labeled antibodies is the visualization of cell surface receptors and their downstream signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cell growth and proliferation, is an excellent example.

G cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 P EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

References

A Comparative Guide to BDP R6G Amine Labeling Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for accurate experimental results. This guide provides an objective comparison of the performance of BDP R6G amine, a borondipyrromethene-based fluorescent dye, with two other widely used amine-reactive dyes: Alexa Fluor 488 and Cy3. The comparison focuses on labeling specificity, efficiency, signal-to-noise ratio, and photostability, with supporting data and detailed experimental protocols.

Comparative Performance of Amine-Reactive Dyes

The selection of a fluorescent dye for amine labeling depends on a variety of factors, including the specific application, the nature of the biomolecule to be labeled, and the imaging instrumentation available. Below is a summary of the key performance characteristics of this compound, Alexa Fluor 488, and Cy3.

FeatureThis compoundAlexa Fluor 488Cy3
Reactive Group Amine (typically derivatized to NHS ester for labeling)NHS EsterNHS Ester
Target Primary amines (e.g., lysine residues, N-terminus of proteins)Primary amines (e.g., lysine residues, N-terminus of proteins)Primary amines (e.g., lysine residues, N-terminus of proteins)
Excitation Max (nm) ~530~495~550
Emission Max (nm) ~548~519~570
Extinction Coefficient (M⁻¹cm⁻¹)‎ ~76,000[1]~71,000[2]~150,000[3]
Quantum Yield ~0.96[1]~0.92Not specified
Photostability HighHigh[4]Moderate
pH Sensitivity LowLow (pH 4-10)Low
Hydrophobicity HighLow (sulfonated)Moderate

Quantitative Comparison of Labeling Performance

The following table summarizes the quantitative data on the labeling efficiency, specificity, and signal-to-noise ratio of the three dyes. It is important to note that these values can vary depending on the specific protein and experimental conditions.

ParameterThis compound (NHS Ester)Alexa Fluor 488 (NHS Ester)Cy3 (NHS Ester)
Typical Labeling Efficiency (%) High (data not specified)High (data not specified)High (D/P ratios of 2.3 to 4.6 achieved with 10:1 and 20:1 molar excess)
Specificity for Primary Amines (%) High (BODIPY dyes are known for low non-specific binding in some applications)High (low cross-reactivity)High
Potential for Non-Specific Binding Moderate to High (due to hydrophobicity, can aggregate in aqueous solutions)Low (hydrophilic due to sulfonation)Moderate
Signal-to-Noise Ratio High (BODIPY dyes are known for high signal-to-noise ratios)Very High (Alexa Fluor Plus variants offer up to 4x higher signal-to-noise)Good

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the validation and comparison of amine-reactive dyes.

Protocol 1: Protein Labeling with Amine-Reactive Dyes

This protocol describes a general method for labeling a protein with an amine-reactive NHS ester dye.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Amine-reactive dye (BDP R6G NHS ester, Alexa Fluor 488 NHS ester, or Cy3 NHS ester)

  • Anhydrous dimethylsulfoxide (DMSO)

  • Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, slowly add the dye stock solution to achieve a desired molar excess of dye to protein (typically 10-20 fold).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30-60 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A_280) and at the absorption maximum of the dye (A_max).

  • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A_280 - (A_max × CF)] / ε_protein where CF is the correction factor (A_280 of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula: DOL = (A_max × Dilution Factor) / (ε_dye × Protein Concentration (M)) where ε_dye is the molar extinction coefficient of the dye at its A_max.

Protocol 3: Validation of Labeling Specificity by Mass Spectrometry

Mass spectrometry can be used to identify the specific amino acid residues that have been labeled.

Procedure:

  • Proteolytic Digestion: Digest the labeled protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence to identify peptides and the specific sites of modification by the fluorescent dye. The mass shift corresponding to the dye will be observed on lysine residues and the N-terminus if the labeling was specific to primary amines.

Visualizations

Signaling Pathway: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is often implicated in cancer. Fluorescently labeled antibodies targeting EGFR or its downstream components are frequently used to study this pathway.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Simplified EGFR signaling pathway leading to gene transcription.

Experimental Workflow: Antibody Labeling and Validation

The following workflow outlines the key steps in labeling an antibody and validating the conjugation.

Antibody_Labeling_Workflow start Start: Purified Antibody labeling Amine-Reactive Dye Labeling (e.g., BDP R6G-NHS) start->labeling purification Purification (Size-Exclusion Chromatography) labeling->purification dol Determine Degree of Labeling (DOL) (Spectrophotometry) purification->dol ms_validation Mass Spectrometry Validation (LC-MS/MS) purification->ms_validation application Downstream Application (e.g., Immunofluorescence) dol->application ms_validation->application

Caption: Workflow for fluorescently labeling and validating an antibody.

Logical Relationship: Validation of Labeling Specificity

This diagram illustrates the logical steps involved in validating the specificity of an amine-reactive dye.

Validation_Logic hypothesis Hypothesis: The dye reacts specifically with primary amines. experiment Experiment: Label protein and analyze by mass spectrometry. hypothesis->experiment expected Expected Outcome: Mass shift observed only on Lysine and N-terminus. experiment->expected unexpected Unexpected Outcome: Mass shift on other residues (e.g., Tyr, Ser, Thr). experiment->unexpected conclusion_specific Conclusion: Labeling is specific. expected->conclusion_specific conclusion_nonspecific Conclusion: Labeling is non-specific. unexpected->conclusion_nonspecific

Caption: Logical workflow for validating the specificity of amine labeling.

References

BDP R6G Amine: A Comparative Guide for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for obtaining reliable and reproducible data in cellular imaging experiments. This guide provides a comparative analysis of the performance of BDP R6G amine, a borondipyrromethene (BODIPY)-based dye, against other common fluorescent probes in different cell lines.

This compound is a fluorescent dye that shares spectral similarities with Rhodamine 6G (R6G). It is known for its high fluorescence quantum yield and photostability, making it a potentially valuable tool for live-cell imaging. This guide aims to provide an objective comparison of its performance characteristics, supported by available experimental data, to aid researchers in selecting the optimal probe for their specific applications.

Performance Comparison in Key Cell Lines

The choice of a fluorescent probe is often dictated by its performance within the specific biological context of the experiment. Factors such as brightness, photostability, and cytotoxicity are paramount for successful and accurate imaging. The following table summarizes the performance of this compound and its alternatives in commonly used cell lines, HeLa (adherent cervical cancer cells) and Jurkat (suspension T-lymphocyte cells).

FeatureThis compoundRhodamine 6GAlexa Fluor 488
Cell Line HeLa Jurkat HeLa
Relative Brightness HighHighModerate to High
Photostability HighHighModerate
Cytotoxicity Low to ModerateModerateModerate to High
Quantum Yield ~0.95 (in ethanol)[1]~0.95 (in ethanol)[1]~0.95 (in ethanol)[1]

Note: Direct comparative studies for this compound in these specific cell lines are limited in publicly available literature. The data presented for this compound is based on the general characteristics of BODIPY dyes. The performance of Rhodamine 6G and Alexa Fluor 488 is well-documented.

In-Depth Analysis of Performance Metrics

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and fluorescence quantum yield. This compound, like other BODIPY dyes, generally exhibits a high quantum yield, contributing to its bright fluorescent signal. Alexa Fluor 488 is renowned for its exceptional brightness and is often used as a benchmark.[2] Rhodamine 6G also provides a strong signal, though it can be more susceptible to environmental quenching than this compound.

Photostability: Photostability, or the resistance to photobleaching upon exposure to excitation light, is crucial for long-term imaging experiments. BODIPY dyes, including this compound, are known for their robust photostability. Alexa Fluor 488 also demonstrates high photostability, making it suitable for time-lapse imaging. Rhodamine 6G is generally less photostable and can be prone to fading under intense or prolonged illumination.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparing the performance of different fluorescent probes. Below are general protocols for cell staining and cytotoxicity assays.

General Cell Staining Protocol for Adherent (HeLa) and Suspension (Jurkat) Cells

This protocol provides a basic framework for staining cells with fluorescent probes. Optimal concentrations and incubation times should be determined empirically for each probe and cell line.

  • Cell Preparation:

    • HeLa Cells: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

    • Jurkat Cells: Culture cells in suspension to the desired density.

  • Probe Preparation:

    • Prepare a stock solution of the fluorescent probe (e.g., this compound, Rhodamine 6G, Alexa Fluor 488) in high-quality, anhydrous dimethyl sulfoxide (DMSO).

    • On the day of the experiment, dilute the stock solution to the desired final concentration in a serum-free culture medium or phosphate-buffered saline (PBS).

  • Staining:

    • HeLa Cells: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • Jurkat Cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in the staining solution. Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • HeLa Cells: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.

    • Jurkat Cells: Pellet the cells by centrifugation, remove the supernatant, and wash the cells by resuspending in pre-warmed PBS or culture medium. Repeat the wash step two to three times.

  • Imaging:

    • After the final wash, add fresh, pre-warmed culture medium to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the specific probe.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding:

    • HeLa Cells: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Jurkat Cells: Seed cells in a 96-well plate at a density of 20,000-50,000 cells per well.

  • Treatment:

    • Prepare a range of concentrations of the fluorescent probe in the culture medium.

    • Remove the existing medium from the wells and add the medium containing the different concentrations of the probe. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for comparing fluorescent probes and assessing cytotoxicity.

Experimental_Workflow_for_Probe_Comparison Experimental Workflow for Fluorescent Probe Comparison cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis prep_hela Plate HeLa Cells stain_bdp Incubate with This compound prep_hela->stain_bdp stain_rhod Incubate with Rhodamine 6G prep_hela->stain_rhod stain_alexa Incubate with Alexa Fluor 488 prep_hela->stain_alexa prep_jurkat Culture Jurkat Cells prep_jurkat->stain_bdp prep_jurkat->stain_rhod prep_jurkat->stain_alexa wash Wash Cells stain_bdp->wash stain_rhod->wash stain_alexa->wash image Fluorescence Microscopy wash->image quantify Quantify Brightness & Photostability image->quantify

Caption: Workflow for comparing fluorescent probes.

Cytotoxicity_Assay_Workflow Cytotoxicity Assay (MTT) Workflow seed Seed HeLa or Jurkat Cells in 96-well Plate treat Treat with Varying Concentrations of Probe seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound presents a promising option for cellular imaging due to the generally favorable characteristics of BODIPY dyes, including high brightness and photostability. However, for critical applications, especially in sensitive cell lines like Jurkat, well-established probes such as Alexa Fluor 488 may offer a more reliable performance with lower cytotoxicity. The choice of the optimal fluorescent probe will ultimately depend on the specific requirements of the experiment, including the desired imaging duration, the sensitivity of the cells, and the instrumentation available. Researchers are encouraged to perform their own comparative studies to determine the most suitable probe for their particular research needs.

References

A Head-to-Head Comparison: BDP R6G Amine vs. BODIPY FL for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly impacts experimental outcomes. Both BDP R6G amine and BODIPY FL belong to the versatile boron-dipyrromethene (BODIPY) class of dyes, which are renowned for their sharp emission peaks, high fluorescence quantum yields, and excellent photostability.[][2][3] However, subtle differences in their spectral properties and reactive groups make them suitable for different applications. This guide provides a detailed, data-driven comparison to facilitate an informed choice between these two powerful fluorophores.

Quantitative Comparison of Photophysical Properties

The selection of a fluorescent probe is fundamentally guided by its photophysical characteristics. This compound is spectrally similar to Rhodamine 6G (R6G), while BODIPY FL shares spectral characteristics with fluorescein (FITC).[4][5] A direct comparison reveals their distinct performance profiles.

PropertyThis compoundBODIPY FL
Excitation Maximum (λex) ~530 nm~502-505 nm
Emission Maximum (λem) ~548 nm~511-513 nm
Molar Extinction Coefficient (ε) ~76,000 cm⁻¹M⁻¹>80,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.96>0.9, often approaching 1.0
Stokes Shift (λem - λex) ~18 nm~9-11 nm
Molecular Weight ~474.78 g/mol (salt form)Varies by derivative
Reactive Group Aliphatic AmineVaries (core dye is unreactive)
Solubility Good in DMF, DMSO, AlcoholsHydrophobic; Soluble in DMSO

Performance Overview

This compound: This dye is an excellent choice for applications requiring excitation in the green-yellow region of the spectrum, fitting well with standard R6G filter sets. Its standout feature is an exceptionally high quantum yield of approximately 0.96. The presence of a terminal aliphatic amine group allows for straightforward conjugation with electrophiles like NHS esters or for use in enzymatic transamination reactions. Its relatively long fluorescence lifetime also makes it a valuable tool for fluorescence polarization assays.

BODIPY FL: As a substitute for fluorescein, BODIPY FL is one of the most widely used green-fluorescent dyes. It boasts a very high extinction coefficient and a quantum yield that often approaches unity, making it intensely bright. A key advantage of BODIPY dyes, including BODIPY FL, is that their fluorescence is relatively insensitive to changes in solvent polarity and pH. Its intrinsic hydrophobicity makes it ideal for staining lipids, membranes, and other lipophilic structures. While the core BODIPY FL fluorophore is unreactive, it is commonly available in amine-reactive forms, such as succinimidyl esters (SE), for labeling proteins and other molecules.

Experimental Protocols & Workflows

Detailed and reproducible experimental protocols are paramount for achieving reliable quantitative data. Below are methodologies for common applications of these dyes.

General Protocol for Cellular Staining (Live or Fixed Cells)

BODIPY dyes are widely used for visualizing cellular components, particularly lipid droplets. This protocol provides a general framework for staining either live or fixed cells.

  • Cell Preparation:

    • Live Cells: Plate cells on coverslips or in imaging dishes and grow to 70-80% confluency.

    • Fixed Cells: Grow cells as above. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash the cells 2-3 times with PBS to remove residual fixative.

  • Staining Solution Preparation: Prepare a stock solution of the BODIPY dye (e.g., 1-5 mM) in high-quality, anhydrous DMSO. Immediately before use, dilute the stock solution in a suitable buffer (e.g., PBS or serum-free medium) to a final working concentration of 0.5–5 µM.

  • Staining: Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells 2-3 times with PBS to remove unbound dye and reduce background fluorescence.

  • Imaging: Mount the coverslips using an anti-fade mounting medium. Image the cells immediately using a fluorescence microscope or confocal microscope with appropriate filter sets (e.g., FITC channel for BODIPY FL). To minimize photobleaching, use low laser intensity and short exposure times.

G General Cellular Staining and Microscopy Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging & Analysis A Seed Cells on Coverslip/Dish B Culture to Desired Confluency A->B C Fixation (Optional) (e.g., 4% PFA) B->C D Prepare Staining Solution (0.5-5 µM Dye in Buffer) C->D E Incubate Cells with Dye (15-30 min, 37°C) F Wash to Remove Unbound Dye (3x PBS) G Mount Coverslip with Antifade Medium F->G H Acquire Images (Fluorescence Microscope) G->H I Image Processing & Data Analysis H->I

A general workflow for cellular staining and fluorescence microscopy.
General Protocol for Flow Cytometry

Flow cytometry allows for the quantitative analysis of fluorescence in single cells within a population.

  • Cell Preparation: Harvest cells by trypsinization to create a single-cell suspension. Transfer the cells to a conical tube and pellet by centrifugation (e.g., 250 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1 mL of a 1-2 µM BODIPY staining solution in PBS. Incubate for 15 minutes at 37°C, protected from light. Include an unstained cell sample as a negative control.

  • Washing: Wash the cells by adding 3-4 mL of PBS, pelleting by centrifugation, and aspirating the supernatant. Repeat this wash step once more.

  • Resuspension: Resuspend the final cell pellet in a suitable flow cytometry buffer (e.g., PBS with 1% BSA).

  • Analysis: Filter the cell suspension through a 35-40 µm cell strainer into a FACS tube to prevent clumping. Analyze the samples on a flow cytometer, collecting a minimum of 10,000 events per sample. Use the appropriate laser (e.g., 488 nm) and emission filter for your chosen dye.

General Protocol for Fluorescence Polarization (FP) Assay

FP assays are used to monitor molecular interactions in real-time. This protocol describes a competitive binding assay where an unlabeled compound competes with a fluorescently labeled tracer for binding to a larger protein (e.g., a receptor).

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer that maintains the stability of all components.

    • Tracer: Prepare a stock solution of the fluorescently labeled small molecule (e.g., BDP R6G-labeled ligand). The final concentration should ideally be below its binding dissociation constant (Kd).

    • Receptor: Prepare a stock solution of the larger binding partner (e.g., protein).

    • Competitor: Prepare serial dilutions of the unlabeled test compound.

  • Assay Setup: In a low-volume, non-binding microplate (e.g., black 384-well plate), add the assay components in the following order:

    • Receptor protein.

    • Unlabeled competitor compound (at varying concentrations).

    • Fluorescent tracer.

    • Include controls: tracer only (for minimum polarization) and tracer + receptor without competitor (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-120 minutes), protected from light.

  • Measurement: Read the plate using a microplate reader equipped with appropriate excitation and emission filters and polarizers. The instrument measures the fluorescence intensity parallel (I∥) and perpendicular (I⊥) to the plane of the polarized excitation light.

  • Data Analysis: The instrument software calculates the fluorescence polarization (P or mP) for each well. Plot the mP values against the log concentration of the competitor to determine binding affinity (e.g., IC50).

G Principle of Fluorescence Polarization (FP) Assay cluster_free Unbound State cluster_bound Bound State cluster_compete Competitive Binding A Small Fluorescent Tracer (e.g., BDP R6G-ligand) B Rotates Rapidly in Solution A->B C Emitted Light is Highly Depolarized B->C D Low FP Signal C->D H High FP Signal E Tracer Binds to Large Receptor Protein F Rotation is Slowed Significantly E->F G Emitted Light Remains Highly Polarized F->G G->H K Decrease in Overall FP Signal I Unlabeled Competitor Displaces Tracer J Increased Population of Free, Rapidly Tumbling Tracer I->J J->K

The principle of a competitive fluorescence polarization assay.

Conclusion and Recommendations

Both this compound and BODIPY FL are high-performance fluorophores with exceptional brightness and photostability. The choice between them depends largely on the specific experimental requirements.

  • BODIPY FL is the superior choice for general-purpose green fluorescence applications, especially for imaging lipophilic structures and when a well-characterized, robust dye compatible with standard FITC filter sets is needed. Its relative insensitivity to environmental factors provides stable and predictable performance.

  • This compound is ideal for applications that can leverage its slightly red-shifted spectrum (compatible with R6G filters) and its inherent amine functionality for direct conjugation. Its longer fluorescence lifetime makes it particularly well-suited for fluorescence polarization-based assays where a high signal window is desirable.

For any application, careful optimization of dye concentration and incubation times is crucial to achieve the best signal-to-noise ratio while minimizing potential cytotoxicity in live-cell experiments.

References

A Head-to-Head Comparison: Assessing the Brightness of BDP R6G Amine Conjugates for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of fluorescent labeling, the quest for brighter, more photostable, and reliable reagents is paramount for researchers in cell biology, immunology, and drug development. This guide provides an objective comparison of BDP R6G amine-reactive dye, a borondipyrromethene dye, against other commonly used fluorescent labels. The focus is on the intrinsic brightness of the resulting bioconjugates, supported by quantitative data and detailed experimental methodologies.

Unveiling the Brightness: A Quantitative Showdown

The brightness of a fluorophore is a critical parameter, directly influencing the sensitivity and resolution of fluorescence-based assays. It is determined by the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ).[1]

BDP R6G NHS ester , an amine-reactive derivative of BDP R6G, exhibits impressive photophysical properties. With a molar extinction coefficient of 76,000 M⁻¹cm⁻¹ and a quantum yield of 0.96 , it stands as a formidable contender in the fluorescent dye market.[2][3][4]

To provide a clear perspective, the following table summarizes the key photophysical properties of BDP R6G NHS ester and its spectral competitors, Alexa Fluor 555 and Cy3.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
BDP R6G NHS ester 53054876,000[2]0.9672,960
Alexa Fluor 555 555565150,000>0.15>22,500
Cy3 550570150,000>0.15>22,500

Note: The quantum yield for Alexa Fluor 555 and Cy3 protein conjugates can be variable and is often cited as greater than 0.15. The brightness value is therefore a conservative estimate. It has been noted that Alexa Fluor 555 conjugates are significantly more fluorescent than Cy3 conjugates, especially at higher degrees of labeling, due to reduced self-quenching.

Experimental Corner: Protocols for Robust Labeling and Analysis

Accurate assessment of fluorescent conjugate brightness relies on standardized and well-documented experimental procedures. Below are detailed protocols for protein labeling with amine-reactive dyes and the subsequent determination of fluorescence quantum yield.

Protein Labeling with Amine-Reactive Dyes

This protocol outlines the general steps for conjugating an amine-reactive dye, such as BDP R6G NHS ester, to a protein.

Workflow for Protein Conjugation with Amine-Reactive Dyes

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization prep_dye Dissolve Amine-Reactive Dye in Anhydrous DMSO or DMF (e.g., 10 mM stock) mix Add Dye Stock to Protein Solution (Molar Ratio Optimization) prep_dye->mix prep_protein Prepare Protein Solution (2-10 mg/mL) in Amine-Free Buffer (pH 8.0-9.0) prep_protein->mix incubate Incubate for 1 hour at Room Temperature (Protected from Light) mix->incubate quench Optional: Quench Reaction with Excess Amine (e.g., Tris or Glycine) incubate->quench separate Separate Conjugate from Unreacted Dye (e.g., Gel Filtration) quench->separate measure_abs Measure Absorbance at 280 nm and Dye λmax separate->measure_abs calc_dol Calculate Degree of Labeling (DOL) measure_abs->calc_dol

Caption: Workflow for protein labeling with amine-reactive dyes.

Materials:

  • Protein of interest

  • Amine-reactive dye (e.g., BDP R6G NHS ester)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris, pH 8.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye in DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently stirring the protein solution, slowly add the reactive dye solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Measuring Fluorescence Quantum Yield

The comparative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Workflow for Quantum Yield Determination (Comparative Method)

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_calculation Calculation prep_std Prepare Standard Solution (Known Quantum Yield) measure_abs Measure Absorbance Spectra of Both Solutions (Ensure Abs < 0.1) prep_std->measure_abs prep_sample Prepare Sample Solution (Unknown Quantum Yield) prep_sample->measure_abs measure_fluor Measure Fluorescence Emission Spectra (Same Excitation Wavelength) measure_abs->measure_fluor integrate Integrate the Area under the Emission Spectra measure_fluor->integrate calc_qy Calculate Quantum Yield Using the Comparative Formula integrate->calc_qy

Caption: Workflow for quantum yield determination.

Materials:

  • Spectrophotometer

  • Fluorometer

  • Cuvettes

  • Sample of interest (fluorescent conjugate)

  • Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

  • Solvent

Procedure:

  • Prepare Solutions: Prepare dilute solutions of both the standard and the sample in the same solvent. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Measure Absorbance: Record the absorbance spectra of both solutions.

  • Measure Fluorescence: Record the fluorescence emission spectra of both solutions using the same excitation wavelength.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Discussion and Conclusion

The data presented clearly indicates that this compound conjugates are exceptionally bright, rivaling and potentially exceeding the performance of established dyes like Alexa Fluor 555 and Cy3. Its high quantum yield is a significant contributor to this brightness.

While Alexa Fluor 555 and Cy3 have higher molar extinction coefficients, their quantum yields in protein conjugates can be lower and more susceptible to quenching, particularly at high degrees of labeling. In contrast, BODIPY-based dyes like BDP R6G are known for their relatively sharp emission peaks and lower sensitivity to environmental factors, which can be advantageous in certain applications.

For researchers requiring maximal signal intensity and photostability, this compound-reactive dye presents a compelling option. The provided protocols offer a framework for achieving optimal labeling and for conducting in-house comparisons to validate performance for specific applications. The choice of a fluorescent dye should always be guided by the specific experimental requirements, including the instrumentation available and the nature of the biological sample.

References

Comparative Performance Analysis of BDP R6G Amine Conjugates for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BDP R6G amine conjugates with other commonly used fluorescent dyes for biological applications. The focus is on the potential for cross-reactivity and non-specific binding, supported by experimental protocols to evaluate conjugate performance.

Introduction to this compound

BDP R6G (borondipyrromethene rhodamine 6G) is a fluorescent dye belonging to the BODIPY class of fluorophores.[1][2] It is characterized by high fluorescence quantum yield, sharp emission spectra, and relative insensitivity to environmental factors such as pH.[3] The amine-reactive form of BDP R6G allows for its conjugation to various biomolecules, including antibodies and proteins, for use in fluorescence microscopy, flow cytometry, and other biological assays.[4]

Performance Comparison of Amine-Reactive Dyes

The selection of a fluorescent dye for conjugation can significantly impact the outcome of an experiment, particularly concerning signal specificity and background noise. While BDP R6G offers excellent photophysical properties, it is essential to consider its performance in the context of alternative dyes.

PropertyBDP R6GAlexa Fluor 555Cy3
Excitation Max (nm) 530[4]555555
Emission Max (nm) 548565570
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~76,000~155,000~150,000
Quantum Yield 0.96~0.10.31
Molecular Weight (Da) ~475~1250~628
Solubility Good in DMF, DMSO, alcoholsHigh water solubilityModerately soluble in water, good in polar organic solvents
Class BODIPYXanthene (sulfonated rhodamine)Cyanine

Cross-Reactivity and Non-Specific Binding

Cross-reactivity, in the context of fluorescent conjugates, refers to the binding of the labeled molecule (e.g., an antibody) to unintended targets. This can be influenced by the properties of the biomolecule itself, the fluorescent dye, and the experimental conditions. Non-specific binding can also occur due to hydrophobic interactions between the dye and cellular components, leading to increased background fluorescence.

BODIPY dyes, including BDP R6G, are known to be relatively hydrophobic, which can sometimes contribute to non-specific binding. In contrast, dyes like Alexa Fluor 555 are sulfonated to increase their hydrophilicity and reduce non-specific interactions. Cyanine dyes such as Cy3 are also widely used and are known for their brightness and photostability.

Experimental Protocols

Protocol 1: General Protein Labeling with Amine-Reactive Dyes

This protocol describes a general method for conjugating an amine-reactive dye to a protein, such as an antibody.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • Amine-reactive dye (BDP R6G NHS ester, Alexa Fluor 555 NHS ester, or Cy3 NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the amine-reactive dye in a small amount of DMF or DMSO to create a stock solution.

  • Adjust the concentration of the protein to 2-5 mg/mL in the reaction buffer.

  • Slowly add a 5- to 20-fold molar excess of the reactive dye to the protein solution while gently vortexing.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Remove unreacted dye and purify the conjugate using a size-exclusion chromatography column.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's and the protein's maximum absorption wavelengths.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein Protein in Amine-Free Buffer mix Mix Protein and Dye protein->mix dye Amine-Reactive Dye Stock dye->mix incubate Incubate (1-2h, RT, dark) mix->incubate purify Purify Conjugate incubate->purify analyze Determine DOL purify->analyze

Protein Labeling Workflow
Protocol 2: Assessing Non-Specific Binding in Immunofluorescence

This protocol is designed to evaluate the level of non-specific binding of a fluorescently labeled antibody.

Materials:

  • Fixed and permeabilized cells or tissue sections

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)

  • Fluorescently labeled primary antibody conjugate

  • Unlabeled primary antibody (from the same host species as the conjugate)

  • Mounting medium with DAPI

Procedure:

  • Positive Control: Incubate the sample with the fluorescently labeled primary antibody conjugate at its optimal dilution.

  • Negative Control (Secondary Antibody Only - for indirect immunofluorescence): Incubate the sample with only the fluorescently labeled secondary antibody to check for its non-specific binding.

  • Negative Control (Isotype Control): Incubate the sample with a fluorescently labeled isotype control antibody at the same concentration as the primary antibody conjugate.

  • Negative Control (No Primary Antibody): For direct immunofluorescence, incubate the sample with the blocking buffer alone, omitting the primary antibody conjugate.

  • Blocking Peptide Control: Pre-incubate the fluorescently labeled primary antibody with an excess of the immunizing peptide before adding it to the sample.

  • Wash all samples extensively with PBS.

  • Mount the samples and acquire images using a fluorescence microscope with consistent settings for all conditions.

  • Compare the fluorescence intensity and localization between the positive control and the various negative controls to assess the level of non-specific binding.

G cluster_sample_prep Sample Preparation cluster_controls Experimental Conditions cluster_analysis Analysis sample Fixed & Permeabilized Cells/Tissue positive Positive Control (Labeled Primary Ab) sample->positive negative1 Negative Control 1 (Isotype Control) sample->negative1 negative2 Negative Control 2 (No Primary Ab) sample->negative2 negative3 Negative Control 3 (Blocking Peptide) sample->negative3 wash Wash Samples positive->wash negative1->wash negative2->wash negative3->wash image Fluorescence Microscopy wash->image compare Compare Signal Intensity image->compare

Workflow for Assessing Non-Specific Binding

Conclusion

This compound is a high-performance fluorescent dye with excellent photophysical properties. However, its relatively hydrophobic nature may contribute to non-specific binding in some applications. When selecting a fluorescent dye for conjugation, it is crucial to consider the trade-offs between brightness, photostability, and the potential for non-specific interactions. The experimental protocols provided in this guide offer a framework for systematically evaluating the performance of this compound conjugates and comparing them to alternatives like Alexa Fluor 555 and Cy3 to determine the most suitable probe for a specific research application.

References

A Comparative Guide to the Long-Term Stability of Amine-Labeled Samples: BDP R6G vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent labels is a critical decision that profoundly impacts the reliability and reproducibility of experimental data. The long-term stability of these labels is paramount for studies conducted over extended periods, as well as for the storage and reuse of valuable labeled samples. This guide provides an objective comparison of the long-term stability of BDP R6G amine-labeled samples against two widely used alternatives: Alexa Fluor 555 and Cy3.

This comparison focuses on two key aspects of stability: photostability, the resistance of a fluorophore to photodegradation upon exposure to light, and chemical stability, the ability of the fluorophore and its conjugate to withstand degradation during storage in various buffer systems and temperatures. While direct, long-term comparative data for this compound alongside Alexa Fluor 555 and Cy3 is limited in publicly available literature, this guide synthesizes existing data for each dye class and proposes a comprehensive experimental protocol for a head-to-head comparison.

Performance at a Glance: A Qualitative and Quantitative Comparison

The ideal fluorescent label for long-term studies maintains its spectral properties and fluorescence intensity over time, ensuring consistent and reliable measurements. The following table summarizes the known photophysical and stability characteristics of BDP R6G, Alexa Fluor 555, and Cy3. It is important to note that the stability of a labeled sample is influenced by various factors, including the nature of the conjugated biomolecule, the degree of labeling, the storage buffer composition, and the storage temperature.

PropertyBDP R6GAlexa Fluor 555Cy3
Excitation Max (nm) ~528~555~550
Emission Max (nm) ~548~565~570
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~80,000~150,000~150,000
Fluorescence Quantum Yield HighHighModerate
Photostability Generally good, but can be susceptible to photobleaching under intense illumination.Excellent, significantly more photostable than Cy3.[1][2][3][4]Moderate, prone to photobleaching, especially under prolonged or intense light exposure.
Chemical Stability Good in a neutral pH range. BODIPY dyes, in general, can be sensitive to highly polar environments and may undergo degradation under harsh chemical conditions.Excellent, stable over a wide pH range and in common storage buffers.Moderate, can be susceptible to degradation, particularly at non-neutral pH.
pH Sensitivity LowLow (stable over a wide pH range)Moderate
Brightness (relative) BrightVery BrightBright

Note: The quantum yield and brightness of conjugated dyes can vary depending on the biomolecule they are attached to and the degree of labeling.

Experimental Protocols for Comparative Stability Assessment

To provide a definitive comparison of the long-term stability of this compound, Alexa Fluor 555, and Cy3 labeled samples, a standardized experimental protocol is essential. The following detailed methodologies are proposed for assessing both photostability and chemical stability.

I. Protein Labeling with Amine-Reactive Dyes

Objective: To prepare consistently labeled protein samples for subsequent stability studies.

Materials:

  • Bovine Serum Albumin (BSA) as a model protein.

  • Amine-reactive succinimidyl ester (or equivalent) forms of BDP R6G, Alexa Fluor 555, and Cy3.

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3.

  • Purification column (e.g., size-exclusion chromatography).

  • Spectrophotometer.

Procedure:

  • Dissolve BSA in the labeling buffer to a final concentration of 10 mg/mL.

  • Dissolve the amine-reactive dyes in anhydrous DMSO to a concentration of 10 mg/mL.

  • Add the reactive dye solution to the protein solution at a molar ratio of 10:1 (dye:protein).

  • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Purify the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye at its respective absorption maximum.

II. Long-Term Chemical Stability Assessment

Objective: To quantify the degradation of the fluorescent signal of labeled proteins under various storage conditions over an extended period.

Materials:

  • Labeled BSA conjugates of BDP R6G, Alexa Fluor 555, and Cy3.

  • Storage buffers:

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Tris-buffered saline (TBS), pH 8.0.

    • Citrate buffer, pH 5.0.

  • Storage temperatures: 4°C, -20°C, and -80°C.

  • Fluorometer.

Procedure:

  • Aliquot the purified labeled BSA conjugates into the different storage buffers at a concentration of 1 mg/mL.

  • Store the aliquots at the designated temperatures (4°C, -20°C, and -80°C), protected from light.

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), thaw one aliquot from each condition (for frozen samples).

  • Measure the fluorescence intensity of each sample using a fluorometer with excitation and emission wavelengths appropriate for each dye.

  • Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (time 0) to determine the percentage of fluorescence retained.

  • Plot the percentage of fluorescence retained over time for each dye under each storage condition.

III. Photostability Assessment

Objective: To quantify the rate of photobleaching of the labeled proteins upon continuous illumination.

Materials:

  • Labeled BSA conjugates of BDP R6G, Alexa Fluor 555, and Cy3.

  • Fluorescence microscope equipped with a suitable light source (e.g., mercury arc lamp or laser) and filter sets for each dye.

  • Image analysis software.

Procedure:

  • Prepare microscope slides with a solution of the labeled BSA conjugates (1 mg/mL in PBS).

  • Place the slide on the microscope stage and focus on the sample.

  • Expose a defined region of the sample to continuous illumination using the appropriate filter set and a constant light intensity.

  • Acquire images at regular intervals (e.g., every 10 seconds) for a total duration of 5 minutes.

  • Measure the mean fluorescence intensity of the illuminated region in each image using image analysis software.

  • Normalize the fluorescence intensity at each time point to the initial intensity (time 0).

  • Plot the normalized fluorescence intensity as a function of exposure time to determine the photobleaching rate for each dye.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental design and potential applications, the following diagrams have been generated using Graphviz.

Experimental_Workflow Experimental Workflow for Long-Term Stability Assessment cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis p1 Protein (e.g., BSA) labeling Labeling Reaction (pH 8.3, 1 hr, RT) p1->labeling d1 This compound d1->labeling d2 Alexa Fluor 555 Amine d2->labeling d3 Cy3 Amine d3->labeling purification Purification (Size-Exclusion Chromatography) labeling->purification s1 Storage Buffer 1 (PBS, pH 7.4) purification->s1 s2 Storage Buffer 2 (Tris, pH 8.0) purification->s2 s3 Storage Buffer 3 (Citrate, pH 5.0) purification->s3 photo_stability Photostability (Microscopy & Photobleaching) purification->photo_stability t1 Temperature 1 (4°C) s1->t1 t2 Temperature 2 (-20°C) s1->t2 t3 Temperature 3 (-80°C) s1->t3 s2->t1 s2->t2 s2->t3 s3->t1 s3->t2 s3->t3 chem_stability Chemical Stability (Fluorescence Measurement) t1->chem_stability t2->chem_stability t3->chem_stability data_analysis Data Analysis & Comparison chem_stability->data_analysis photo_stability->data_analysis

Caption: Workflow for comparing the long-term stability of fluorescently labeled samples.

Signaling_Pathway Generic Kinase Signaling Pathway ligand Ligand (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (Labeled with BDP R6G-Antibody) ligand->receptor adaptor Adaptor Protein (e.g., Grb2) receptor->adaptor gef GEF (e.g., Sos) adaptor->gef ras Ras gef->ras raf Raf ras->raf mek MEK raf->mek erk ERK (Labeled with Alexa Fluor 555-Antibody) mek->erk transcription Transcription Factors (e.g., c-Myc, Elk-1) erk->transcription response Cellular Response (Proliferation, Differentiation) transcription->response

Caption: A generic signaling pathway illustrating the use of fluorescently labeled antibodies.

Conclusion and Recommendations

The long-term stability of fluorescently labeled samples is a critical factor for the success of many research and development endeavors. While BDP R6G is a bright and generally photostable dye, comparative studies have consistently demonstrated the superior photostability of Alexa Fluor 555 over Cy3. For applications requiring the utmost in photostability and for experiments involving long-term storage of labeled samples, Alexa Fluor 555 is the recommended choice among the three dyes compared in this guide.

However, the optimal dye for any given application will depend on a variety of factors, including the specific instrumentation available, the experimental conditions, and budgetary constraints. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own direct comparisons and make informed decisions based on their specific needs. By carefully considering the stability characteristics of fluorescent labels, researchers can enhance the quality, reliability, and reproducibility of their results.

References

A Quantitative Comparison of BDP R6G Amine Fluorescence Intensity for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, the selection of a fluorescent label is a critical decision that can significantly impact experimental outcomes. Brightness, photostability, and chemical reactivity are paramount. This guide provides a quantitative comparison of BDP R6G amine, a borondipyrromethene dye, with other spectrally similar amine-reactive fluorophores. The data presented here, compiled from publicly available sources, offers a baseline for selecting the most appropriate dye for your research needs.

Quantitative Comparison of Photophysical Properties

The intrinsic brightness of a fluorophore is determined by its molar extinction coefficient (a measure of how well it absorbs light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). The theoretical brightness is often calculated as the product of these two values.

Below is a summary of the key photophysical properties of this compound and several common alternatives. These dyes are often used in applications such as bioconjugation, flow cytometry, and fluorescence microscopy.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Calculated Brightness (ε × Φ)
This compound 53054876,0000.9672,960
Rhodamine 6G528551116,0000.95110,200
ATTO 532532553115,0000.90103,500
Alexa Fluor 53253255481,0000.6149,410
Cy3 amine555570150,0000.15 - 0.3122,500 - 46,500
Cy3B amine566578137,0000.92126,040

Note: The photophysical properties of fluorescent dyes can be influenced by their local chemical environment, including the solvent and the molecule to which they are conjugated. The values presented here are generally for the free dye in solution and should be considered as a guide. For instance, the quantum yield of Cy3 is known to increase upon conjugation to biomolecules.

Experimental Protocols

To experimentally validate the fluorescence intensity of these dyes in your specific application, a standardized protocol is essential. Below is a general methodology for comparing the fluorescence intensity of different amine-reactive dyes once conjugated to a protein.

Protocol: Comparison of Fluorescence Intensity of Protein-Dye Conjugates

1. Dye-Protein Conjugation:

  • Protein Preparation: Dissolve the protein to be labeled (e.g., an antibody) in a suitable amine-free buffer at a concentration of 1-10 mg/mL. A common choice is 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in high-quality, anhydrous dimethylsulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a molar excess of the reactive dye to the protein solution. The optimal dye-to-protein molar ratio should be determined empirically but typically ranges from 5:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Remove the unconjugated dye by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. The buffer should be exchanged to a storage buffer such as phosphate-buffered saline (PBS).

2. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye.

  • Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

  • The DOL is the molar ratio of the dye to the protein. Aim for a consistent DOL across all compared conjugates.

3. Fluorescence Intensity Measurement:

  • Sample Preparation: Prepare a dilution series of each protein-dye conjugate in a suitable buffer (e.g., PBS).

  • Instrumentation: Use a spectrofluorometer or a microplate reader with fluorescence capabilities.

  • Measurement:

    • Set the excitation wavelength to the absorption maximum of the dye.

    • Record the fluorescence emission spectrum across the expected range.

    • The fluorescence intensity is the integrated area under the emission curve.

  • Comparison: Plot the fluorescence intensity versus the concentration for each conjugate. The slope of the linear portion of this plot is proportional to the brightness of the conjugate.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for comparing the fluorescence intensity of different amine-reactive dyes.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation & Purification cluster_analysis Analysis Protein_Solution Protein in Amine-Free Buffer Conjugation Mix and Incubate Protein_Solution->Conjugation Dye_Solution Amine-Reactive Dye in DMSO Dye_Solution->Conjugation Purification Remove Unconjugated Dye (e.g., Column Chromatography) Conjugation->Purification DOL_Measurement Measure Absorbance (280 nm & λmax_dye) Calculate DOL Purification->DOL_Measurement Fluorescence_Measurement Measure Fluorescence Intensity vs. Concentration Purification->Fluorescence_Measurement Comparison Compare Slopes to Determine Relative Brightness Fluorescence_Measurement->Comparison

BDP R6G Amine: A Comparative Guide for Fixed and Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant for the success of cellular imaging experiments. BDP R6G amine, a borondipyrromethene (BODIPY) dye, has emerged as a versatile tool for labeling and tracking intracellular proteins and other amine-containing biomolecules. Its performance, however, can differ significantly between fixed and live cell applications. This guide provides an objective comparison of this compound's performance in these two contexts, alongside alternative dyes, supported by experimental data and detailed protocols.

Performance Comparison: this compound and Alternatives

The choice between fixed and live cell imaging hinges on the scientific question. Fixed-cell imaging offers a static snapshot of cellular architecture and protein localization, often with a brighter and more stable signal due to optimized labeling conditions. Conversely, live-cell imaging provides a dynamic view of cellular processes in real-time, but presents challenges such as phototoxicity and the need for biocompatible probes with high photostability. The performance of this compound and its alternatives is summarized below.

FeatureThis compoundRhodamine 110 AmineTRITC Amine
Brightness HighHighModerate
Photostability Very High[1][]Moderate[3]Low[4]
Quantum Yield High (typically >0.8)[5]High (~0.9)Moderate
Signal-to-Noise Ratio ExcellentGoodGood
Phototoxicity Low to ModerateModerateLow
pH Sensitivity LowHighModerate
Cell Permeability (Live) ModerateModerateLow
Fixability ExcellentGoodGood

Key Performance Insights

In Fixed Cells: this compound excels in fixed-cell applications. Its high quantum yield and exceptional photostability allow for robust and bright labeling of intracellular targets. The covalent bond formed between the amine-reactive dye and cellular proteins ensures that the fluorescent signal withstands fixation and permeabilization steps. This makes it an ideal candidate for high-resolution imaging and colocalization studies where signal preservation is paramount.

In Live Cells: The superior photostability of this compound is a significant advantage in live-cell imaging, enabling longer acquisition times with reduced photobleaching compared to traditional dyes like TRITC. However, challenges in live-cell applications include ensuring efficient cell permeability and minimizing phototoxicity, especially during long-term imaging. While BODIPY dyes are generally considered to have low to moderate phototoxicity, optimizing dye concentration and illumination settings is crucial to maintain cell health.

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are protocols for labeling intracellular proteins with this compound in both fixed and live cells.

Protocol 1: Intracellular Protein Labeling in Fixed Cells

This protocol is designed for labeling endogenous proteins within cultured cells after fixation and permeabilization.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • This compound stock solution (1 mg/mL in DMSO)

  • Staining buffer: PBS with 1% BSA

  • Mounting medium

Procedure:

  • Cell Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Incubate with blocking buffer for 30 minutes at room temperature to reduce non-specific binding.

  • Staining: Dilute the this compound stock solution in staining buffer to a final concentration of 1-5 µg/mL. Incubate the cells with the staining solution for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for BDP R6G (Excitation/Emission: ~528/547 nm).

Protocol 2: Intracellular Protein Labeling in Live Cells

This protocol describes a method for introducing this compound into living cells to label intracellular proteins. This can be achieved through methods such as microinjection, electroporation, or the use of cell-penetrating peptides conjugated to the dye. The following is a general guideline using a hypothetically optimized delivery method.

Materials:

  • Live cells in culture medium

  • This compound

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Delivery reagent (e.g., microinjection buffer, electroporation buffer)

Procedure:

  • Dye Preparation: Prepare the this compound solution in the appropriate delivery buffer at the desired concentration. This needs to be optimized to ensure sufficient labeling without causing cytotoxicity.

  • Cell Preparation: Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere.

  • Dye Delivery: Introduce the this compound into the cells using the chosen delivery method (e.g., microinjection).

  • Incubation: Allow the cells to recover and the dye to label intracellular targets. The optimal incubation time will vary depending on the cell type and the specific target.

  • Washing: Gently wash the cells with pre-warmed live-cell imaging medium to remove excess dye.

  • Imaging: Image the live cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2). Use minimal excitation light to reduce phototoxicity.

Visualizing Experimental Design and Biological Context

To aid in the conceptualization of these experiments, the following diagrams illustrate a typical workflow for comparing fluorescent dyes and a relevant signaling pathway where such probes are utilized.

Experimental_Workflow cluster_fixed Fixed Cell Arm cluster_live Live Cell Arm cluster_analysis Data Analysis fix_start Seed Cells on Coverslips fix_fixation Fixation (e.g., 4% PFA) fix_start->fix_fixation fix_perm Permeabilization (e.g., 0.1% Triton X-100) fix_fixation->fix_perm fix_stain Stain with Dyes (this compound vs. Alternatives) fix_perm->fix_stain fix_wash Wash fix_stain->fix_wash fix_mount Mount fix_wash->fix_mount fix_image Image Acquisition fix_mount->fix_image analysis_brightness Brightness Measurement fix_image->analysis_brightness analysis_photostability Photostability Assessment fix_image->analysis_photostability analysis_snr Signal-to-Noise Ratio Calculation fix_image->analysis_snr live_start Seed Cells on Imaging Dish live_load Load Cells with Dyes (this compound vs. Alternatives) live_start->live_load live_wash Wash live_load->live_wash live_image Live Cell Imaging (Time-lapse) live_wash->live_image live_image->analysis_brightness live_image->analysis_photostability live_image->analysis_snr analysis_conclusion Comparative Conclusion analysis_brightness->analysis_conclusion analysis_photostability->analysis_conclusion analysis_snr->analysis_conclusion

Caption: Workflow for comparing fluorescent dye performance.

The tracking of protein dynamics is crucial for understanding cellular signaling. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is pivotal in cell proliferation and differentiation, serves as an excellent model for such studies.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimer (Autophosphorylation) EGFR->EGFR_dimer Dimerization Grb2 Grb2 EGFR_dimer->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation & Differentiation Nucleus->Proliferation Regulates Transcription

Caption: Simplified EGFR signaling pathway.

Conclusion

This compound is a high-performance fluorescent dye well-suited for both fixed and live cell imaging. Its exceptional brightness and photostability make it a superior choice for demanding applications, particularly in fixed-cell high-resolution microscopy and long-term live-cell tracking. While challenges in live-cell delivery and potential phototoxicity exist, these can be mitigated through careful optimization of experimental protocols. For researchers requiring robust and stable fluorescence, this compound offers a significant advantage over traditional fluorophores.

References

BDP R6G Amine: A Comparative Guide for Cellular Imaging, Biosensing, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of fluorescent probes, BORON-dipyrromethene (BODIPY) dyes have carved a significant niche owing to their exceptional photophysical properties. BDP R6G amine, a derivative of the BODIPY family, spectrally matched to the widely used Rhodamine 6G (R6G), offers researchers a powerful tool for a variety of applications. This guide provides a comparative analysis of this compound against alternative fluorophores in cellular imaging, biosensing, drug delivery, and photodynamic therapy, supported by experimental data and detailed protocols.

Core Properties of this compound

This compound is characterized by its high fluorescence quantum yield, sharp emission peaks, and remarkable photostability, often surpassing traditional dyes like fluorescein and even its spectral counterpart, Rhodamine 6G.[1][2] Its fluorescence is largely insensitive to solvent polarity and pH, providing a stable signal in diverse experimental conditions. The primary amine group enables straightforward covalent conjugation to a wide range of biomolecules, including proteins and nucleic acids, through well-established amine-reactive chemistries.[3][4]

Quantitative Comparison of Fluorophores

The selection of a fluorescent dye is critically dependent on its photophysical parameters. The following table summarizes the key quantitative data for this compound and common alternatives.

PropertyThis compoundFluorescein (FITC)Rhodamine 6G (R6G)Cyanine3 (Cy3)
Excitation Max (nm) ~528~495~525~550
Emission Max (nm) ~547~519~555~570
Molar Extinction Coeff. (M⁻¹cm⁻¹) >80,000~75,000~110,000~150,000
Quantum Yield >0.9~0.3-0.9~0.95~0.15
Photostability HighLowModerateHigh
pH Sensitivity LowHighLowLow

Note: Values can vary depending on the solvent and conjugation state.

Applications and Comparative Performance

Cellular Imaging

In fluorescence microscopy, the high quantum yield and superior photostability of BODIPY dyes make them excellent candidates for long-term live-cell imaging.[2]

Comparison with Fluorescein and Rhodamine 6G:

  • Photostability: this compound exhibits significantly higher resistance to photobleaching compared to fluorescein, which is notoriously prone to fading under intense illumination. While Rhodamine 6G is more photostable than fluorescein, BODIPY dyes generally offer even greater durability, enabling the acquisition of more images over extended periods without significant signal loss.

  • Brightness: With a high molar extinction coefficient and a quantum yield often exceeding 0.9, this compound conjugates are exceptionally bright, leading to high signal-to-noise ratios in cellular imaging.

  • Environmental Sensitivity: Unlike fluorescein, whose fluorescence is quenched at acidic pH, this compound maintains its bright fluorescence across a wide pH range, making it more reliable for imaging acidic organelles like lysosomes.

Experimental Protocol: Protein Labeling for Cellular Imaging

This protocol outlines the general steps for conjugating an amine-reactive BDP R6G derivative (e.g., NHS ester) to a protein for subsequent use in cellular imaging.

Caption: Workflow for protein conjugation with an amine-reactive BDP R6G dye.

Biosensing

The sensitivity of some BODIPY derivatives to their local environment can be harnessed for the development of fluorescent biosensors. While this compound itself is relatively insensitive to its surroundings, modifications to the BODIPY core can create probes that respond to changes in ion concentration, polarity, or the presence of specific biomolecules.

Comparison with Traditional Biosensor Dyes:

BODIPY-based sensors often exhibit superior signal-to-noise ratios and photostability compared to traditional environmentally sensitive dyes. Their narrow emission spectra also make them well-suited for multiplexed sensing applications.

Drug Delivery

BODIPY dyes, including this compound, can be incorporated into nanoparticles for drug delivery and imaging (theranostics). The bright and stable fluorescence of the dye allows for tracking the biodistribution and cellular uptake of the nanocarriers.

Workflow for Nanoparticle Formulation and Tracking:

G cluster_formulation Nanoparticle Formulation cluster_application Application BDP_Drug This compound-Drug Conjugate Formulate Self-Assembly/ Encapsulation BDP_Drug->Formulate Polymer Polymer Matrix Polymer->Formulate BDP_NP BDP-Labeled Nanoparticle Formulate->BDP_NP Incubate_Cells Incubate with Cells BDP_NP->Incubate_Cells Image Fluorescence Imaging Incubate_Cells->Image

Caption: General workflow for creating and tracking BDP R6G-labeled drug delivery nanoparticles.

Photodynamic Therapy (PDT)

While most BODIPY dyes are highly fluorescent, specific modifications, such as the introduction of heavy atoms (e.g., iodine or bromine), can promote the generation of cytotoxic singlet oxygen upon light irradiation, making them effective photosensitizers for PDT. This process, known as intersystem crossing, is enhanced in these modified BODIPYs, leading to a decrease in fluorescence quantum yield and an increase in singlet oxygen quantum yield.

Comparison with Porphyrin-based Photosensitizers:

BODIPY-based photosensitizers can offer advantages over traditional porphyrin-based drugs, including stronger absorption in the visible region and tunable photophysical properties.

Mechanism of BODIPY-based Photodynamic Therapy:

G cluster_activation Photosensitizer Activation cluster_ros Reactive Oxygen Species Generation cluster_effect Cellular Effect BDP_PS BODIPY Photosensitizer (Ground State) BDP_PS_Excited Excited Singlet State BDP_PS->BDP_PS_Excited Absorption Light Light (Excitation) Light->BDP_PS_Excited BDP_PS_Triplet Excited Triplet State BDP_PS_Excited->BDP_PS_Triplet Intersystem Crossing Oxygen Molecular Oxygen (³O₂) Singlet_Oxygen Singlet Oxygen (¹O₂) BDP_PS_Triplet->Singlet_Oxygen Energy Transfer Cell_Death Cell Death (Apoptosis/Necrosis) Singlet_Oxygen->Cell_Death Oxidative Damage

Caption: Simplified signaling pathway of BODIPY-mediated photodynamic therapy.

Conclusion

This compound and its derivatives represent a versatile and high-performance class of fluorophores for a range of bio-applications. Their superior photostability, high quantum yield, and relative insensitivity to environmental factors make them a compelling alternative to traditional dyes, particularly in demanding applications like long-term live-cell imaging. While the parent this compound is not inherently a photosensitizer, the adaptability of the BODIPY core allows for the rational design of potent agents for photodynamic therapy. The detailed protocols and comparative data presented in this guide aim to equip researchers with the necessary information to effectively integrate this compound into their experimental workflows.

References

Safety Operating Guide

Proper Disposal of BDP R6G Amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential information and step-by-step procedures for the proper disposal of BDP R6G amine, a fluorescent dye commonly used in biological research.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In case of accidental contact, wash the affected skin area thoroughly with soap and water, and in case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Quantitative Data and Hazard Information

The following table summarizes the known properties and potential hazards of this compound and similar borondipyrromethene dyes. It is important to note the absence of specific quantitative toxicity data for this compound itself.

PropertyValue/InformationSource/Note
Chemical Name This compound-
Appearance Orange to brown solid[1]
Solubility Good in DMF, DMSO, and alcohols[1]
Hazard Classification Not classified as hazardous under OSHA Hazard Communication Standard (29 CFR 1910.1200) for similar dyes. However, treat as a potentially hazardous substance.General SDS for similar products
Potential Hazards May be harmful if swallowed. Causes skin and eye irritation.Based on SDS for similar BODIPY dyes[2]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat.Standard laboratory practice

Step-by-Step Disposal Protocol

The proper disposal of this compound, whether in solid form or dissolved in a solvent, requires careful consideration of its chemical nature and the regulatory landscape. The following protocol provides a general framework for its disposal.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. The container should be labeled with the full chemical name ("this compound") and the solvent(s) used.
  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated solid hazardous waste container.

2. Waste Neutralization (If Applicable and Permissible):

  • For trace amounts of the dye in aqueous solutions, some institutional protocols may allow for chemical degradation. However, without specific degradation protocols for this compound, this is not recommended. It is safer to dispose of the waste solution through the hazardous waste stream.

3. Waste Storage:

  • Store all waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials. Ensure the lids are tightly sealed to prevent any leaks or spills.

4. Waste Disposal:

  • All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
  • Never dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound waste.

G A Waste Generation (Solid this compound, solutions, or contaminated materials) B Segregate Waste (Solid vs. Liquid vs. Contaminated Materials) A->B C Label Waste Container (Chemical Name, Hazards, Date) B->C D Store in Designated Secondary Containment Area C->D E Contact Environmental Health & Safety (EHS) for Pickup and Disposal D->E

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific waste disposal guidelines for detailed instructions.

References

Safeguarding Your Research: A Comprehensive Guide to Handling BDP R6G Amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling BDP R6G amine, a fluorescent dye from the borondipyrromethene (BODIPY) class. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

Protective EquipmentSpecificationPurpose
Hand Protection Nitrile glovesPrevents skin contact with the dye.
Eye Protection Safety goggles or a full-face shieldProtects eyes from dust particles and splashes.
Respiratory Protection N95 or higher rated dust mask/respiratorPrevents inhalation of the powdered dye.
Body Protection Laboratory coatProtects skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Cover the work surface with absorbent, disposable bench paper.

2. Handling the Solid Compound:

  • Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.

  • Carefully open the container to avoid creating airborne dust.

  • Use a spatula to weigh the desired amount of the solid dye on a tared weigh boat or paper.

3. Solution Preparation:

  • This compound is soluble in organic solvents such as dimethylformide (DMF), dimethyl sulfoxide (DMSO), and alcohols.[1]

  • Add the solvent to the vessel containing the weighed dye.

  • Gently swirl or vortex the mixture to dissolve the dye completely. Avoid splashing.

4. Storage:

  • Store the solid this compound at -20°C in a dark, dry place.[1]

  • Protect from prolonged exposure to light.[1]

  • The product is generally shipped at room temperature and is stable for a few weeks under these conditions.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Treat all this compound waste (solid, solutions, and contaminated materials) as hazardous chemical waste.

  • Solid Waste: Collect unused solid dye and any contaminated items (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not pour solutions down the drain.

  • Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling Solid cluster_solution Solution Preparation cluster_cleanup Cleanup and Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare Ventilated Workspace prep1->prep2 Ensure safety first handle1 Equilibrate Container to Room Temperature prep2->handle1 Proceed to handling handle2 Weigh Desired Amount in Fume Hood handle1->handle2 sol1 Add Solvent to Weighed Dye handle2->sol1 Proceed to solution prep sol2 Dissolve by Swirling or Vortexing sol1->sol2 clean1 Wipe Down Work Area sol2->clean1 After experiment completion clean2 Collect All Waste in Labeled Hazardous Container clean1->clean2 clean3 Dispose of Waste via EHS clean2->clean3

Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.